molecular formula C9H12ClN B172466 3-(2-Chlorophenyl)propan-1-amine CAS No. 18655-48-6

3-(2-Chlorophenyl)propan-1-amine

货号: B172466
CAS 编号: 18655-48-6
分子量: 169.65 g/mol
InChI 键: IBVNNEPIXJSRAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorophenyl)propan-1-amine hydrochloride is a chemical compound for professional manufacturing and research laboratory use . This compound is part of a broader class of arylalkylamine structures that serve as key intermediates and scaffolds in pharmaceutical and neuropharmacological research . Scientific literature indicates that structurally related compounds, particularly those featuring a chlorophenyl group, are of significant interest in the study of neurological pathways and receptor interactions . For instance, certain cathinone derivatives with a chlorophenyl moiety are investigated for their effects on neurotransmitter systems, including their potential to inhibit enzymes like acetylcholinesterase (AChE) and their cytotoxicity profiles in neuronal cell models . Furthermore, the chlorophenyl group is a known pharmacophore that enhances a molecule's ability to interact with biological targets, making it a valuable structure in the design of compounds for probing genetic regulation, metabolic enzymes, and protein-ligand complexes . Researchers utilize this and related compounds exclusively in vitro to advance the understanding of biological interactions and mechanisms, supporting drug discovery and development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNNEPIXJSRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409456
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-48-6
Record name 2-Chlorobenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical properties of 3-(2-Chlorophenyl)propan-1-amine. It also includes detailed experimental protocols for the determination of key physical characteristics, offering a framework for laboratory investigation.

Core Physical Properties

This compound is a chemical compound with the molecular formula C9H12ClN.[1][2] The existing literature provides foundational information, though some physical properties require experimental determination for definitive values.

Data Presentation: Physical Properties of this compound

Physical PropertyValueSource
CAS Number 18655-48-6[1][2]
Molecular Formula C9H12ClN[1][2]
Molecular Weight 169.65 g/mol [1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

The following sections detail standardized methodologies for determining the primary physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the micro-boiling point or Thiele tube method is recommended.[3]

Methodology: Thiele Tube Method [3]

  • Sample Preparation: Place a small amount of the liquid sample (a few milliliters) into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently and slowly.[3] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Boiling Point Determination: The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[3]

Determination of Melting Point

Should the compound be a solid at room temperature, or to determine its freezing point, a melting point apparatus would be utilized.

Methodology: Capillary Method [4][5][6]

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube sealed at one end.[6] The tube should be filled to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[7]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital densitometer.

Methodology: Pycnometer Method

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be recorded.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Modern digital densitometers, such as those from Anton Paar, can also provide highly accurate density measurements.

Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of the compound in various solvents.

Methodology: Qualitative Solubility Testing [8][9][10][11][12]

  • Sample Preparation: In a series of small test tubes, add a small, measured amount of this compound (e.g., 5 drops or a specific mass).[8][9]

  • Solvent Addition: To each test tube, add a measured volume (e.g., 2 mL) of a different solvent (e.g., water, 10% HCl, 10% NaOH, diethyl ether, ethanol).[8][9]

  • Mixing and Observation: Vigorously stir or shake each test tube.[8][9] Observe whether the amine dissolves completely, is partially soluble, or is insoluble. Note any changes in color, temperature, or odor.[8]

  • pH Measurement: For aqueous solutions, the pH can be measured using pH paper to determine the basicity of the amine.[8][9] Amines are expected to be basic.[9] The solubility in acidic solution (10% HCl) is a key characteristic of amines, as they form water-soluble ammonium salts.[9][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Boiling Point Determination (e.g., Thiele Tube) A->B C Melting/Freezing Point Determination (Capillary Method) A->C D Density Measurement (e.g., Pycnometer) A->D E Solubility Testing (Various Solvents) A->E F Data Compilation and Analysis B->F C->F D->F E->F G Technical Report Generation F->G

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural relation to known pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and analytical applications. This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols for acquiring such data. However, it is important to note that as of the latest literature review, detailed, publicly available experimental spectra for this specific compound (CAS 18655-48-6) are scarce. This guide, therefore, also serves to highlight the predicted spectral characteristics based on its chemical structure and provides generalized methodologies for researchers to obtain and analyze this data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 18655-48-6[1][2][3][4][5][6][7]

  • Molecular Formula: C₉H₁₂ClN[1][2][3][6]

  • Molecular Weight: 169.65 g/mol [1][3][4]

The structure consists of a propyl amine chain attached to a benzene ring substituted with a chlorine atom at the ortho position. This structure is the basis for predicting its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available spectra, the following tables summarize the expected spectroscopic data for this compound based on its structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1 - 7.4Multiplet4HAromatic protons (C₆H₄)
~ 2.8 - 3.0Triplet2HMethylene protons (-CH₂-Ar)
~ 2.6 - 2.8Triplet2HMethylene protons (-CH₂-NH₂)
~ 1.7 - 1.9Quintet2HMethylene protons (-CH₂-CH₂-CH₂)
(Variable)Singlet2HAmine protons (-NH₂)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 140 - 145Quaternary aromatic carbon (C-Cl)
~ 125 - 135Aromatic carbons (CH)
~ 40 - 45Methylene carbon (-CH₂-NH₂)
~ 30 - 35Methylene carbon (-CH₂-Ar)
~ 30 - 35Methylene carbon (-CH₂-CH₂-CH₂)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration
3300 - 3500MediumN-H stretch (primary amine, two bands)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1580 - 1650MediumN-H bend (scissoring)
1450 - 1500MediumAromatic C=C stretch
1000 - 1100StrongC-N stretch
750 - 780StrongC-Cl stretch / ortho-disubstituted C-H bend
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
169/171Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to ³⁵Cl and ³⁷Cl (3:1 ratio)
152[M - NH₃]⁺
138[M - CH₂NH₂]⁺
125[C₇H₆Cl]⁺ (chlorotropylium ion)
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

  • Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to form ions. The ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr Sample ir IR product->ir Sample ms Mass Spec product->ms Sample data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Structure Confirmed data_analysis->final_structure Confirmation

Synthesis and Spectroscopic Analysis Workflow.

Conclusion

References

1H NMR spectrum of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Chlorophenyl)propan-1-amine

Introduction

This compound is an organic compound of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of this compound, outlines a standard experimental protocol for its acquisition, and presents the logical relationships of proton environments and experimental workflows through diagrams.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants for similar structural motifs.[1]

Assignment Structure Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
H-3', H-4', H-5', H-6'Aromatic Protons7.10 - 7.404HMultiplet (m)N/A
H-1-CH₂-NH₂~ 2.952HTriplet (t)~ 7.5
H-3Ar-CH₂-~ 2.852HTriplet (t)~ 7.6
H-2-CH₂-CH₂-CH₂-~ 1.902HMultiplet (m)~ 7.5
-NH₂Amine Protons1.0 - 3.0 (variable)2HBroad Singlet (br s)N/A

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with deuterium if D₂O is present.[2]

Detailed Signal Analysis

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

  • Aromatic Region (7.10 - 7.40 ppm): The four protons on the 2-chlorophenyl ring are expected to resonate in this downfield region. Due to the influence of the chloro-substituent and the propyl chain, these protons are chemically non-equivalent and will exhibit complex splitting patterns from both ortho, meta, and para couplings, resulting in an overlapping multiplet.[3]

  • Aliphatic Chain:

    • H-1 Protons (~2.95 ppm): The methylene group adjacent to the electron-withdrawing amine group (-NH₂) is deshielded and appears as a triplet due to vicinal coupling with the H-2 protons.

    • H-3 Protons (~2.85 ppm): The benzylic methylene protons are deshielded by the aromatic ring and also appear as a triplet from coupling to the H-2 protons.

    • H-2 Protons (~1.90 ppm): This central methylene group is coupled to both the H-1 and H-3 protons. This will likely result in a multiplet, theoretically a quintet or sextet if the coupling constants are similar.[4]

  • Amine Protons (1.0 - 3.0 ppm): The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is variable and the signal may not show coupling to adjacent protons due to rapid chemical exchange.[2]

The through-bond J-coupling relationships for the aliphatic chain are visualized below.

G H3 H-3 (~2.85 ppm) H2 H-2 (~1.90 ppm) H3->H2 J ≈ 7.6 Hz H1 H-1 (~2.95 ppm) H2->H1 J ≈ 7.5 Hz NH2 -NH₂ (broad) Aromatic Aromatic (7.1-7.4 ppm)

Caption: J-Coupling network in this compound.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[5]

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the chemical shift reference at 0.00 ppm.[2]

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[7] The final sample height in the tube should be approximately 4-5 cm.[5][7]

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

  • Acquisition Time (AQ): Approximately 3-4 seconds to ensure good resolution.[9][10]

  • Relaxation Delay (D1): 1-2 seconds. A longer delay (5x the longest T₁) is necessary for accurate quantitative analysis.[11]

  • Pulse Width: A 30° or 45° pulse is typically used for routine spectra.[9]

  • Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

  • Spectral Width (SW): A range of approximately 12-16 ppm is appropriate to cover the expected signals.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[12]

  • Phasing: The resulting spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[13]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[13]

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).[1]

  • Integration: The relative areas under each signal are integrated to determine the ratio of protons giving rise to each signal.

The overall workflow for NMR analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing arrow arrow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer shim Insert Sample & Shim transfer->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Signals reference->integrate analysis Spectral Analysis (Assign Peaks) integrate->analysis

Caption: General workflow for ¹H NMR sample preparation, acquisition, and data processing.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification of this compound. The predicted spectrum exhibits characteristic signals for the substituted aromatic ring and the propyl amine side chain, with chemical shifts and coupling patterns that are consistent with its structure. By following standardized experimental and processing protocols, a high-quality spectrum can be obtained, allowing for unambiguous assignment of the proton signals and confirmation of the molecular identity.

References

13C NMR Chemical Shifts of 2-Chlorophenylpropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chlorophenylpropanamine. Due to the absence of experimentally derived public data for this specific compound, this document presents predicted values obtained from computational models. It also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra, adaptable for this and structurally related compounds.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 2-chlorophenylpropanamine have been predicted using computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated modeling of the molecule's electronic environment. The predicted values provide a valuable reference for the identification and characterization of this compound.

Below is a table summarizing the predicted 13C NMR chemical shifts for each carbon atom in the 2-chlorophenylpropanamine molecule. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the phenylpropanamine skeleton.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-NH2)~ 50-60
C2 (CH)~ 40-50
C3 (CH3)~ 15-25
C1' (C-Cl)~ 130-140
C2'~ 125-135
C3'~ 128-138
C4'~ 120-130
C5'~ 125-135
C6'~ 120-130

Note: These are estimated values and may vary from experimental results depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a primary amine like 2-chlorophenylpropanamine.

1. Sample Preparation

  • Sample Purity: Ensure the sample of 2-chlorophenylpropanamine is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.[1] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).[2] The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[3] A sample concentration of 20-50 mg dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[1][2][4]

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

  • NMR Tube: Use a high-quality, clean NMR tube to ensure optimal magnetic field homogeneity.[1]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the 13C probe to the resonance frequency to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is required. Typically, 1024 to 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining a 13C NMR spectrum of 2-chlorophenylpropanamine.

experimental_workflow Experimental Workflow for 13C NMR Spectroscopy cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter setup Spectrometer Setup (Tune, Lock, Shim) filter->setup acquire Acquire 13C NMR Data (Set Parameters) setup->acquire process Fourier Transform & Phase Correction acquire->process analyze Baseline Correction, Referencing & Peak Picking process->analyze

Caption: A flowchart outlining the major stages of 13C NMR analysis.

References

An In-Depth Technical Guide to Interpreting the IR Spectrum of Substituted Phenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for interpreting the Infrared (IR) spectra of substituted phenylpropanamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. Understanding the vibrational characteristics of these molecules is crucial for their identification, structural elucidation, and quality control.

Introduction to the IR Spectroscopy of Phenylpropanamines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For substituted phenylpropanamines, the IR spectrum reveals key information about the core structure, including the phenyl ring, the propanamine side chain, and the nature and position of various substituents. By analyzing the characteristic absorption bands, researchers can confirm the presence of specific functional groups and deduce structural features of the molecule.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The two most common methods for analyzing solid samples like many substituted phenylpropanamines are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr).

Methodology:

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid phenylpropanamine sample using an agate mortar and pestle. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

  • Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample. Mix thoroughly to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix.

  • Sample Analysis: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular and rapid method that requires minimal sample preparation. It is particularly useful for analyzing powdered solids directly.[1]

Methodology:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the powdered phenylpropanamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Analysis: Acquire the IR spectrum. The evanescent wave from the ATR crystal penetrates a few micrometers into the sample, and the resulting spectrum is recorded.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Interpreting the IR Spectrum: A Systematic Approach

The interpretation of an IR spectrum involves correlating the observed absorption bands with specific molecular vibrations. A systematic approach is crucial for accurate structural elucidation.

IR_Interpretation_Workflow Workflow for IR Spectrum Interpretation of Substituted Phenylpropanamines start Obtain High-Quality IR Spectrum region1 Analyze 4000-2500 cm⁻¹ Region (N-H, C-H, O-H stretches) start->region1 region2 Analyze 2500-2000 cm⁻¹ Region (Triple bonds - usually absent) start->region2 region3 Analyze 2000-1500 cm⁻¹ Region (C=O, C=C, N-H bends) start->region3 region4 Analyze Below 1500 cm⁻¹ (Fingerprint Region) start->region4 identify_amine Identify N-H Stretches (Primary vs. Secondary Amine) region1->identify_amine identify_ch Distinguish Aromatic vs. Aliphatic C-H Stretches region1->identify_ch identify_carbonyl Check for C=O Stretch (e.g., Cathinone derivatives) region3->identify_carbonyl identify_aromatic Identify Aromatic C=C Stretches & Bending Patterns region3->identify_aromatic fingerprint_analysis Analyze C-N, C-O Stretches & Phenyl Substitution Patterns region4->fingerprint_analysis propose_structure Propose Molecular Structure identify_amine->propose_structure identify_ch->propose_structure identify_carbonyl->propose_structure identify_aromatic->propose_structure fingerprint_analysis->propose_structure

Caption: Logical workflow for interpreting a phenylpropanamine IR spectrum.

Characteristic IR Absorption Bands of Substituted Phenylpropanamines

The following tables summarize the key IR absorption frequencies for the core phenylpropanamine structure and the modifications introduced by common substituents. The exact positions of the peaks can vary depending on the specific molecule and its environment.

Table 1: Core Phenylpropanamine Structure
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Amine (N-H)
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3400 - 3250 (two bands)MediumCharacteristic doublet for primary amines.
N-H Scissoring Bend1650 - 1580Medium
Secondary Amine (-NH-)N-H Stretch3350 - 3310 (one band)Medium, SharpSingle sharp peak for secondary amines.
N-H Bend1580 - 1490Medium
Alkyl (C-H)
Propyl Chain (-CH₃, -CH₂, -CH)C-H Stretch2960 - 2850StrongTypically multiple sharp peaks.
-CH₃ Bend~1450 and ~1375Medium
-CH₂ Bend~1465Medium
Aromatic (Phenyl Ring)
Aromatic C-HC-H Stretch3100 - 3000Medium to WeakPeaks appear at higher frequency than alkyl C-H stretches.
Aromatic C=CC=C Stretch1600 - 1450Medium to WeakOften appear as a set of sharp bands.
C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands is highly indicative of the substitution pattern on the phenyl ring.
C-N Bond
Aliphatic C-NC-N Stretch1250 - 1020Medium
Table 2: Influence of Common Substituents
SubstituentVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Hydroxy (-OH) on Ring O-H Stretch3600 - 3200Strong, BroadBroadness is due to hydrogen bonding.
C-O Stretch1260 - 1180Strong
Methoxy (-OCH₃) on Ring C-H Stretch (in -CH₃)2960 - 2850Medium
Asymmetric C-O-C Stretch1275 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Strong
Methylenedioxy (-O-CH₂-O-) C-H Stretch (in -CH₂)2900 - 2880Medium
C-O Stretch~1250 and ~1040StrongTwo characteristic strong bands.
Carbonyl (C=O) on Side Chain (Cathinones) C=O Stretch1700 - 1674StrongA very prominent and sharp peak.[2]
Halogens (F, Cl, Br) on Ring C-X Stretch1400 - 1000 (C-F)StrongThe position is highly dependent on the specific halogen and its position.
850 - 550 (C-Cl)Strong
690 - 515 (C-Br)Strong

Case Studies: Interpreting Spectra of Key Phenylpropanamines

Amphetamine

The IR spectrum of amphetamine, a primary amine, will prominently feature a doublet in the 3400-3250 cm⁻¹ region due to the asymmetric and symmetric N-H stretching of the -NH₂ group. Strong C-H stretching bands from the alkyl side chain will be observed below 3000 cm⁻¹, while weaker aromatic C-H stretches will appear just above 3000 cm⁻¹. The aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region, and the out-of-plane C-H bending will indicate a monosubstituted phenyl ring.

Methamphetamine

As a secondary amine, methamphetamine's IR spectrum is distinguished by a single, sharp N-H stretching band around 3350-3310 cm⁻¹.[3][4][5] The absence of the characteristic doublet for a primary amine is a key differentiating feature from amphetamine. The spectrum will also show an absorption shoulder around 1430 cm⁻¹ corresponding to the bending vibration of the N-methyl group.[5] Other features, such as the alkyl and aromatic C-H and C=C stretches, will be similar to those of amphetamine.

Mephedrone (4-Methylmethcathinone)

Mephedrone, a substituted cathinone, introduces a carbonyl group on the side chain. Its IR spectrum is dominated by a very strong C=O stretching absorption in the range of 1700-1674 cm⁻¹.[2] This peak is a clear indicator of the cathinone structure. The spectrum will also show features of a secondary amine (N-H stretch) and the aromatic substitution pattern corresponding to a 4-substituted (para) phenyl ring.

Conclusion

The interpretation of IR spectra of substituted phenylpropanamines is a powerful tool for structural characterization. By systematically analyzing the different regions of the spectrum and correlating the observed absorption bands with known vibrational frequencies, researchers can confidently identify key functional groups and deduce the overall molecular structure. This guide provides a foundational framework for this analysis, which, when combined with other analytical techniques such as NMR and mass spectrometry, enables the comprehensive characterization of these important compounds.

References

Mass Spectrometry of 3-(2-Chlorophenyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(2-Chlorophenyl)propan-1-amine, a compound of interest in pharmaceutical research and development. Due to the absence of publicly available mass spectral data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental mass spectrometry principles to predict its fragmentation behavior. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with predicted quantitative data for the major fragment ions. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this and structurally related compounds.

Introduction

This compound is a primary amine containing a chlorinated aromatic ring. Its structural motifs are found in a variety of pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation patterns is essential for unambiguous identification and for the development of robust analytical methods. This guide outlines the predicted electron ionization (EI) mass spectrum of the target compound and provides a detailed methodology for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be influenced by several key structural features: the primary amine group, the propyl chain, and the ortho-substituted chlorophenyl ring. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

The molecular weight of this compound (C₉H₁₂ClN) is 169.65 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl).

Table 1: Predicted Major Fragment Ions for this compound

m/z (³⁵Cl)m/z (³⁷Cl)Predicted Relative IntensityProposed Ion StructureFragmentation Pathway
169171Low[C₉H₁₂ClN]⁺˙Molecular Ion
140142Moderate[C₈H₉Cl]⁺˙Loss of •CH₂NH₂
125127High[C₇H₅Cl]⁺˙Loss of C₃H₇N
111113Moderate[C₆H₄Cl]⁺Chlorophenyl cation
91-Moderate[C₇H₇]⁺Tropylium ion (rearrangement)
77-Low[C₆H₅]⁺Phenyl cation
30-High (likely base peak)[CH₂NH₂]⁺α-cleavage

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, as illustrated below. The ortho position of the chlorine atom may influence the fragmentation through steric and electronic effects, potentially leading to specific rearrangements.

G M [C₉H₁₂³⁵ClN]⁺˙ m/z 169 F1 [CH₂NH₂]⁺ m/z 30 M->F1 α-cleavage F2 [C₈H₉³⁵Cl]⁺˙ m/z 140 M->F2 - •CH₂NH₂ F3 [C₇H₅³⁵Cl]⁺˙ m/z 125 F2->F3 - •CH₃ F4 [C₆H₄³⁵Cl]⁺ m/z 111 F2->F4 - C₂H₅• F5 [C₇H₇]⁺ m/z 91 F2->F5 - HCl, rearrangement

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for the analysis of this compound. Due to the polar nature of the primary amine, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Sample Preparation (with Derivatization)
  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL (split mode, 20:1)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-500

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound involves sample preparation, GC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent dissolve->derivatize heat Heat derivatize->heat inject Inject Sample heat->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Fragments acquire->identify quantify Quantify Peaks identify->quantify report Generate Report quantify->report

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a starting point for the development and validation of analytical methods for this compound. The presented information is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and quality control, enabling the confident identification and characterization of this and related molecules. It is important to note that the fragmentation data presented is predictive and should be confirmed with an authentic standard when available.

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential pharmacological relevance of 3-(2-Chlorophenyl)propan-1-amine. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Data

The fundamental molecular and physical properties of this compound and its hydrochloride salt are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₉H₁₂ClNC₉H₁₃Cl₂N
Molecular Weight 169.65 g/mol 206.112 g/mol
CAS Number 18655-48-6Not available

Representative Experimental Protocols

Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one (A Precursor to an Isomeric Amine)

A common route to phenylpropanamines involves the synthesis of a ketone precursor via Friedel-Crafts acylation, followed by reductive amination. The following is a representative protocol for a related isomer.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, isobutyryl chloride is slowly added.

  • After the addition is complete, 3-chlorobenzaldehyde is added dropwise to the reaction mixture, while maintaining the temperature at 0°C.

  • The reaction is allowed to warm to room temperature and is stirred for 12-18 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized compound can be determined using GC-MS. For primary amines, derivatization is often employed to improve chromatographic performance.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode:

The Enigmatic Potential of 2-Chlorophenylpropanamine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated research on the biological activity of 2-chlorophenylpropanamine and its direct analogs presents a significant challenge in the field of pharmacology. This technical guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by extrapolating potential biological activities, structure-activity relationships (SAR), and experimental methodologies from closely related chemical structures and broader pharmacological principles. The core 2-chlorophenylpropanamine scaffold, a substituted phenethylamine, suggests a likely interaction with monoamine neurotransmitter systems, a hallmark of many psychoactive compounds.

The phenethylamine backbone is a classic pharmacophore known to interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Inhibition of these transporters can lead to a range of physiological effects, including antidepressant, anxiolytic, and stimulant responses.[1] The presence and position of the chlorine atom on the phenyl ring are critical determinants of a compound's pharmacological profile, influencing its lipophilicity, electronic properties, and ultimately its binding affinity and selectivity for various biological targets.[1]

Hypothetical Structure-Activity Relationships (SAR)

In the absence of direct experimental data for 2-chlorophenylpropanamine analogs, we can hypothesize potential SAR based on general medicinal chemistry principles and data from related chloro-substituted phenylpropanamines. Modifications to the core structure could be systematically explored to modulate potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationships for 2-Chlorophenylpropanamine Analogs

Molecular ModificationPosition of ModificationPredicted Impact on Biological ActivityRationale
Phenyl Ring Substitution Ortho-, Meta-, Para- positionsAlteration of potency and selectivity for monoamine transporters.The position of the chloro group and the introduction of other substituents can influence binding affinity and functional activity at SERT, NET, and DAT.
Amine Group Modification Terminal amineN-alkylation or N-arylation could significantly alter the pharmacological profile, including selectivity for different transporters or receptors.Modifications at the amine can impact transporter binding and may introduce activity at other receptor systems.
Propanamine Side Chain Alkyl substitutionsModifications to the propane chain can influence metabolic stability and steric interactions with the binding pocket of a target protein.Changes in the side chain can affect the compound's half-life and its fit within the transporter's binding site.

Potential Signaling Pathways and Biological Targets

Based on the pharmacology of structurally similar compounds, 2-chlorophenylpropanamine analogs are likely to function as monoamine releasing agents and/or reuptake inhibitors. This would primarily involve the modulation of monoaminergic signaling pathways in the central nervous system. By increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine, these compounds would enhance signaling at their respective postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle SynapticMonoamine Increased Synaptic Monoamines SynapticVesicle->SynapticMonoamine Release Monoamine Monoamine (5-HT, NE, DA) Monoamine->MAO Metabolism Monoamine->VMAT2 Uptake Analog 2-Chlorophenyl- propanamine Analog Transporter Monoamine Transporter (SERT, NET, DAT) Analog->Transporter Inhibition/Reversal Transporter->Monoamine Reuptake PostsynapticReceptor Postsynaptic Receptor SynapticMonoamine->PostsynapticReceptor Binding SignalingCascade Downstream Signaling PostsynapticReceptor->SignalingCascade Activation G start Start mem_prep Membrane Preparation start->mem_prep incubation Assay Incubation (Membranes, Radioligand, Test Compound) mem_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end G start Start cell_seeding Cell Seeding start->cell_seeding compound_prep Compound Preparation cell_seeding->compound_prep cell_stimulation Cell Stimulation (with PDE inhibitor) compound_prep->cell_stimulation cell_lysis Cell Lysis cell_stimulation->cell_lysis cAMP_detection cAMP Detection cell_lysis->cAMP_detection signal_measurement Signal Measurement cAMP_detection->signal_measurement data_analysis Data Analysis (EC50/IC50 determination) signal_measurement->data_analysis end End data_analysis->end

References

The Cornerstone of Modern Therapeutics: A Technical Guide to 3-(2-Chlorophenyl)propan-1-amine as a Medicinal Chemistry Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Among these, 3-(2-Chlorophenyl)propan-1-amine and its structural isomers have emerged as critical precursors in the synthesis of a range of blockbuster drugs, spanning antidepressants to anti-obesity agents. This technical guide offers an in-depth exploration of the synthesis, applications, and pivotal role of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chlorophenylpropanamine Scaffold

The chlorophenylpropanamine framework, characterized by a propyl amine chain attached to a chlorinated benzene ring, provides a unique combination of lipophilicity, metabolic stability, and conformational flexibility. These attributes make it an ideal starting point for the design of molecules targeting the central nervous system (CNS). The position of the chlorine atom on the phenyl ring significantly influences the pharmacological activity of the final drug molecule, allowing for fine-tuning of receptor binding and pharmacokinetic properties. This guide will focus primarily on the 2-chloro substituted isomer, a key intermediate in the synthesis of several noteworthy pharmaceuticals.

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are detailed protocols for three common and effective synthetic strategies.

Reductive Amination of 3-(2-Chlorophenyl)propanal

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: To a solution of 3-(2-chlorophenyl)propanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of ammonia in methanol (excess, typically 5-10 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent, sodium borohydride (NaBH₄, 1.5-2 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Catalytic Hydrogenation of 3-(2-Chlorophenyl)propionitrile

The reduction of a nitrile to a primary amine is a classic transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion.

Experimental Protocol:

  • Reaction Setup: 3-(2-Chlorophenyl)propionitrile (1 equivalent) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is shaken or stirred at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. A study on the hydrogenation of a similar compound, 3-phenylpropionitrile, reported a 20% isolated yield and >99% purity of the corresponding amine.[1]

Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[2][3][4][5][6]

Experimental Protocol:

  • N-Alkylation of Potassium Phthalimide: A mixture of potassium phthalimide (1.1 equivalents) and 1-bromo-3-(2-chlorophenyl)propane (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 4-6 hours.

  • Hydrolysis or Hydrazinolysis: After cooling to room temperature, the N-alkylated phthalimide intermediate is cleaved. This can be achieved by either:

    • Acid Hydrolysis: Refluxing with a strong acid (e.g., concentrated HCl) for several hours.

    • Hydrazinolysis (Ing-Manske procedure): Refluxing with hydrazine hydrate (1.2 equivalents) in ethanol for 2-4 hours. This method is often preferred due to milder conditions.[2]

  • Work-up and Purification:

    • Following Acid Hydrolysis: The reaction mixture is cooled, and the precipitated phthalic acid is filtered off. The filtrate is then made basic with a strong base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent.

    • Following Hydrazinolysis: The precipitated phthalhydrazide is filtered off, and the filtrate containing the desired amine is concentrated. The crude amine is then purified by extraction and column chromatography or distillation.

Application as a Precursor in the Synthesis of Key Pharmaceuticals

This compound and its isomers are instrumental in the synthesis of several commercially significant drugs.

Tianeptine

Tianeptine is an atypical antidepressant with a unique neurochemical profile.[7] The synthesis of tianeptine involves the alkylation of an aminoheptanoic acid derivative with a complex tricyclic core, which can be derived from precursors related to chlorophenylpropanamine. While the exact commercial synthesis routes are proprietary, the chlorophenyl moiety is a key structural feature.

Intermediate/ProductReaction StepYield (%)Purity (%)Reference
3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][8][9]thiazepine-5,5-dioxideChlorination>94>99.0[10]
7-((3-chloro-6,11-dihydro-5,5-dioxy-6-methyldiphenyl is (c, f) (1,2) thiazole-11 base) amino) oil of cognacCondensation8198[11]
Tianeptine AcidHydrolysis & Crystallization7599.5[11]
Tianeptine SodiumSalification8599.8[11]
Lorcaserin

Lorcaserin is a selective 5-HT₂C receptor agonist developed for the treatment of obesity.[8][9] The synthesis of lorcaserin utilizes (R)-2-(3-chlorophenyl)propan-1-amine as a key chiral building block.

Intermediate/ProductReaction StepOverall Yield (%)Purity (%)Enantiomeric Excess (%)Reference
Lorcaserin HydrochlorideSix-step synthesis23.199.9>99.8[8]
Lorcaserin HydrochlorideSix-step synthesis for scale-up92.399.8Not Specified[9][12]
Trazodone Analogues

Derivatives of chlorophenylpiperazine, which can be synthesized from chlorophenylpropanamine precursors, are used to create analogues of the antidepressant trazodone. These analogues are often investigated for their dual affinity for 5-HT1A and 5-HT7 receptors.[7]

CompoundSynthesis MethodYield (%)Purity (%)Reference
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[8][9][11]triazolo[4,3-a]pyridin-3(2H)-one hydrochlorideMicrowave-assisted reductive alkylation (in ethanol)5696[5]
2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[8][9][11]triazolo[4,3-a]pyridin-3(2H)-one hydrochlorideMicrowave-assisted reductive alkylation (in ethanol)6395[5]

Visualization of Synthetic Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

Reductive_Amination_Workflow start 3-(2-Chlorophenyl)propanal intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Ammonia in Methanol reagent1->intermediate product This compound intermediate->product Reduction reagent2 Sodium Borohydride (NaBH4) reagent2->product

Reductive Amination Workflow

Catalytic_Hydrogenation_Workflow start 3-(2-Chlorophenyl)propionitrile product This compound start->product Hydrogenation reagent1 H2, Pd/C reagent1->product

Catalytic Hydrogenation Workflow

Gabriel_Synthesis_Workflow start 1-Bromo-3-(2-chlorophenyl)propane intermediate N-Alkylated Phthalimide start->intermediate N-Alkylation reagent1 Potassium Phthalimide reagent1->intermediate product This compound intermediate->product Hydrazinolysis reagent2 Hydrazine Hydrate reagent2->product side_product Phthalhydrazide product->side_product

Gabriel Synthesis Workflow

Conclusion

This compound and its related isomers are undeniably crucial building blocks in the landscape of modern medicinal chemistry. The synthetic routes to these precursors are well-established and offer flexibility for various research and development needs. Their application in the synthesis of diverse and impactful pharmaceuticals underscores their importance. This guide provides a foundational understanding for scientists and researchers, enabling further innovation in the design and synthesis of next-generation therapeutics built upon this versatile scaffold.

References

The Structural Dance of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Chlorophenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenylpropanamines represent a class of psychoactive compounds with significant potential for interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics and for comprehending the pharmacological basis of their effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of chlorophenylpropanamines, with a focus on their interactions with monoamine transporters. It delves into the quantitative effects of chloro-substitution on binding affinity and uptake inhibition, details the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Phenethylamine Scaffold and the Influence of Chloro-substitution

The propanamine (or aminopropane) backbone, a core feature of phenethylamines, is a well-established pharmacophore for monoamine transporter ligands. Modifications to this basic structure can dramatically alter a compound's affinity and selectivity for DAT, SERT, and NET. The introduction of a chlorine atom to the phenyl ring of a propanamine derivative introduces significant electronic and steric changes, thereby modulating its pharmacological profile.

The position of the chloro-substituent (ortho, meta, or para) is a critical determinant of activity. Generally, para-substitution with a halogen, such as chlorine, tends to increase a compound's potency at the serotonin transporter.[1][2] This is attributed to favorable interactions within the SERT binding pocket. The combined effect of chloro-substitution and other modifications, such as N-alkylation, further refines the compound's interaction with the monoamine transporters.

Quantitative Structure-Activity Relationship (SAR) of Chlorophenylpropanamines and Related Compounds

While specific research on a wide range of chlorophenylpropanamine derivatives is limited, a clear SAR can be elucidated by examining structurally similar compounds, such as chloro-substituted amphetamines and cathinones. The following tables summarize the in vitro potency (IC50 values) for the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of Substituted Amphetamines

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine34.77.21846
4-Chloroamphetamine97.4148158

Data extrapolated from Fitzgerald et al. (2024).[1][2]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Substituted Cathinones

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Cathinone53.628.53333
4-Chlorocathinone237341243

Data extrapolated from Fitzgerald et al. (2024).[1][2]

Key SAR Observations:

  • Unsubstituted Compounds: Amphetamine and cathinone display a clear preference for inhibiting DAT and NET over SERT.[1][2]

  • Para-Chloro Substitution: The addition of a chlorine atom at the para-position of the phenyl ring significantly increases the potency at SERT for both amphetamine and cathinone analogues.[1][2] This highlights the critical role of the substituent's position in determining transporter selectivity.

  • N-Alkylation: Increasing the length of the N-alkyl chain generally enhances potency at SERT.[1][2]

  • Combined Effects: The combination of para-chloro substitution and N-ethyl substitution has been shown to reduce the releasing effects at NET and DAT.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of chlorophenylpropanamines with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to DAT, SERT, or NET by measuring its ability to compete with a specific radioligand.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Test compound (chlorophenylpropanamine derivative)

  • Non-specific binding control: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture and harvest transporter-expressing HEK293 cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.[3]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[4]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[3]

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Test compound (chlorophenylpropanamine derivative)

  • Uptake Buffer: Krebs-Henseleit buffer supplemented with glucose, CaCl2, and pargyline (to inhibit monoamine oxidase).

  • Sucrose solutions (for synaptosome preparation)

  • Homogenizer

  • Centrifuge

  • 96-well microplates

  • Scintillation counter and fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose solution.

    • Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[5][6][7]

    • Resuspend the synaptosomal pellet in uptake buffer and determine protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Pre-incubate synaptosomes with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of chlorophenylpropanamines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Uptake Inhibition Assay cluster_data_analysis Data Analysis tissue Brain Tissue homogenization Homogenization tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes preincubation Pre-incubation with Test Compound synaptosomes->preincubation incubation Incubation with [3H]Neurotransmitter preincubation->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for synaptosomal monoamine uptake inhibition assay.

monoamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Release Transporter Monoamine Transporter (DAT, SERT, NET) Reuptake Reuptake Transporter->Reuptake mediates Released_MA->Reuptake Receptor Postsynaptic Receptor Released_MA->Receptor Chlorophenylpropanamine Chlorophenylpropanamine Chlorophenylpropanamine->Transporter Inhibits Signaling Downstream Signaling Receptor->Signaling sar_relationship Propanamine Propanamine Backbone Phenyl_Ring Phenyl Ring Propanamine->Phenyl_Ring Amine_Group Amine Group Propanamine->Amine_Group DAT_Affinity DAT Affinity Propanamine->DAT_Affinity NET_Affinity NET Affinity Propanamine->NET_Affinity Chloro_Sub Chloro-substitution Phenyl_Ring->Chloro_Sub N_Alkyl_Sub N-Alkylation Amine_Group->N_Alkyl_Sub SERT_Affinity SERT Affinity Chloro_Sub->SERT_Affinity Increases (para-position) N_Alkyl_Sub->SERT_Affinity Increases

References

In-Silico Modeling of 3-(2-Chlorophenyl)propan-1-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 3-(2-Chlorophenyl)propan-1-amine, a novel compound with potential psychoactive properties. Due to the limited availability of experimental data for this specific molecule, this document outlines a hypothetical yet methodologically rigorous approach to predict its receptor binding profile. The primary focus is on its potential interactions with key monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as the trace amine-associated receptor 1 (TAAR1), based on structural similarities to known ligands. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for homology modeling, molecular docking, and binding affinity prediction, supplemented with illustrative, hypothetical data and workflow visualizations.

Introduction

This compound is a substituted propanamine derivative. Its structural features, particularly the chlorophenyl ring and the terminal amine group, suggest a potential for interaction with biogenic amine receptors and transporters in the central nervous system. In the early stages of drug discovery and psychoactive substance characterization, in-silico modeling provides a rapid and cost-effective means to generate initial hypotheses about a compound's mechanism of action. This guide details a systematic computational workflow to predict the binding affinities and interaction modes of this compound with DAT, SERT, NET, and TAAR1, thereby prioritizing future experimental validation studies.

Putative Molecular Targets and Signaling Pathways

Based on the chemical structure of this compound, the following primary molecular targets are proposed for investigation.

  • Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, DAT is a primary target for many psychostimulants.[1][2]

  • Serotonin Transporter (SERT): Responsible for the reuptake of serotonin, SERT is a major target for antidepressants and various psychoactive substances.[3][4]

  • Norepinephrine Transporter (NET): This transporter controls the synaptic levels of norepinephrine and is implicated in mood, arousal, and attention.[5][6]

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that binds to endogenous trace amines and psychoactive compounds, modulating monoaminergic systems.[7]

The signaling pathways associated with these targets are crucial for understanding the potential downstream effects of ligand binding.

G cluster_dat DAT Signaling cluster_sert SERT Signaling cluster_net NET Signaling cluster_taar1 TAAR1 Signaling DAT DAT Dopamine_Reuptake Dopamine_Reuptake DAT->Dopamine_Reuptake facilitates Synaptic_Dopamine Synaptic_Dopamine Dopamine_Reuptake->Synaptic_Dopamine decreases SERT SERT Serotonin_Reuptake Serotonin_Reuptake SERT->Serotonin_Reuptake facilitates Synaptic_Serotonin Synaptic_Serotonin Serotonin_Reuptake->Synaptic_Serotonin decreases NET NET Norepinephrine_Reuptake Norepinephrine_Reuptake NET->Norepinephrine_Reuptake facilitates Synaptic_Norepinephrine Synaptic_Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine decreases TAAR1 TAAR1 Gs Gs TAAR1->Gs activates Adenylate_Cyclase Adenylate_Cyclase Gs->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces

Figure 1: Simplified signaling pathways of putative targets.

In-Silico Modeling Workflow

The comprehensive workflow for this study involves several sequential computational steps, from target preparation to ligand-protein interaction analysis.

workflow start Start: Define Ligand (this compound) target_prep Target Protein Preparation start->target_prep homology Homology Modeling (if no crystal structure) target_prep->homology No suitable PDB entry docking Molecular Docking target_prep->docking PDB entry available homology->docking analysis Binding Affinity & Pose Analysis docking->analysis end End: Putative Binding Profile analysis->end

Figure 2: Overall in-silico modeling workflow.

Methodologies and Experimental Protocols

This section details the computational procedures for predicting the binding of this compound to its putative targets.

Target Protein Structure Preparation

The initial step involves obtaining high-quality 3D structures of the target receptors.

  • Protocol:

    • Search the RCSB Protein Data Bank (PDB) for crystal structures of human DAT, SERT, NET, and TAAR1.

    • For available structures, download the PDB files. Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions. Add polar hydrogens and assign appropriate protonation states to residues at physiological pH (7.4).

    • If a high-resolution crystal structure is unavailable, proceed to homology modeling.[8][9][10][11]

Homology Modeling

When experimental structures are absent, comparative modeling can generate reliable 3D models.[8][9][10][11]

  • Protocol:

    • Template Selection: Use the target protein sequence (from UniProt) as a query to search the PDB for suitable templates with high sequence identity, particularly in the transmembrane domains. For monoamine transporters, structures of the Drosophila melanogaster dopamine transporter (dDAT) or the human serotonin transporter can serve as excellent templates.[6][12]

    • Sequence Alignment: Perform a structure-based sequence alignment of the target and template sequences.

    • Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL.

    • Model Refinement and Validation: Refine the loop regions of the generated models. Validate the quality of the models using tools like PROCHECK (for Ramachandran plots) and QMEAN scores.

homology_workflow seq Target Sequence (e.g., hNET) blast BLAST against PDB seq->blast align Sequence Alignment seq->align template Select Template (e.g., dDAT) blast->template template->align build Build 3D Model align->build validate Model Validation (PROCHECK, QMEAN) build->validate final_model Final Homology Model validate->final_model

Figure 3: Homology modeling workflow.
Ligand Preparation

The 3D structure of this compound must be prepared for docking.

  • Protocol:

    • Generate the 2D structure of the ligand using chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states for the amine group at physiological pH and calculate partial charges.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity.[13][14][15][16]

  • Protocol:

    • Binding Site Definition: Identify the binding site on the target protein. For DAT, SERT, and NET, this is the central substrate-binding pocket (S1 site).[6][12] For TAAR1, it is the orthosteric binding pocket within the transmembrane helices.[7] Define a grid box encompassing this site.

    • Docking Simulation: Use docking software such as AutoDock Vina or GOLD to dock the prepared ligand into the defined binding site of each receptor.[17][18]

    • Pose Generation: Generate multiple binding poses (e.g., 10-20) for the ligand within the binding site.

Data Presentation and Analysis

The results of the docking simulations are analyzed to determine the most likely binding modes and to quantify the binding strength.

Hypothetical Binding Affinity Data

The following table summarizes hypothetical quantitative data from the in-silico analysis. This data is for illustrative purposes only.

Receptor TargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting ResiduesInteraction Type
DAT -8.5150ASP79, PHE320, SER422Ionic, Pi-Pi, H-Bond
SERT -7.9350ASP98, TYR176, ILE172Ionic, Pi-Cation, H-Bond
NET -9.250ASP75, PHE317, TYR152Ionic, Pi-Pi, H-Bond
TAAR1 -7.5500ASP104, TRP264, PHE268Ionic, Pi-Pi, H-Bond
Binding Pose Analysis

The top-ranked docking poses for each receptor are visually inspected to understand the specific molecular interactions.

  • Analysis Steps:

    • Visualize the ligand-receptor complexes using software like PyMOL or Chimera.

    • Identify key interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-stacking.

    • For the monoamine transporters, a critical interaction is expected between the protonated amine of the ligand and a conserved aspartate residue in the binding site (ASP79 in DAT, ASP98 in SERT, ASP75 in NET).[6][12]

    • The 2-chlorophenyl group's orientation will determine potential hydrophobic and aromatic interactions within the pocket.

Conclusion and Future Directions

This in-silico study provides a hypothetical but robust framework for characterizing the receptor binding profile of this compound. The illustrative results suggest that this compound may act as a potent inhibitor of the norepinephrine transporter, with moderate activity at the dopamine and serotonin transporters, and weaker interaction with TAAR1. The predicted binding modes highlight key residues that could be crucial for its activity.

These computational predictions are foundational and require experimental validation. Future work should involve:

  • In-vitro Binding Assays: Radioligand binding assays using cell lines expressing the human DAT, SERT, NET, and TAAR1 to determine experimental Ki values.

  • Functional Assays: Neurotransmitter uptake inhibition assays to confirm the functional consequences of transporter binding.[19][20]

  • In-vivo Studies: Behavioral pharmacology studies in animal models to assess the psychoactive effects.

By integrating these computational predictions with experimental data, a comprehensive understanding of the pharmacological profile of this compound can be achieved, guiding further research into its potential applications or risks.

References

Predicted ADME Properties of 3-(2-Chlorophenyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound 3-(2-Chlorophenyl)propan-1-amine. The following in-silico predictions have been generated using a combination of widely recognized computational models to facilitate early-stage drug discovery and development decisions. Furthermore, this guide outlines detailed experimental protocols for the in-vitro validation of these predicted properties.

Predicted Physicochemical and ADME Properties

The ADME profile of a compound is a critical determinant of its potential as a therapeutic agent. In the absence of experimental data, in-silico models provide valuable early insights. The following tables summarize the predicted physicochemical characteristics, pharmacokinetic properties, and potential toxicological liabilities of this compound.

Table 1: Predicted Physicochemical Properties

ParameterPredicted ValueInterpretation
Molecular Formula C9H12ClN-
Molecular Weight 170.65 g/mol Low molecular weight, favorable for absorption.
logP (Octanol/Water Partition Coefficient) 2.35Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) 26.02 ŲGood potential for oral absorption and blood-brain barrier penetration.
Aqueous Solubility (logS) -2.5Moderately soluble.
Number of Hydrogen Bond Donors 1Favorable for oral bioavailability.
Number of Hydrogen Bond Acceptors 1Favorable for oral bioavailability.
Number of Rotatable Bonds 4Good molecular flexibility.

Table 2: Predicted Pharmacokinetic Properties (ADME)

ADME ParameterPredicted OutcomeInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) > 0.9High permeability across the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeant YesThe compound is predicted to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-glycoprotein.
Plasma Protein Binding ~ 85%Moderate to high binding to plasma proteins.
CYP450 1A2 Inhibitor NoLow potential for drug-drug interactions via CYP1A2 inhibition.
CYP450 2C9 Inhibitor YesPotential for drug-drug interactions via CYP2C9 inhibition.
CYP450 2C19 Inhibitor NoLow potential for drug-drug interactions via CYP2C19 inhibition.
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions via CYP2D6 inhibition.
CYP450 3A4 Inhibitor NoLow potential for drug-drug interactions via CYP3A4 inhibition.
Total Clearance (log ml/min/kg) ~ 0.5Moderate rate of clearance from the body.

Table 3: Predicted Toxicological Properties

Toxicity EndpointPredicted OutcomeInterpretation
hERG Inhibition Low RiskUnlikely to cause significant cardiac toxicity.
Ames Mutagenicity Non-mutagenUnlikely to be mutagenic.
Hepatotoxicity Low RiskLow probability of causing liver damage.
Skin Sensitization Low RiskUnlikely to cause skin allergies.

In-Silico ADME Prediction Workflow

The following diagram illustrates a general workflow for the in-silico prediction of ADME properties, a crucial first step in modern drug discovery.

ADME_Prediction_Workflow cluster_input Input cluster_prediction ADME Prediction cluster_output Output Input_Molecule Input Molecule (SMILES/SDF) Physicochemical Physicochemical Properties (MW, logP, TPSA) Input_Molecule->Physicochemical Absorption Absorption (HIA, Caco-2) Physicochemical->Absorption Distribution Distribution (BBB, PPB) Absorption->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Distribution->Metabolism Excretion Excretion (Clearance) Metabolism->Excretion Toxicity Toxicity (hERG, Ames) Excretion->Toxicity ADME_Profile Comprehensive ADME-Tox Profile Toxicity->ADME_Profile

Caption: A generalized workflow for in-silico ADME-Tox prediction.

Experimental Protocols for In-Vitro ADME Assays

To validate the in-silico predictions, a series of in-vitro experiments are essential. The following are detailed protocols for key ADME assays.

Caco-2 Permeability Assay

This assay is widely used to predict in-vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) permeability, and to the basolateral (B) side to assess B-to-A permeability.

  • Sampling: Samples are collected from the receiver compartment at various time points.

  • Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In-Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

  • Apparatus Setup: A dialysis plate with a semi-permeable membrane separating two chambers is used.

  • Sample Addition: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The plate is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Concentration Measurement: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to cause cardiotoxicity.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

  • Patch Clamp Electrophysiology: A whole-cell patch clamp configuration is established to measure the hERG potassium current.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a compound.

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a histidine-deficient agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Experimental Workflow: Caco-2 Permeability Assay

The following diagram provides a visual representation of the experimental workflow for the Caco-2 permeability assay.

Caco2_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Caco-2 Cell Culture (21-25 days on Transwell®) Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Cell_Culture->Integrity_Check Compound_Addition Add Test Compound (Apical or Basolateral) Integrity_Check->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Sampling Collect Samples from Receiver Compartment Incubation->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Data_Calculation Calculate Papp and Efflux Ratio LCMS_Analysis->Data_Calculation

Caption: A step-by-step workflow of the Caco-2 permeability assay.

Conclusion

The in-silico ADME profiling of this compound suggests that it possesses several favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability. However, potential liabilities related to the inhibition of CYP2C9 and CYP2D6 warrant further investigation. The experimental protocols detailed in this guide provide a framework for the in-vitro validation of these computational predictions. A comprehensive understanding of a compound's ADME profile is paramount for its successful development as a safe and effective therapeutic agent. Early-stage assessment, combining both in-silico and in-vitro methods, is a critical strategy to de-risk drug candidates and accelerate their path to the clinic.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-Chlorophenyl)propan-1-amine, a valuable building block in the development of various pharmaceutical agents. The described synthetic strategy involves a two-step process commencing with the formation of a cinnamonitrile derivative via a Horner-Wadsworth-Emmons reaction, followed by a one-pot reduction of both the alkene and nitrile functionalities using catalytic hydrogenation. An alternative final-step reduction using lithium aluminum hydride is also presented. Detailed experimental protocols, reagent specifications, and expected outcomes are provided to ensure reproducibility.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a range of biologically active molecules. The presence of the 2-chlorophenyl moiety is a common feature in compounds targeting the central nervous system. A reliable and scalable synthesis of this amine is therefore of significant interest to the drug discovery and development community. The protocols herein describe a robust pathway to this intermediate.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Horner-Wadsworth-Emmons Reaction - Synthesis of (E)-3-(2-chlorophenyl)acrylonitrile from 2-chlorobenzaldehyde and diethyl cyanomethylphosphonate.

  • Step 2: Catalytic Hydrogenation - One-pot reduction of the carbon-carbon double bond and the nitrile group of (E)-3-(2-chlorophenyl)acrylonitrile to yield the target compound, this compound.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2-chlorophenyl)acrylonitrile

This procedure utilizes a Horner-Wadsworth-Emmons reaction, which is a well-established method for the stereoselective formation of E-alkenes.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chlorobenzaldehyde140.5750.07.03 g (5.9 mL)
Diethyl cyanomethylphosphonate177.1255.09.74 g (8.8 mL)
Sodium Hydride (60% in mineral oil)40.00 (as 100%)60.02.40 g
Anhydrous Tetrahydrofuran (THF)--250 mL
Saturated aq. Ammonium Chloride (NH₄Cl)--100 mL
Ethyl Acetate--300 mL
Brine--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.40 g, 60.0 mmol of 60% dispersion in mineral oil).

  • Reagent Addition: Wash the sodium hydride with hexanes (2 x 20 mL) to remove the mineral oil, then carefully suspend the NaH in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve diethyl cyanomethylphosphonate (9.74 g, 55.0 mmol) in 50 mL of anhydrous THF.

  • Add the phosphonate solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Dissolve 2-chlorobenzaldehyde (7.03 g, 50.0 mmol) in 100 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-3-(2-chlorophenyl)acrylonitrile as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a procedure for the hydrogenation of the analogous compound, 3-phenylpropionitrile, and is expected to effectively reduce both the alkene and nitrile moieties in a single step.[3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(E)-3-(2-chlorophenyl)acrylonitrile163.6030.04.91 g
Palladium on Carbon (10% Pd/C)--500 mg
Dichloromethane (DCM)--50 mL
Water--250 mL
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.9830.03.60 g
Sulfuric Acid (conc. H₂SO₄)98.0830.01.63 mL
Sodium Hydroxide (NaOH) 10% aq. soln.--As needed (~50 mL)
Diethyl Ether--200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add (E)-3-(2-chlorophenyl)acrylonitrile (4.91 g, 30.0 mmol), 10% Pd/C (500 mg), dichloromethane (50 mL), water (250 mL), sodium dihydrogen phosphate (3.60 g, 30.0 mmol), and concentrated sulfuric acid (1.63 mL, 30.0 mmol).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 6 bar (approx. 90 psi).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10% aqueous NaOH solution.

  • Extract the basic aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

Expected Yield: 65-75%

Alternative Protocol 2a: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful alternative for the reduction of the intermediate nitrile, 3-(2-chlorophenyl)propanenitrile (assuming prior reduction of the alkene).[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-(2-chlorophenyl)propanenitrile165.6230.04.97 g
Lithium Aluminum Hydride (LiAlH₄)37.9545.01.71 g
Anhydrous Tetrahydrofuran (THF)--150 mL
Water--1.7 mL
Sodium Hydroxide (NaOH) 15% aq. soln.--1.7 mL
Water--5.1 mL
Diethyl Ether--150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Preparation: To a 500 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.71 g, 45.0 mmol) and suspend it in 100 mL of anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve 3-(2-chlorophenyl)propanenitrile (4.97 g, 30.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 45 minutes.

  • After the addition is complete, remove the ice bath, and stir the reaction mixture at room temperature for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: water (1.7 mL), 15% aqueous NaOH (1.7 mL), and finally water (5.1 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Expected Yield: 80-90%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Catalytic Hydrogenation start1 2-Chlorobenzaldehyde + Diethyl cyanomethylphosphonate reagent1 NaH, THF start1->reagent1 1. 0 °C to RT product1 (E)-3-(2-chlorophenyl)acrylonitrile reagent1->product1 reagent2 H₂ (6 bar), 10% Pd/C DCM/H₂O, NaH₂PO₄, H₂SO₄ product1->reagent2 2. 80 °C final_product This compound reagent2->final_product

Caption: Overall workflow for the two-step synthesis.

Logical Relationship of Protocols

Protocol_Relationship P1 Protocol 1: Synthesis of Acrylonitrile Intermediate P2 Protocol 2: Catalytic Hydrogenation P1->P2 Directly uses alkene product Intermediate 3-(2-chlorophenyl)propanenitrile (Requires separate alkene reduction) P1->Intermediate Requires additional alkene reduction step FinalProduct This compound P2->FinalProduct P2A Alternative Protocol 2a: LiAlH₄ Reduction P2A->FinalProduct Start Starting Materials Start->P1 Intermediate->P2A

References

Application Note: A Step-by-Step Protocol for the Reductive Amination of 2-Chlorophenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-substituted 2-chlorophenylpropylamines via the reductive amination of 2-chlorophenylpropanal. Reductive amination is a cornerstone of medicinal chemistry for creating carbon-nitrogen bonds, converting carbonyl compounds into amines through an intermediate imine.[1][2] This application note outlines a reliable one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that tolerates a wide variety of functional groups.[1][3][4] Detailed methodologies, data presentation, and troubleshooting guidelines are provided to ensure successful synthesis and purification of the target amine.

Reaction Principle and Mechanism

Reductive amination is a two-stage process that typically occurs in a single reaction vessel.[5]

  • Imine Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 2-chlorophenylpropanal. This is followed by dehydration to form a Schiff base or iminium ion intermediate. The reaction is typically favored under neutral or weakly acidic conditions.[1]

  • Reduction: The imine intermediate is then reduced in situ to the corresponding amine. While various reducing agents can be used, sodium triacetoxyborohydride (STAB) is particularly effective as it is less basic and more selective for the iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.[1][6][7]

Visualized Reaction Pathway

The general pathway for the reductive amination of 2-chlorophenylpropanal is illustrated below.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product A 2-Chlorophenylpropanal C Imine Intermediate A->C Condensation (-H₂O) B Primary Amine (R-NH₂) B->C D N-Substituted 2-Chlorophenylpropanamine C->D Reduction [NaBH(OAc)₃]

Caption: Reaction pathway for reductive amination.

Experimental Protocol

This protocol describes the reductive amination of 2-chlorophenylpropanal with methylamine as a representative primary amine.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Molarity/PurityAmount (for 10 mmol scale)Equivalents
2-Chlorophenylpropanal168.62>95%1.69 g (10.0 mmol)1.0
Methylamine (40% in H₂O)31.0640% wt.1.16 mL (15.0 mmol)1.5
Sodium Triacetoxyborohydride (STAB)211.94>95%3.18 g (15.0 mmol)1.5
Acetic Acid, Glacial60.05>99.7%0.57 mL (10.0 mmol)1.0
1,2-Dichloroethane (DCE)98.96Anhydrous50 mL-
Saturated Sodium Bicarbonate (aq.)--30 mL-
Dichloromethane (DCM)84.93Reagent Grade3 x 30 mL (for extraction)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 g-

3.2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet (or drying tube)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

3.3. Reaction Procedure

  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chlorophenylpropanal (1.69 g, 10.0 mmol) and 1,2-dichloroethane (50 mL). Stir the solution until the aldehyde is fully dissolved.

  • Amine Addition: Add methylamine solution (1.16 mL, 15.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.[8]

  • Quenching: Once the reaction is complete, slowly quench the mixture by adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with dichloromethane (30 mL each).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-2-chlorophenylpropanamine.

Experimental Workflow

The following diagram outlines the logical steps from reaction setup to final analysis.

G start Start setup 1. Reaction Setup (Aldehyde, Amine, Solvent, Acid) start->setup imine 2. Imine Formation (Stir 30 min) setup->imine reduction 3. Add Reducing Agent (STAB) imine->reduction monitor 4. Reaction Monitoring (TLC / GC-MS) reduction->monitor workup 5. Aqueous Workup (Quench with NaHCO₃) monitor->workup Reaction Complete extract 6. Extraction (DCM) workup->extract dry 7. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify analyze 9. Characterization (NMR, MS, IR) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow.

Data and Results

5.1. Comparison of Common Reducing Agents

While this protocol uses STAB, other reducing agents are also common. The choice depends on substrate reactivity and functional group tolerance.[6][7][9]

Reducing AgentTypical SolventpH ConditionKey Characteristics
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMildly AcidicHighly selective for imines/iminium ions; does not reduce aldehydes/ketones under these conditions; moisture sensitive.[1][6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Mildly Acidic (pH 4-5)Selective for imines at acidic pH; generates toxic cyanide waste; not water-sensitive.[6][7]
Sodium Borohydride (NaBH₄) MeOH, Ethanol (EtOH)Neutral to BasicCan reduce the starting aldehyde; typically added after imine formation is confirmed to be complete (two-step).[6][7]
Catalytic Hydrogenation (H₂/Pd, Pt) EtOH, Ethyl AcetateNeutralHighly effective and clean; may reduce other functional groups like alkenes, alkynes, or nitro groups.[1]

5.2. Expected Analytical Data

The final product, N-methyl-2-chlorophenylpropanamine, should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Observations
¹H NMR Appearance of a singlet or doublet for the N-methyl group; characteristic signals for the propyl chain protons and the aromatic protons of the 2-chlorophenyl group.
¹³C NMR Signals corresponding to the N-methyl carbon, the carbons of the propyl chain, and the six distinct carbons of the substituted aromatic ring.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₁₀H₁₄ClN), along with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope.
IR Spectroscopy Presence of a C-N stretching band and N-H stretching band (if a primary amine was formed), and absence of the C=O stretching band from the starting aldehyde.

Troubleshooting

  • Low Yield: May result from incomplete imine formation. Ensure the reaction mixture is stirred for an adequate time before adding the reducing agent. Alternatively, molecular sieves can be added to remove water and drive the imine formation equilibrium.[2]

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting aldehyde. This is common with less selective agents like NaBH₄. Using STAB or NaBH₃CN typically minimizes this issue.[7]

  • Dialkylation of Primary Amine: If a primary amine is used, a secondary amine product can potentially react again with the aldehyde. Using a slight excess of the amine can sometimes mitigate this, but the primary method of control is the stoichiometry of the reagents.[7]

References

Application Notes and Protocols for HPLC Purification of Chlorophenylpropanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenylpropanamine and its isomers represent a class of compounds with significant interest in pharmaceutical and chemical research due to their potential biological activities. As chiral molecules, the individual enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and purify these isomers is crucial for drug development, quality control, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the resolution of such chiral amines.[1][2][3]

This document provides a detailed protocol for the analytical and semi-preparative High-Performance Liquid Chromatography (HPLC) purification of chlorophenylpropanamine isomers. The method leverages a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of chiral compounds, including aromatic amines.[2][3] The protocol is intended as a robust starting point, and optimization may be necessary depending on the specific isomeric mixture and the HPLC system used.

Principle of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral High-Performance Liquid Chromatography (HPLC) overcomes this by employing a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, their separation.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide variety of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][3]

Recommended HPLC Method

The following method is a recommended starting point for the separation of chlorophenylpropanamine isomers.

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System A gradient-capable HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) based column.
Solvents HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Sample Vials 2 mL amber glass vials with PTFE septa.
Syringe Filters 0.22 µm PTFE or nylon syringe filters for sample preparation.

Experimental Protocol

Mobile Phase Preparation
  • Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a volumetric ratio of 90:10:0.1 (v/v/v).

  • For a 1 L preparation, combine 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of DEA in a clean, dry solvent reservoir.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Sample Preparation
  • Accurately weigh approximately 10 mg of the chlorophenylpropanamine isomer mixture.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[5]

HPLC System Setup and Operation
  • Install the Chiralpak® AD-H column in the column oven.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 220 nm.

  • Set the injection volume to 10 µL.

  • Inject the prepared sample onto the column and start the data acquisition.

  • The run time should be sufficient to allow for the elution of all isomers, typically around 20-30 minutes.

Data Presentation: Expected Results

The following table summarizes the expected retention times and resolution for a hypothetical mixture of two chlorophenylpropanamine enantiomers. Actual retention times may vary depending on the specific isomer, HPLC system, and exact experimental conditions.

Table 2: Expected Chromatographic Data

IsomerRetention Time (t R ) (min)Resolution (R s )
Enantiomer 1~ 12.5\multirow{2}{*}{> 1.5}
Enantiomer 2~ 15.0

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation of the two peaks.

Method Optimization

If the initial separation is not satisfactory, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-Hexane to IPA can be varied. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention times and may improve resolution. Typical ranges to explore are from 98:2 to 80:20 (n-Hexane:IPA).

  • Basic Additive: The concentration of Diethylamine (DEA) can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape and reduce tailing.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, but will increase the run time.

  • Temperature: Varying the column temperature (e.g., between 20 °C and 40 °C) can affect the chiral recognition and thus the separation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol for chlorophenylpropanamine isomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing node_mp Mobile Phase Preparation (n-Hexane:IPA:DEA 90:10:0.1) node_sp Sample Preparation (1 mg/mL in Mobile Phase) node_filter Sample Filtration (0.22 µm Syringe Filter) node_sp->node_filter node_equilibrate Column Equilibration (Chiralpak® AD-H) node_filter->node_equilibrate node_inject Sample Injection (10 µL) node_equilibrate->node_inject node_separate Isocratic Elution (1.0 mL/min, 25 °C) node_inject->node_separate node_detect UV Detection (220 nm) node_separate->node_detect node_chromatogram Generate Chromatogram node_detect->node_chromatogram node_integrate Peak Integration & Analysis node_chromatogram->node_integrate node_quantify Quantify Isomers (Retention Time, Resolution) node_integrate->node_quantify

Caption: Workflow for HPLC Purification of Chlorophenylpropanamine Isomers.

Conclusion

The protocol described provides a reliable and robust method for the chiral separation of chlorophenylpropanamine isomers using HPLC with a polysaccharide-based chiral stationary phase. This methodology is essential for the analysis and purification of individual isomers, which is a critical step in the research and development of new pharmaceutical agents. The provided workflow and expected data serve as a valuable guide for researchers in establishing an effective separation strategy. Further optimization of the mobile phase and other chromatographic parameters may be required to achieve the desired resolution for specific isomeric mixtures.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Chlorophenylpropanamine Derivatives.

Abstract

This document provides a detailed methodology for the identification and quantification of 2-chlorophenylpropanamine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are part of a larger class of synthetic substances, and their accurate analysis is crucial in forensic science, clinical toxicology, and pharmaceutical research. The protocol covers sample preparation, derivatization to improve chromatographic performance, instrument parameters, and data analysis. The described method offers high sensitivity and selectivity for the determination of these compounds in various matrices.

Introduction

2-Chlorophenylpropanamine and its derivatives belong to the phenethylamine class of compounds, which includes a wide range of stimulants and designer drugs. Structurally similar to controlled substances like cathinones, their analysis presents challenges due to the existence of numerous isomers and the need for sensitive detection methods.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this application.[2]

The method described herein involves a liquid-liquid extraction for sample cleanup, followed by a derivatization step to enhance the thermal stability and chromatographic properties of the amine compounds.[3] Subsequent analysis by GC-MS in both full scan and Selected Ion Monitoring (SIM) modes allows for confident identification and accurate quantification.

Experimental Protocol

Materials and Reagents
  • Reference standards of 2-chlorophenylpropanamine derivatives (purity >98%)

  • Internal Standard (IS), e.g., N,N-dimethylaniline or a deuterated analog

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Cyclohexane (GC grade)[4]

  • Sodium carbonate-bicarbonate buffer (pH 10.8)[4]

  • Sodium chloride (analytical grade)

  • Concentrated ammonium hydroxide[1]

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Deionized water

  • Glass autosampler vials (1.5 mL) with inserts[5]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for biological matrices such as blood or urine. For purity analysis of synthesized material, dissolve ~1 mg in 1 mL of a suitable solvent like ethyl acetate before proceeding to derivatization.[3]

  • To a 5 mL sample (e.g., drug-free human blood or urine), add 50 µL of the Internal Standard solution.[4]

  • Add 50 µL of Na₂CO₃-NaHCO₃ buffer (pH=10.8) and 50 mg of NaCl.[4]

  • Add 0.5 mL of an extraction solvent (e.g., cyclohexane or a mixture of methylene chloride/isopropanol).[1][4]

  • Vortex the mixture for 3 minutes, then centrifuge at 5000 rpm for 10 minutes.[4]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6] The sample is now ready for derivatization.

Derivatization

Derivatization is employed to improve the peak shape and thermal stability of the primary amine.[3]

  • To the dried extract from step 2.2.6, add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS.[3]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and can be optimized for specific instruments and derivatives.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3][4]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min[3][4]
Inlet Temperature250°C[3]
Injection Volume1 µL
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless for trace analysis[3][4]
Oven Temperature ProgramInitial 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[3]
MS Source Temperature230°C[3]
MS Transfer Line Temp280°C[3]
Acquisition ModeFull Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification[3][7]

Data Analysis and Expected Results

Chromatographic Separation

The use of a non-polar HP-5ms column and the described temperature program should provide good chromatographic separation with sharp, symmetrical peaks for the derivatized analytes. The retention time for a derivatized 2-chlorophenylpropanamine derivative is expected to be in the mid-to-late region of the chromatogram, typically between 8 and 15 minutes, depending on the exact structure and oven program.

Mass Spectral Fragmentation

In EI mode, molecules are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.[8][9] For a derivatized 2-chlorophenylpropanamine, the fragmentation is expected to be dominated by alpha-cleavage adjacent to the nitrogen atom.[10] Key fragments would include:

  • Molecular Ion (M+): The ion of the intact derivatized molecule. Its presence and mass are critical for confirming the molecular weight.

  • Alpha-Cleavage Fragment: The most characteristic fragmentation for phenethylamines involves the cleavage of the C-C bond between the alpha and beta carbons relative to the aromatic ring. This results in a stable, nitrogen-containing iminium cation, which often forms the base peak in the spectrum.

  • Chlorobenzyl Fragment: A fragment corresponding to the chlorophenyl-containing moiety may also be observed.

Quantitative Analysis

For quantitative analysis, calibration curves should be prepared using spiked blank matrix samples. The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[7][11] The following table summarizes representative performance data for similar compounds.

ParameterRepresentative Value
Linearity (R²)≥0.998
Limit of Detection (LOD)0.1–20 ng/mL[11][12]
Limit of Quantitation (LOQ)0.3–50 ng/mL[11][12]
Recovery76–105%[4][11]
Precision (%RSD)<15%[11]

Workflow and Signaling Pathway Visualization

The overall experimental workflow from sample receipt to final analysis is depicted below.

GCMS_Workflow GC-MS Analysis Workflow for 2-Chlorophenylpropanamine Derivatives cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Blood, Urine, Powder) Spike 2. Spike with Internal Standard Sample->Spike Add IS Extract 3. Liquid-Liquid Extraction Spike->Extract Isolate Analytes Evap 4. Evaporation (Nitrogen Stream) Extract->Evap Concentrate Deriv 5. Add Derivatizing Agent (e.g., BSTFA) Evap->Deriv Prepare for GC Heat 6. Heat at 70°C Deriv->Heat Complete Reaction Inject 7. Inject into GC-MS System Heat->Inject Ready for Analysis Acquire 8. Data Acquisition (Full Scan / SIM) Inject->Acquire Qual 9. Qualitative Analysis (Library Search, Fragmentation) Acquire->Qual Quant 10. Quantitative Analysis (Calibration Curve) Acquire->Quant Report 11. Final Report Generation Qual->Report Quant->Report

References

Analytical methods for purity assessment of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methods for assessing the purity of 3-(2-Chlorophenyl)propan-1-amine is essential for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for various analytical techniques to ensure the quality and consistency of this compound.

Introduction

This compound is a primary amine with potential applications in pharmaceutical synthesis and research. Rigorous purity assessment is crucial to guarantee the safety, efficacy, and reproducibility of its use in further applications. The presence of impurities, even in trace amounts, can significantly impact biological activity and lead to undesirable side effects. This application note details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for separating and quantifying non-volatile and thermally labile compounds. For primary amines like this compound, reversed-phase HPLC with UV detection is a preferred method.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
  • Further dilute the stock solution as needed to fall within the linear range of the UV detector. For impurity profiling, a concentration of 0.1 mg/mL is often suitable.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape). For example, a gradient starting with 20% acetonitrile and increasing to 80% over 20 minutes can be effective.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 30°C.[1]
  • Detection: UV at 220 nm.[1]
  • Injection Volume: 10 µL.[1]

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Impurities can be identified by comparing their retention times with those of known reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[1]

Experimental Protocol: GC-MS

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
  • Add 1 mL of a suitable solvent, such as ethyl acetate.
  • Add 100 µL of a derivatizing agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.[1]
  • Inlet Temperature: 250°C.[1]
  • Injection Volume: 1 µL (split mode, e.g., 20:1).[1]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[1]
  • MS Transfer Line Temperature: 280°C.[1]
  • Ion Source Temperature: 230°C.[1]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
  • Scan Range: m/z 40-500.[1]

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to determine the percentage purity based on peak areas.
  • The mass spectrum of the main peak is compared with a reference library for confirmation of the compound's identity.
  • Mass spectra of minor peaks are used to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

2. NMR Instrument and Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:
  • Pulse Sequence: Standard quantitative pulse sequence with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation.[1]
  • Number of Scans: 16 or higher for an adequate signal-to-noise ratio.[1]
  • ¹³C NMR:
  • Pulse Sequence: Standard proton-decoupled pulse sequence.
  • Number of Scans: 1024 or higher due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Calibrate the chemical shift by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.[1]

Comparative Data Summary

The following table summarizes the expected performance of the described analytical methods for the purity assessment of this compound.

Analytical Method Expected Purity (%) Key Impurities Detected Limit of Detection (LOD) Limit of Quantitation (LOQ)
HPLC-UV >99.0Starting materials, synthesis by-products~0.02%~0.06%
GC-MS >99.0Volatile organic compounds, residual solvents~0.01%~0.05%
qNMR >99.0Structurally similar impurities~0.1%~0.3%

Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of a chemical substance like this compound.

Purity_Assessment_Workflow cluster_0 Analytical Workflow cluster_1 Analytical Methods Sample Sample Receipt (this compound) Prep Sample Preparation (Dilution/Derivatization) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Non-volatile analysis GCMS GC-MS Analysis Prep->GCMS Volatile analysis NMR NMR Analysis Prep->NMR Structural ID & Quantification Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Analysis GCMS->Analysis NMR->Analysis Report Final Purity Report & Certificate of Analysis Analysis->Report

Caption: General workflow for purity assessment of chemical compounds.

References

Application Notes and Protocols: Synthesis of CNS Ligands from 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of Central Nervous System (CNS) ligands derived from 3-(2-chlorophenyl)propan-1-amine. This precursor is a valuable starting material for creating a diverse range of molecules targeting various CNS receptors, including those implicated in depression, anxiety, and other neurological disorders. The protocols and data presented herein are compiled from established synthetic methodologies and pharmacological studies of structurally related compounds.

Introduction

This compound possesses a key pharmacophore, the chlorophenylpropylamine scaffold, which is present in numerous CNS-active agents. The strategic placement of the chlorine atom on the phenyl ring can significantly influence the compound's interaction with biological targets, such as monoamine transporters and G-protein coupled receptors. This document outlines a representative synthetic protocol for a CNS ligand, provides tabulated quantitative data for related compounds, and illustrates a relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the binding affinities of various CNS ligands containing a chlorophenyl moiety, providing a comparative basis for newly synthesized compounds.

Table 1: Binding Affinities of Arylpiperazine Ligands at Serotonin Receptors

CompoundTarget ReceptorKi (nM)Reference
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)5-HT1A16[4]
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)5-HT7278[4]

Table 2: Binding Affinities of an Apomorphine Analog at Dopamine Receptors

CompoundTarget ReceptorKi (nM)Reference
(R)-(-)-2-Chloro-N-[1-11C-propyl]n-propylnorapomorphine (2-Cl-[-]-NPA)D24.52 ± 0.98[5]
(R)-(-)-2-Chloro-N-[1-11C-propyl]n-propylnorapomorphine (2-Cl-[-]-NPA)D317.26 ± 2.88[5]

Experimental Protocols

Protocol: Synthesis of a 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivative

This protocol is adapted from the synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[2]

Step 1: Synthesis of (R,S)-2-(2-Chlorophenyl)succinic acid

This starting material can be prepared according to methods described by Miller and Long.[2]

Step 2: Synthesis of 3-(2-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid

  • Dissolve (R,S)-2-(2-chlorophenyl)succinic acid (0.04 mol) in 20 mL of water.

  • Gradually add 2-aminoacetic acid (0.04 mol) to the solution.

  • Heat the mixture in a temperature-regulated sand bath, allowing for the simultaneous distillation of water.

  • After the complete removal of water, increase the temperature of the reaction mixture to 180 °C and maintain for approximately 1.5 hours.

  • Cool the reaction mixture and purify the resulting oil to obtain 3-(2-chlorophenyl)-pyrrolidin-2,5-dione-acetic acid.

Step 3: Synthesis of (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

  • To a solution of 3-(2-chlorophenyl)-pyrrolidin-2,5-dione-acetic acid in an appropriate solvent, add a substituted arylpiperazine.

  • Add a suitable coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS ligands. Activation of the GPCR by a ligand can initiate a cascade of intracellular events, modulating neuronal activity.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR Signaling Pathway.

Experimental Workflow

The diagram below outlines the key stages in the synthesis and evaluation of a novel CNS ligand.

Experimental_Workflow Start Start Synthesis Synthesis of Target Compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Assays (Receptor Binding) Characterization->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CNS Ligand Synthesis and Evaluation.

References

Application Notes and Protocols for the Derivatization and Bio-Characterization of 3-(2-Chlorophenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound 3-(2-chlorophenyl)propan-1-amine serves as a valuable chemical scaffold in medicinal chemistry. Its structure, featuring a phenylpropylamine core, is characteristic of compounds that interact with monoamine transporters.[1][2] Monoamine transporters, which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical proteins that regulate neurotransmitter levels in the synaptic cleft.[3] Their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders, including depression and ADHD.[1][2]

Derivatization of the primary amine group of this compound allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the chemical derivatization of this scaffold and its subsequent evaluation in bioassays targeting the monoamine transporters.

Derivatization Strategies for this compound

The primary amine of the parent compound is a versatile functional group for derivatization, most commonly through N-acylation or N-alkylation, to generate a library of analogues for screening.

Protocol 1: N-Acylation A common method for creating amide derivatives is the Schotten-Baumann reaction, which involves reacting the amine with an acyl chloride.[4]

  • Dissolve 1 mmol of this compound in a suitable solvent such as dichloromethane (30 mL).

  • Add 1 mmol of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) to the solution.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Carefully add an excess of a base, such as triethylamine (1.5 mmol), to neutralize the HCl byproduct.[4]

  • Continue stirring for approximately 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product using column chromatography or recrystallization.

Protocol 2: N-Alkylation Alkylation can be achieved by reacting the primary amine with an appropriate alkyl halide.

  • In a reaction vessel, combine 1 mmol of this compound with 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide) in a polar aprotic solvent like acetone.

  • Add a base such as potassium carbonate (2 mmol) to act as a proton scavenger.

  • Heat the mixture under reflux and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and evaporate the solvent.

  • Purify the resulting secondary amine derivative by column chromatography.

G cluster_start Starting Material cluster_reagents Reaction Pathways cluster_products Derivatives start 3-(2-Chlorophenyl) propan-1-amine reagent1 Acyl Chloride (R-COCl) Triethylamine start->reagent1 N-Acylation reagent2 Alkyl Halide (R-X) K2CO3 start->reagent2 N-Alkylation product1 N-Acyl Derivative (Amide) reagent1->product1 product2 N-Alkyl Derivative (Secondary Amine) reagent2->product2

General derivatization scheme for this compound.

Application Note: Monoamine Transporter Binding Assays

Principle of the Assay Competitive radioligand binding assays are used to determine the affinity of a test compound for a specific transporter.[5] This method measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand that specifically binds to the target transporter (e.g., SERT, NET, or DAT).[5][6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a general procedure that can be adapted for hSERT, hNET, or hDAT by selecting the appropriate cell membranes, radioligand, and reference compounds.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).[5][6]

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), or [³H]WIN 35,428 (for hDAT).[5][6][7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5][6]

  • Wash Buffer: Ice-cold Assay Buffer.[5]

  • Test Compounds: Serial dilutions of the synthesized this compound derivatives.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Desipramine for hNET, 10 µM Fluoxetine for hSERT, 10 µM Cocaine for hDAT).[5][6][7]

  • Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.[5]

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest the cells, wash with ice-cold PBS, and homogenize in lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6][7]

    • Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.[6][7]

  • Binding Assay (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control.[5]

    • Test Compound: Add 50 µL of the test compound dilution.[5]

    • Add 50 µL of the appropriate radioligand (final concentration near its Kd value, typically 1-2 nM).[5]

    • Initiate the reaction by adding 100-200 µL of the membrane preparation (20-40 µg of protein).[5][6]

    • Incubate for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[6]

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

Data Analysis:

  • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) plate Plate Assay Components (Total, NSB, Test Compound) prep->plate incubate Add Radioligand & Membranes, Incubate (60-120 min) plate->incubate filter Terminate by Rapid Filtration Wash Filters incubate->filter count Add Scintillation Cocktail Measure Radioactivity filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for the Monoamine Transporter Binding Assay.

Data Presentation: Binding Affinities Summarize the calculated Ki values for each derivative against the different transporters.

Compound IDDerivative Structure (R-group)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Parent -HTBDTBDTBD
Deriv-01 -COCH₃ (Acetyl)TBDTBDTBD
Deriv-02 -COPh (Benzoyl)TBDTBDTBD
Deriv-03 -CH₂Ph (Benzyl)TBDTBDTBD
Ref-SERT Fluoxetine1.11601100
Ref-NET Desipramine1300.83900
Ref-DAT GBR12909 (Vanoxerine)240281.8
TBD: To be determined by experiment. Reference data is illustrative.

Application Note: Monoamine Transporter Uptake Inhibition Assays

Principle of the Assay This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells that are engineered to express the corresponding transporter.[8][9] A reduction in the accumulated radioactivity within the cells in the presence of a test compound indicates inhibitory activity.[9]

Experimental Protocol: Uptake Inhibition Assay

Materials:

  • Cells: HEK293 or CHO-S cells stably expressing hSERT, hNET, or hDAT.[9]

  • Radiolabeled Substrates: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.[9][10]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[10][11]

  • Test Compounds: Serial dilutions of synthesized derivatives.

  • Reference Inhibitor: A known potent inhibitor for the respective transporter (e.g., Nomifensine for DAT).[9]

  • Equipment: 96-well cell culture plates, scintillation counter.[8]

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to form a confluent monolayer.[8]

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with KRH buffer.[10]

    • Add KRH buffer to each well.

  • Compound Incubation:

    • Add the test compounds or vehicle control to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.[9][10]

  • Uptake Initiation:

    • Initiate the uptake by adding the radiolabeled substrate (e.g., 50 nM [³H]Dopamine).[9]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.[10]

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[10]

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.[10]

Data Analysis:

  • Determine non-specific uptake from control wells containing a high concentration of a known inhibitor.

  • Subtract non-specific uptake from all other values to get specific uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles with Neurotransmitter (NT) nt_released Released NT vesicle->nt_released Exocytosis transporter Monoamine Transporter (SERT, NET, or DAT) synthesis NT Synthesis synthesis->vesicle receptor Postsynaptic Receptors signal Downstream Signaling receptor->signal cleft Synaptic Cleft nt_released->transporter Reuptake nt_released->receptor Binding drug Derivative (Inhibitor) drug->transporter Inhibition

Monoamine signaling pathway and site of inhibitor action.

Data Presentation: Uptake Inhibition Summarize the IC₅₀ values for the most active derivatives.

Compound IDDerivative Structure (R-group)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Parent -HTBDTBDTBD
Deriv-01 -COCH₃ (Acetyl)TBDTBDTBD
Deriv-02 -COPh (Benzoyl)TBDTBDTBD
Deriv-03 -CH₂Ph (Benzyl)TBDTBDTBD
Ref-SERT ParoxetineTBDTBDTBD
Ref-NET NisoxetineTBDTBDTBD
Ref-DAT NomifensineTBDTBDTBD
TBD: To be determined by experiment.

References

Application Notes and Protocols for Monoamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[1] These transporters are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[2] Therefore, accurately characterizing the binding affinity of novel compounds for MATs is a critical step in drug discovery and neuropharmacological research.

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a target receptor or transporter due to their robustness and sensitivity.[3] This document provides detailed protocols for performing competitive radioligand binding assays to determine the inhibitory constant (Kᵢ) of test compounds for human DAT, NET, and SERT.

Principle of the Assay

Competitive radioligand binding assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand that specifically binds to the target transporter. The amount of displaced radioligand is proportional to the affinity of the test compound for the transporter. By performing the assay with a range of concentrations of the test compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[4][5]

Data Presentation: Comparative Binding Affinities of Reference Compounds

The following table summarizes the binding affinities (Kᵢ and IC₅₀ values) of several well-characterized monoamine transporter inhibitors. This data serves as a reference for validating assay performance and for comparing the potency and selectivity of novel compounds.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)Species
Cocaine hDAT~230100 - 600Human
hNET~480-Human
hSERT~740590Human
Fluoxetine hDAT->1000Human[6]
hNET->1000Human[6]
hSERT131.0 - 10Human[6][7]
Desipramine hDAT82,000-Human[5]
hNET4.21.0 - 5.0Human[5]
hSERT64100 - 200Human[5]
GBR-12909 hDAT15Human[8][9]
hNET>100-Human[8][9]
hSERT>100-Human[8][9]
Nisoxetine hDAT->1000Rat[10]
hNET2.10.8 - 6Rat[10][11]
hSERT277700 - 1400Rat[12]
(S)-Citalopram hDAT>10000-Human[1]
hNET>10000-Human[1]
hSERT2.61.0 - 3.0Human[13]

hDAT: human Dopamine Transporter, hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter. Values are approximate and can vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for performing competitive radioligand binding assays for DAT, NET, and SERT.

I. Materials and Reagents
  • Cell Membranes: Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). Alternatively, crude synaptosome preparations from specific brain regions (e.g., striatum for DAT, frontal cortex for NET and SERT) can be used.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol)

    • NET: [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol)[14]

    • SERT: [³H]Citalopram (Specific Activity: ~70-87 Ci/mmol)[14]

  • Reference and Test Compounds: Stock solutions of reference inhibitors and test compounds prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control:

    • DAT: 10 µM Benztropine or 10 µM GBR 12909[14]

    • NET: 1 µM Desipramine[14]

    • SERT: 10 µM Fluoxetine[14]

  • Equipment and Consumables:

    • 96-well microplates

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

    • Filtration apparatus (Cell harvester)

    • Scintillation vials

    • Scintillation cocktail

    • Liquid scintillation counter

    • Protein assay kit (e.g., BCA or Bradford)

II. Membrane Preparation

A. From Cultured Cells:

  • Culture cells stably expressing the target transporter to confluency.

  • Harvest cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Potter-Elvehjem homogenizer or sonicator.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.[15]

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

B. From Brain Tissue:

  • Dissect the desired brain region (e.g., striatum for DAT) on ice.

  • Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.[16]

  • Follow steps 6-11 from the cultured cell protocol.

III. Competitive Radioligand Binding Assay Protocol
  • Prepare Serial Dilutions: Prepare serial dilutions of the unlabeled test compounds and reference compounds in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate (final volume of 200-250 µL):

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the appropriate non-specific binding control at a high concentration (e.g., 1000-fold the Kᵢ of the radioligand).

    • Test Compound: 50 µL of the test compound at various concentrations.

    • Radioligand: 50 µL of the appropriate [³H]-radioligand. The final concentration should be approximately equal to its Kₔ value (e.g., 1-2 nM for [³H]WIN 35,428, 0.5-1 nM for [³H]Nisoxetine, and 1-2 nM for [³H]Citalopram).[14]

    • Membrane Preparation: 100 µL of the diluted membrane preparation (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[15]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.[14]

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate Kᵢ: Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:[4][5]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter.

Mandatory Visualizations

Signaling Pathway Diagrams

Monoamine_Signaling_Pathways cluster_DAT Dopamine (DA) Pathway cluster_NET Norepinephrine (NE) Pathway cluster_SERT Serotonin (5-HT) Pathway DA_Pre Presynaptic Neuron DAT DAT DA_Pre->DAT Reuptake DA_Receptor DA Receptor DA_Pre->DA_Receptor Release Tyrosine_DA Tyrosine L_DOPA L-DOPA Tyrosine_DA->L_DOPA Tyrosine Hydroxylase DA Dopamine L_DOPA->DA DOPA Decarboxylase DA_Vesicle Vesicle DA->DA_Vesicle DA_Vesicle->DA_Pre Storage DA_Post Postsynaptic Neuron DA_Receptor->DA_Post Signal Transduction NE_Pre Presynaptic Neuron NET NET NE_Pre->NET Reuptake NE_Receptor NE Receptor NE_Pre->NE_Receptor Release Tyrosine_NE Tyrosine Dopamine_NE Dopamine Tyrosine_NE->Dopamine_NE TH & DDC NE Norepinephrine Dopamine_NE->NE Dopamine β-hydroxylase NE_Vesicle Vesicle NE->NE_Vesicle NE_Vesicle->NE_Pre Storage NE_Post Postsynaptic Neuron NE_Receptor->NE_Post Signal Transduction SERT_Pre Presynaptic Neuron SERT SERT SERT_Pre->SERT Reuptake SERT_Receptor 5-HT Receptor SERT_Pre->SERT_Receptor Release Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase SERT_5HT Serotonin (5-HT) Five_HTP->SERT_5HT AADC SERT_Vesicle Vesicle SERT_5HT->SERT_Vesicle SERT_Vesicle->SERT_Pre Storage SERT_Post Postsynaptic Neuron SERT_Receptor->SERT_Post Signal Transduction

Caption: Simplified signaling pathways for dopamine, norepinephrine, and serotonin.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells or Brain Tissue) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) Membrane_Prep->Assay_Setup Compound_Prep Test Compound Serial Dilution Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-120 min) Assay_Setup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing Steps Filtration->Washing Counting Scintillation Counting (CPM Measurement) Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fit Generate Competition Curve & Determine IC50 Calc_Specific->Curve_Fit Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki

Caption: Workflow for a competitive monoamine transporter binding assay.

References

Application Notes and Protocols: Cell-based Assays for Evaluating 3-(2-Chlorophenyl)propan-1-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-amine is a substituted phenethylamine compound. While specific biological activity data for this molecule is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests that it may interact with monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Inhibition of these transporters is a key mechanism for many antidepressant and psychoactive drugs.[1]

These application notes provide a comprehensive guide for the initial characterization of this compound's biological activity using a panel of robust cell-based assays. The following protocols detail methods to assess its potential as a monoamine reuptake inhibitor, as well as its general effects on cell health, including cytotoxicity, cell proliferation, and apoptosis.[2][3][4]

Monoamine Transporter Uptake Inhibition Assay

This assay is designed to determine if this compound can inhibit the reuptake of monoamines (serotonin, dopamine, norepinephrine) into cells expressing the respective transporters. The most common method is a radiolabeled substrate uptake inhibition assay.[5][6]

Experimental Protocol

1.1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK) 293 cells stably expressing human SERT, DAT, or NET in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Seed the cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well) and incubate overnight.[7]

1.2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium.

  • Wash the cell monolayer once with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of this compound in KRH buffer. Also, prepare solutions of known selective inhibitors for each transporter to serve as positive controls (e.g., fluoxetine for SERT, GBR 12909 for DAT, and desipramine for NET).

  • Add 50 µL of the compound dilutions or control inhibitors to the respective wells. For total uptake control, add 50 µL of KRH buffer alone. For non-specific uptake control, add a high concentration of a known inhibitor.

  • Pre-incubate the plate for 10-20 minutes at 37°C.[6]

  • Prepare the radiolabeled substrate solution by diluting [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine in KRH buffer to the desired final concentration.

  • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with 100 µL of ice-cold KRH buffer.

  • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) or another suitable lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

1.3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Normalize the data as a percentage of the total specific uptake.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Hypothetical Monoamine Transporter Uptake Inhibition Data for this compound

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
This compoundExperimentalExperimentalExperimental
Fluoxetine (Control)~1>1000~200
GBR 12909 (Control)>1000~10>1000
Desipramine (Control)~100>1000~1

Data to be populated with experimental results.

Experimental Workflow Diagram

Monoamine_Transporter_Assay start Seed transporter-expressing HEK293 cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 add_compound Add this compound or control inhibitors wash1->add_compound pre_incubate Pre-incubate (10-20 min, 37°C) add_compound->pre_incubate add_radioligand Add [3H]-neurotransmitter pre_incubate->add_radioligand incubate Incubate for uptake (10-15 min, 37°C) add_radioligand->incubate wash2 Terminate uptake with ice-cold KRH buffer washes incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity via liquid scintillation counting lyse->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Cytotoxicity and Cell Proliferation Assays

These assays are crucial to determine the concentration range at which this compound exhibits biological activity without causing general cell death.[2][8] Common assays include the MTT, XTT, and LDH assays.[9][10]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

2.1. Cell Culture and Plating:

  • Select a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies, or the HEK293 cells used in the transporter assays).

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

2.2. Assay Procedure:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2.3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal cytotoxic concentration (CC50).

Data Presentation

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineExposure Time (h)CC50 (µM)
SH-SY5Y24Experimental
48Experimental
72Experimental
HEK29324Experimental
48Experimental
72Experimental

Data to be populated with experimental results.

Experimental Workflow Diagram

MTT_Assay_Workflow start Seed cells in 96-well plate add_compound Treat cells with This compound start->add_compound incubate1 Incubate (24-72 hours) add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (3-4 hours) add_mtt->incubate2 solubilize Solubilize formazan crystals with DMSO incubate2->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate CC50 read_plate->analyze

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Apoptosis Assays

If cytotoxicity is observed, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism induced by chemical compounds.[3][11] Key methods include Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[12][13]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

3.1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound at concentrations around its CC50 value for a specified time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) groups.

3.2. Staining Procedure:

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

3.3. Flow Cytometry Analysis:

  • Analyze the stained cells immediately using a flow cytometer.

  • FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Gate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 3: Hypothetical Apoptosis Analysis of SH-SY5Y cells treated with this compound

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0ExperimentalExperimentalExperimental
This compoundCC50/2ExperimentalExperimentalExperimental
This compoundCC50ExperimentalExperimentalExperimental
This compoundCC50*2ExperimentalExperimentalExperimental
Staurosporine (Positive Control)1ExperimentalExperimentalExperimental

Data to be populated with experimental results.

Experimental Workflow Diagram

Apoptosis_Assay_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells (trypsinization) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify cell populations (viable, apoptotic, necrotic) analyze->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Potential Signaling Pathway Analysis

Monoamine reuptake inhibition can lead to downstream signaling events that affect cell survival and function. For instance, sustained elevation of extracellular dopamine can lead to oxidative stress and activate apoptotic pathways. A potential pathway to investigate could be the activation of caspase cascades, a hallmark of apoptosis.[14]

Hypothesized Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DAT Dopamine Transporter (DAT) Dopamine_ext Extracellular Dopamine Compound 3-(2-Chlorophenyl) propan-1-amine Compound->DAT Inhibition ROS Increased Reactive Oxygen Species (ROS) Dopamine_ext->ROS Leads to Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized pathway of dopamine-mediated apoptosis.

Conclusion

The protocols and frameworks provided in these application notes offer a systematic approach to the initial cell-based evaluation of this compound. By first assessing its primary hypothesized activity at monoamine transporters and subsequently evaluating its effects on cell viability and the induction of apoptosis, researchers can build a foundational pharmacological profile for this compound. This data is essential for guiding further preclinical development and understanding its potential therapeutic applications and liabilities.

References

In-Vivo Studies of 2-Chlorophenylpropanamine Analogs in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in-vivo studies of 2-chlorophenylpropanamine analogs in animal models. The information is curated for researchers and professionals in drug development seeking to evaluate the pharmacological and behavioral effects of this class of compounds.

Introduction

Substituted cathinones, a class of compounds to which 2-chlorophenylpropanamine analogs belong, are known for their psychostimulant properties. These effects are primarily mediated through their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3][4] By inhibiting the reuptake or promoting the release of these neurotransmitters, substituted cathinones increase their extracellular concentrations in the brain, leading to enhanced monoaminergic signaling.[2][4] Understanding the in-vivo effects of novel analogs is crucial for assessing their therapeutic potential and abuse liability.

The following sections detail experimental protocols and present quantitative data from studies on a structurally related compound, 4-chloroethcathinone (4-CEC), to serve as a guide for designing and interpreting in-vivo experiments with 2-chlorophenylpropanamine analogs.

Quantitative Data Presentation

The following tables summarize quantitative data from in-vivo studies of synthetic cathinone analogs, including 4-CEC, which can be used as a reference for planning dose-response studies of 2-chlorophenylpropanamine analogs.

Table 1: Locomotor Activity of 4-Chloroethcathinone (4-CEC) and Related Compounds in Mice

CompoundDose (mg/kg)Peak Locomotor Activity (% of Methamphetamine)Duration of Peak Effect (hours)
4-CEC10 - 100~74%2 - 3
Dipentylone10 - 100Similar to Methamphetamine2 - 3
N-ethylhexedrone3 - 30Similar to Methamphetamine4
MPHP1 - 10Similar to Methamphetamine6
Methamphetamine1100%2 - 3
Cocaine10Similar to Methamphetamine2 - 3

Data extracted from Gatch et al., 2020.

Table 2: Discriminative Stimulus Effects of 4-Chloroethcathinone (4-CEC) in Rats Trained to Discriminate Methamphetamine

CompoundTraining Drug (Dose, mg/kg)Full Substitution Dose Range (mg/kg)Notes
4-CECMethamphetamine (1.0)10 - 56Full substitution occurred at doses that significantly decreased response rates.
DipentyloneMethamphetamine (1.0)3 - 30Full substitution.
N-ethylhexedroneMethamphetamine (1.0)1 - 10Full substitution.
MPHPMethamphetamine (1.0)1 - 10Full substitution.

Data extracted from Gatch et al., 2020.

Experimental Protocols

The following are detailed protocols for key in-vivo experiments to assess the psychostimulant effects of 2-chlorophenylpropanamine analogs.

Locomotor Activity Assessment in Mice

This protocol is designed to evaluate the stimulant effects of a test compound by measuring changes in spontaneous locomotor activity.

Materials:

  • Open-field activity chambers equipped with infrared beams.

  • Swiss-Webster mice.

  • Test compound (2-chlorophenylpropanamine analog).

  • Vehicle (e.g., saline).

  • Positive control (e.g., methamphetamine).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, place each mouse in an open-field chamber for a 30-minute habituation period.

  • Dosing: Following habituation, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., beam breaks) in 5-minute intervals for a total of 2-6 hours.

  • Data Analysis: Analyze the data by comparing the locomotor activity counts of the test compound groups to the vehicle control group. Plot the time course of activity to determine the peak effect and duration of action.

Drug Discrimination in Rats

This protocol assesses the subjective effects of a test compound by determining if it substitutes for a known drug of abuse in trained animals.

Materials:

  • Operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Sprague-Dawley rats.

  • Training drug (e.g., methamphetamine).

  • Test compound (2-chlorophenylpropanamine analog).

  • Vehicle (e.g., saline).

  • Food pellets (reinforcers).

Procedure:

  • Training:

    • Train rats to press one lever ("drug lever") after administration of the training drug (e.g., 1.0 mg/kg methamphetamine) to receive a food pellet.

    • Train the same rats to press the other lever ("vehicle lever") after administration of the vehicle to receive a food pellet.

    • Training sessions are conducted daily until rats reliably discriminate between the drug and vehicle (e.g., >80% correct responses on the first 10 presses).

  • Substitution Testing:

    • Once trained, administer various doses of the test compound and record which lever the rats press.

    • A test compound is considered to fully substitute for the training drug if rats predominantly press the "drug lever" at one or more doses.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound. A dose-response curve is then generated to determine the potency and efficacy of the test compound to produce discriminative stimulus effects similar to the training drug.

Visualizations

The following diagrams illustrate key concepts related to the in-vivo study of 2-chlorophenylpropanamine analogs.

experimental_workflow cluster_preclinical Preclinical In-Vivo Assessment start Test Compound (2-Chlorophenylpropanamine Analog) locomotor Locomotor Activity (Mice) start->locomotor Dose-Response discrimination Drug Discrimination (Rats) start->discrimination Substitution Testing outcome Pharmacological Profile (Stimulant & Subjective Effects) locomotor->outcome discrimination->outcome

Experimental workflow for in-vivo studies.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) DAT DAT MA->DAT Reuptake NET NET MA->NET Reuptake SERT SERT MA->SERT Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding VMAT2 VMAT2 VMAT2->MA Release MA_vesicle Monoamines (in vesicles) MA_vesicle->VMAT2 Analog 2-Chlorophenylpropanamine Analog Analog->DAT Blockade/ Reversal Analog->NET Blockade/ Reversal Analog->SERT Blockade/ Reversal Signal Increased Signal Transduction Receptor->Signal

Monoamine transporter signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Phenylpropanolamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of phenylpropanolamine (PPA) enantiomers.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Category 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation of the phenylpropanolamine enantiomers, or the resolution is very poor. What are the likely causes and how can I fix this?

Answer: Poor or no resolution is the most common challenge in chiral separations. It indicates that the chosen analytical conditions do not provide sufficient stereoselectivity. Here is a systematic approach to troubleshoot this issue:

  • Verify Column Suitability: The choice of the chiral stationary phase (CSP) is critical.

    • Recommendation: For PPA, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or crown-ether based columns are often effective. If one type of CSP is not providing separation, screening a different type is a recommended first step.

  • Optimize Mobile Phase Composition: The mobile phase composition, including modifiers and additives, plays a crucial role in achieving selectivity.

    • For Polysaccharide Columns (Normal Phase):

      • Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Acidic/Basic Additives: For basic compounds like PPA, the addition of a small amount of a competing amine (e.g., 0.1-0.2% triethylamine, TEA) can improve peak shape and resolution. Similarly, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (AA) can be crucial for resolving chiral amines, as it promotes the formation of the ammonium ion which interacts effectively with the CSP. It is often necessary to screen both TFA and AA, as one may provide significantly better resolution than the other.[1]

    • For Crown-Ether Columns (Polar Organic Mode):

      • An excess of an acidic additive is typically required. For example, a mobile phase of acetonitrile/methanol/TFA/TEA can be effective.[1]

    • For Capillary Electrophoresis (CE):

      • Chiral Selector: Cyclodextrins are commonly used as chiral selectors in the background electrolyte (BGE). Sulfated β-cyclodextrin derivatives, such as Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD), have been shown to provide excellent resolution for PPA enantiomers.

      • BGE pH: The pH of the BGE is critical. A low pH (e.g., 2.5) is often used for the separation of basic compounds like PPA.

  • Adjust Flow Rate/Voltage:

    • HPLC: If partial separation is observed, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analyte and the CSP, often leading to better resolution.

    • CE: Optimizing the applied voltage is necessary to balance analysis time and resolution. A typical voltage for PPA separation is +20 kV.

  • Control Temperature:

    • Temperature can significantly impact enantioselectivity. Use a column oven (for HPLC) or control the capillary temperature (for CE) to ensure stability. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often enhance separation.

Category 2: Peak Shape Problems (Tailing, Broadening)

Question: My phenylpropanolamine peaks are tailing or are very broad. What can I do to improve the peak shape?

Answer: Peak tailing and broadening are common issues, especially with basic compounds like PPA on silica-based columns. These problems are often caused by secondary interactions between the analyte and the stationary phase.

  • Address Secondary Interactions (HPLC):

    • Cause: Unwanted interactions between the basic amine group of PPA and acidic residual silanol groups on the silica support of the CSP are a primary cause of peak tailing.

    • Solution 1: Lower Mobile Phase pH: For reversed-phase separations, operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated PPA molecules.

    • Solution 2: Use a Competing Base: Add a small amount of a competing amine, such as triethylamine (TEA) (typically 0.1-0.5% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks for PPA.

  • Check for Sample Overload:

    • Cause: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. This can be more pronounced in chiral separations.

    • Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

  • Ensure Proper Sample Dissolution:

    • Cause: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can lead to poor peak shape.

    • Solution: Dissolve your PPA standard or sample in the initial mobile phase mixture.

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure all connections are made with the shortest possible length of narrow-bore tubing.

    • Contaminated Guard Column: A contaminated or worn-out guard column can be a significant source of peak tailing. If you are using one, replacing it is a quick troubleshooting step.

Category 3: Inconsistent Retention/Migration Times

Question: The retention times (HPLC) or migration times (CE) of my PPA enantiomers are drifting or are not reproducible. What should I check?

Answer: Drifting retention or migration times usually point to a lack of equilibration, or changes in the mobile phase/BGE or temperature.

  • Ensure Proper Column/Capillary Equilibration:

    • HPLC: Chiral columns, especially in normal phase, can require long equilibration times. Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis. If you observe drifting retention times, increase the equilibration time.

    • CE: Proper capillary conditioning is crucial. At the start of the day, rinse the capillary with 1 M NaOH, followed by deionized water, and then the BGE for an extended period (e.g., 15-20 minutes). Between runs, shorter rinse cycles with NaOH, water, and BGE are necessary to ensure a consistent capillary surface.

  • Mobile Phase/BGE Preparation and Stability:

    • Cause: Inconsistent preparation of the mobile phase or BGE, especially the concentration of additives and pH, will lead to shifts in retention/migration times. Mobile phases containing volatile components (like TEA or TFA) can change in composition over time.

    • Solution: Prepare fresh mobile phase/BGE daily. Ensure accurate measurement of all components and consistent pH adjustment. Keep the mobile phase reservoir capped to prevent evaporation of volatile components.

  • Temperature Fluctuations:

    • Cause: Inconsistent column or capillary temperature will cause retention/migration times to shift.

    • Solution: Use a reliable column oven for HPLC or a temperature-controlled capillary cassette for CE and ensure the set temperature is stable.

Category 4: Issues with Biological Samples

Question: I am analyzing phenylpropanolamine enantiomers in plasma/urine and encountering interferences or poor recovery. What are some potential issues?

Answer: Analysis of chiral drugs in biological matrices presents challenges such as interferences from endogenous compounds and the potential for drug degradation.

  • Potential for Interference:

    • Endogenous Compounds: While some methods have been shown to be free from interference from endogenous plasma constituents, it is crucial to validate this for your specific matrix and method.[2]

    • Structurally Related Drugs: Other sympathomimetic amines or drugs with primary or secondary amine functions could potentially interfere.

    • Solution: Employ a selective sample extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample. Method validation should include specificity tests with known potential interferents.

  • Sample Stability:

    • Microbial Degradation: Biological samples, particularly urine, can contain microorganisms. Studies on related compounds have shown that bacteria like E. coli can degrade the analyte over time, even when stored at -20°C.[3] This can lead to inaccurate quantification.

    • Solution: Analyze samples as fresh as possible. If storage is necessary, freeze them immediately at -80°C. Consider the addition of a preservative if compatible with the analytical method. Validate the stability of PPA enantiomers in the specific biological matrix under your storage conditions.

  • Derivatization Issues (for indirect methods):

    • Incomplete Reaction: If using a chiral derivatizing agent, ensure the reaction goes to completion for both enantiomers to avoid skewed enantiomeric ratios. Optimize reaction time, temperature, and reagent concentrations.

    • Stability of Diastereomers: Confirm that the formed diastereomeric derivatives are stable under the chromatographic conditions.[2]

Quantitative Data Tables

The following tables summarize typical performance data for the chiral separation of phenylpropanolamine enantiomers using different analytical techniques and conditions.

Table 1: Capillary Electrophoresis (CE) Performance Data

ParameterValue
Enantiomer 1 Migration Time ~ 5.5 min
Enantiomer 2 Migration Time ~ 5.8 min
Resolution (Rs) > 2.0
Notes: Data is approximate and may vary based on specific instrument and conditions.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data with a Crown-Ether CSP

ParameterCondition A (TFA Additive)Condition B (AA Additive)
Retention Time (Enantiomer 1) ~ 8.5 min~ 6.0 min
Retention Time (Enantiomer 2) ~ 10.0 min~ 6.5 min
Selectivity (α) 1.251.10
Resolution (Rs) 2.11.5
Notes: Illustrates the significant impact of the acidic modifier on retention and resolution.

Experimental Protocols

Protocol 1: Chiral Separation by Capillary Electrophoresis (CE)

This protocol provides an efficient method for baseline separation of PPA enantiomers.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Add Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD) to the phosphate buffer to a final concentration of 10 mM.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Preparation:

    • Prepare a stock solution of (±)-phenylpropanolamine hydrochloride at 1 mg/mL in deionized water.

    • Dilute the stock solution with deionized water to a working concentration of 100 µg/mL.

  • Capillary Conditioning:

    • New Capillary: At the beginning of the day, rinse the new capillary with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.

    • Between Runs: Rinse the capillary with 0.1 M NaOH for 2 min, deionized water for 2 min, and then equilibrate with the BGE for 5 min.

  • Electrophoretic Conditions:

    • Applied Voltage: +20 kV (normal polarity)

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 206 nm.

  • Data Analysis:

    • Record the electropherogram and determine the migration times for the two enantiomer peaks.

    • Calculate the resolution (Rs) between the enantiomer peaks.

Protocol 2: Chiral Separation by HPLC with Pre-column Derivatization

This protocol describes an indirect method where PPA enantiomers are converted to diastereomers prior to analysis on a standard achiral column.

  • Derivatization Reagent Preparation:

    • Prepare a solution of 1.5 mM 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and 1.5 mM triethylamine in anhydrous acetonitrile.

  • Sample Preparation and Derivatization:

    • Extract PPA from the sample matrix (e.g., plasma) using an appropriate liquid-liquid or solid-phase extraction method.

    • Evaporate the extraction solvent to dryness.

    • Reconstitute the residue in acetonitrile to achieve an amine concentration of less than 0.5 mM.

    • Mix an equal volume of the sample solution with the GITC derivatizing solution.

    • Allow the reaction to proceed at room temperature for at least 35 minutes.[4]

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve baseline separation of the diastereomeric derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Record the chromatogram and determine the retention times for the two diastereomer peaks.

    • Quantify each enantiomer based on the peak areas of the corresponding diastereomers.

Visualizations

Troubleshooting_Workflow start Problem Encountered: Poor/No Resolution of PPA Enantiomers check_csp Step 1: Verify CSP Is the column appropriate for PPA? (e.g., Polysaccharide, Crown-Ether) start->check_csp screen_csp Action: Screen a different type of Chiral Stationary Phase (CSP) check_csp->screen_csp No / Unsure check_mp Step 2: Optimize Mobile Phase Are modifiers/additives appropriate? check_csp->check_mp  Yes screen_csp->check_csp adjust_modifier Action: Systematically vary alcohol % (Normal Phase) or organic/aqueous ratio (Reversed Phase) check_mp->adjust_modifier No / Unsure check_params Step 3: Adjust Operating Parameters Are flow rate/temperature optimal? check_mp->check_params  Yes adjust_additives Action: Screen acidic (TFA, AA) and/or basic (TEA) additives adjust_modifier->adjust_additives adjust_additives->check_mp adjust_flow Action: Decrease flow rate to increase interaction time check_params->adjust_flow No / Unsure success Resolution Achieved check_params->success  Yes adjust_temp Action: Evaluate separation at different temperatures (e.g., 25°C) adjust_flow->adjust_temp adjust_temp->check_params CE_Workflow prep_bge 1. Prepare BGE (e.g., 50mM Phosphate pH 2.5 + 10mM HDAS-β-CD) prep_sample 2. Prepare Sample (e.g., 100 µg/mL PPA in water) prep_bge->prep_sample condition_cap 3. Condition Capillary (NaOH, Water, BGE rinses) prep_sample->condition_cap injection 4. Hydrodynamic Injection (e.g., 50 mbar for 5s) condition_cap->injection separation 5. Electrophoretic Separation (e.g., +20 kV, 25°C) injection->separation detection 6. UV Detection (e.g., 206 nm) separation->detection analysis 7. Data Analysis (Calculate Resolution) detection->analysis Chiral_Separation_Principle cluster_1 Chiral Stationary Phase (CSP) R_enantiomer R-PPA CSP CSP R_enantiomer->CSP Interaction S_enantiomer S-PPA S_enantiomer->CSP Interaction Complex_R [R-PPA : CSP] (Less Stable) CSP->Complex_R Complex_S [S-PPA : CSP] (More Stable) CSP->Complex_S Elution_R Peak 1 Complex_R->Elution_R Elutes Faster Elution_S Peak 2 Complex_S->Elution_S Elutes Slower

References

Technical Support Center: Synthesis of 2-Chlorophenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorophenylpropanamines.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the synthesis of 2-chlorophenylpropanamines, focusing on the identification and mitigation of common byproducts.

1. Unidentified Peaks in Chromatographic Analysis

  • Question: I am observing unexpected peaks in my GC-MS/HPLC analysis of the crude reaction mixture. What are the likely identities of these byproducts?

  • Answer: The synthesis of 2-chlorophenylpropanamine, typically achieved through reductive amination of 2-chlorophenylpropanone, can lead to several common byproducts. The identities of these byproducts depend on the specific synthetic route employed.

    • Unreacted Starting Material: The most straightforward impurity to identify is the unreacted starting material, 2-chlorophenylpropanone .

    • Reduction of Ketone: A common side reaction is the reduction of the ketone functional group of the starting material to an alcohol, resulting in the formation of 2-chlorophenylpropan-2-ol .

    • N-Formylation (Leuckart Reaction): If you are employing a Leuckart reaction or a related method that uses formic acid or formamide as the reducing agent and nitrogen source, the formation of an N-formyl byproduct (N-(2-chlorophenyl)propyl)formamide) is a significant possibility. This occurs when the amine product reacts with the formylating agent.

    • Over-alkylation: Depending on the reaction conditions and the nature of the aminating agent, over-alkylation can occur, leading to the formation of di-(2-chlorophenylpropyl)amine (secondary amine) and potentially tri-(2-chlorophenylpropyl)amine (tertiary amine) .

2. Low Yield of the Desired 2-Chlorophenylpropanamine

  • Question: My reaction yield is lower than expected. What are the potential causes related to byproduct formation?

  • Answer: Low yields are often directly linked to the formation of the byproducts mentioned above.

    • Incomplete Reaction: A significant amount of unreacted 2-chlorophenylpropanone indicates that the reaction has not gone to completion. Consider extending the reaction time, increasing the temperature (within the stability limits of the reactants and products), or using a more efficient catalyst or reducing agent.

    • Competing Reduction: The formation of 2-chlorophenylpropan-2-ol consumes the starting material, thereby reducing the yield of the desired amine. This can be mitigated by choosing a reducing agent that is more selective for the imine intermediate over the ketone.

    • N-Formylation: In Leuckart-type reactions, the formation of the N-formyl byproduct can be a major pathway, significantly reducing the yield of the free amine. Subsequent hydrolysis of the N-formyl compound can recover the desired amine, but this adds an extra step to the synthesis.

    • Suboptimal Stoichiometry: An incorrect ratio of reactants, particularly the aminating agent, can lead to incomplete conversion or favor the formation of over-alkylated products.

3. Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying my 2-chlorophenylpropanamine. What strategies can I use to remove the common byproducts?

  • Answer: The purification strategy will depend on the specific byproducts present in your crude mixture.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. The polarity differences between the starting ketone, the alcohol byproduct, the desired primary amine, the N-formyl byproduct, and the over-alkylated amines usually allow for effective separation.

    • Acid-Base Extraction: The basic nature of the desired primary amine allows for its separation from neutral byproducts like the starting ketone and the alcohol. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the amine will be protonated and move to the aqueous phase. The organic phase will retain the neutral impurities. Subsequently, basifying the aqueous phase and extracting with an organic solvent will recover the purified amine.

    • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Data Presentation: Common Byproducts and Analytical Data

The following table summarizes the common byproducts in the synthesis of 2-chlorophenylpropanamines and their typical analytical characteristics.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Analytical Observations (GC-MS)Typical Polarity (for Chromatography)
2-Chlorophenylpropanone2-Cl-C₆H₄-C(O)CH₂CH₃168.62Distinctive mass spectrum with a molecular ion peak at m/z 168 and characteristic fragmentation pattern.Less polar
2-Chlorophenylpropan-2-ol2-Cl-C₆H₄-C(OH)(CH₃)₂170.64Molecular ion peak at m/z 170, often with a prominent peak corresponding to the loss of water (m/z 152).More polar than the ketone
N-(2-chlorophenyl)propyl)formamide2-Cl-C₆H₄-CH(CH₃)CH₂NH(CHO)197.66Molecular ion peak at m/z 197.More polar than the primary amine
Di-(2-chlorophenylpropyl)amine(2-Cl-C₆H₄-CH(CH₃)CH₂)₂NH322.28Molecular ion peak at m/z 322.Less polar than the primary amine

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the qualitative and semi-quantitative analysis of volatile and semi-volatile byproducts in the synthesis of 2-chlorophenylpropanamine.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This method is suitable for the quantitative analysis of 2-chlorophenylpropanamine and its non-volatile byproducts.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier).

    • Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the crude sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of the purified 2-chlorophenylpropanamine and, if available, the synthesized byproducts to create calibration curves for accurate quantification.

Visualizations

Synthesis_Byproducts Start 2-Chlorophenylpropanone Amine 2-Chlorophenylpropanamine (Desired Product) Start->Amine Reductive Amination Alcohol 2-Chlorophenylpropan-2-ol Start->Alcohol Reduction NFormyl N-Formyl Byproduct Amine->NFormyl Reaction with Formylating Agent OverAlk Over-alkylation Products (Secondary/Tertiary Amines) Amine->OverAlk Further Alkylation

Caption: Common byproducts in 2-chlorophenylpropanamine synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure CheckReaction Check Reaction Completion (TLC, GC-MS) LowYield->CheckReaction IdentifyByproducts Identify Byproducts (GC-MS, HPLC, NMR) Impure->IdentifyByproducts Incomplete Incomplete Reaction? CheckReaction->Incomplete YesIncomplete Increase Reaction Time/ Temperature/Catalyst Incomplete->YesIncomplete Yes NoIncomplete Analyze Byproducts Incomplete->NoIncomplete No NoIncomplete->IdentifyByproducts Alcohol Alcohol Byproduct Present? IdentifyByproducts->Alcohol NFormyl N-Formyl Byproduct Present? IdentifyByproducts->NFormyl OverAlk Over-alkylation Products? IdentifyByproducts->OverAlk Purification Select Purification Method IdentifyByproducts->Purification OptimizeReducingAgent Optimize Reducing Agent Alcohol->OptimizeReducingAgent Hydrolysis Consider Hydrolysis Step NFormyl->Hydrolysis AdjustStoichiometry Adjust Stoichiometry OverAlk->AdjustStoichiometry ColumnChrom Column Chromatography Purification->ColumnChrom AcidBase Acid-Base Extraction Purification->AcidBase Distill Distillation Purification->Distill Recrystallize Recrystallization Purification->Recrystallize

Caption: Troubleshooting workflow for 2-chlorophenylpropanamine synthesis.

Technical Support Center: Optimizing Reductive Amination of 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reductive amination of 2-chlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of 2-chlorobenzaldehyde, and how do they compare?

A1: The choice of reducing agent is critical for a successful reductive amination. The three most common borohydride-based reagents are Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Borohydride (NaBH₄). Their suitability depends on the specific amine and desired reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reducing agent, often preferred for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[1][2] It is less toxic than sodium cyanoborohydride, making it a safer option.[1] STAB is particularly effective in one-pot reactions.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent exhibits excellent selectivity for the iminium ion over the carbonyl group, which is advantageous for one-pot procedures.[1][3] However, it is highly toxic, and its byproducts can include hydrogen cyanide, requiring careful handling and disposal.[1]

  • Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both the intermediate imine and the starting 2-chlorobenzaldehyde.[3][4] To avoid reduction of the aldehyde, a two-step procedure is often necessary, where the imine is formed first before the addition of NaBH₄.[1][4]

Q2: What are the optimal pH conditions for this reaction?

A2: The pH of the reaction medium is a critical parameter. Imine formation is generally favored under slightly acidic conditions, typically between pH 4 and 5.[5] If the pH is too low (too acidic), the amine will be protonated, rendering it non-nucleophilic and hindering the initial reaction with the aldehyde.[5] If the pH is too high (too basic), the activation of the carbonyl group for nucleophilic attack is insufficient.[5] Acetic acid is commonly used as a catalyst to maintain the appropriate pH.[2]

Q3: Which solvents are most suitable for the reductive amination of 2-chlorobenzaldehyde?

A3: The choice of solvent depends on the selected reducing agent and the solubility of the reactants.

  • For reactions with Sodium Triacetoxyborohydride (STAB) , which is water-sensitive, anhydrous aprotic solvents are preferred.[4][6] Common choices include 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF), and dioxane.[4]

  • When using Sodium Cyanoborohydride (NaBH₃CN) , which is not sensitive to water, methanol (MeOH) is a commonly used solvent.[4]

  • For Sodium Borohydride (NaBH₄) reductions, protic solvents like methanol (MeOH) and ethanol (EtOH) are typical choices.[4]

Q4: What are common side reactions, and how can they be minimized?

A4: Several side reactions can occur, leading to reduced yield and purification challenges.

  • Reduction of 2-chlorobenzaldehyde: The starting aldehyde can be reduced to 2-chlorobenzyl alcohol. This is more likely with less selective reducing agents like NaBH₄. Using a milder agent like NaBH(OAc)₃ or NaBH₃CN can minimize this.[1][3]

  • Over-alkylation (Dialkylation): When using a primary amine, the secondary amine product can react further with another molecule of 2-chlorobenzaldehyde to form a tertiary amine.[2] This can be controlled by using the amine in excess or through a stepwise procedure where the imine is formed and isolated before reduction.[2]

  • Aldol Condensation: Aldehydes can undergo self-condensation, especially under basic conditions.[5] Maintaining a slightly acidic pH can help to suppress this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient imine formation due to steric hindrance, unfavorable electronics (e.g., with electron-poor anilines), or the presence of water.[5] 2. Deactivated reducing agent. 3. Suboptimal pH.[5] 4. Poor solubility of reagents.[5]1. Add a catalytic amount of acetic acid (e.g., 1.0-1.2 equivalents) to facilitate imine formation.[5] 2. Use a fresh batch of the reducing agent. 3. Monitor and adjust the pH to be within the optimal 4-5 range.[5] 4. Choose a solvent in which all reactants are fully soluble.
Presence of 2-chlorobenzyl alcohol in the product mixture The reducing agent is too reactive and is reducing the starting aldehyde.1. Switch to a milder and more selective reducing agent, such as NaBH(OAc)₃.[1][3] 2. If using NaBH₄, ensure complete imine formation before adding the reducing agent in a two-step process.[1]
Formation of a tertiary amine (over-alkylation) when using a primary amine The secondary amine product is reacting further with the aldehyde.1. Use a slight excess of the primary amine. 2. Perform the reaction in a stepwise manner: form and isolate the imine before proceeding with the reduction.[2]
Incomplete reaction with residual imine present 1. Insufficient amount of reducing agent. 2. The reducing agent is not potent enough for the specific imine. 3. Short reaction time.1. Increase the equivalents of the reducing agent (e.g., to 1.5 equivalents). 2. Consider a stronger reducing agent if using a very mild one, or increase the reaction temperature. 3. Extend the reaction time and monitor by TLC or LC-MS until the imine is consumed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild, highly selective, good for one-pot reactions, lower toxicity.[1][2]Moisture-sensitive.[4]DCE, THF, DCM[4]
Sodium CyanoborohydrideNaBH₃CNExcellent selectivity for iminium ions, suitable for one-pot reactions.[1][3]Highly toxic, generates cyanide byproducts.[1]Methanol[4]
Sodium BorohydrideNaBH₄Cost-effective, potent.[1]Lacks selectivity, can reduce the starting aldehyde, often requires a two-step procedure.[1][3][4]Methanol, Ethanol[4]

Table 2: General Reaction Conditions for Reductive Amination of 2-Chlorobenzaldehyde

ParameterConditionRationale
Stoichiometry
2-Chlorobenzaldehyde1.0 equivLimiting reagent.
Amine1.0 - 1.2 equivA slight excess can favor imine formation.
Reducing Agent1.2 - 1.5 equivAn excess ensures complete reduction of the imine.
Acetic Acid (optional)1.0 - 1.2 equivCatalyzes imine formation by maintaining a suitable pH.[5]
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the amine and the reducing agent; should be monitored.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzaldehyde (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCE or THF).

  • Imine Formation: If desired, add acetic acid (1.0-1.2 equiv.) to the solution to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.[5]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. Note that this addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

  • Imine Formation: Dissolve 2-chlorobenzaldehyde (1.0 equiv.) and the amine (1.0 equiv.) in a suitable solvent such as methanol or toluene. To drive the equilibrium towards imine formation, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added. Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR.

  • Reduction: In a separate flask, dissolve sodium borohydride (1.0-1.5 equiv.) in methanol or ethanol. Cool this solution in an ice bath.

  • Addition: Slowly add the solution of the pre-formed imine to the cooled sodium borohydride solution.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor for the disappearance of the imine by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Reductive_Amination_Pathway Reductive Amination Signaling Pathway 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Hemiaminal_Intermediate Hemiaminal_Intermediate 2-Chlorobenzaldehyde->Hemiaminal_Intermediate + Amine Amine Amine Amine->Hemiaminal_Intermediate Imine_Iminium_Intermediate Imine_Iminium_Intermediate Hemiaminal_Intermediate->Imine_Iminium_Intermediate - H2O Final_Amine_Product Final_Amine_Product Imine_Iminium_Intermediate->Final_Amine_Product Reducing_Agent Reducing_Agent Reducing_Agent->Final_Amine_Product Reduction

Reductive Amination Pathway

Experimental_Workflow General Experimental Workflow A Combine Aldehyde and Amine in Solvent B Add Acetic Acid (Optional Catalyst) A->B C Stir for Imine Formation (30-60 min) B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Monitor Reaction by TLC/LC-MS D->E F Aqueous Work-up (e.g., NaHCO3 quench) E->F Upon Completion G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify Product (e.g., Chromatography) H->I

General Experimental Workflow

Troubleshooting_Guide Troubleshooting Logic for Low Conversion Start Low Conversion Observed Check_Imine Is Imine Formation Complete? Start->Check_Imine Add_Acid Add Acetic Acid Catalyst Check_Imine->Add_Acid No Use_Anhydrous Use Anhydrous Solvent Check_Imine->Use_Anhydrous No Check_Reductant Is Reducing Agent Active? Check_Imine->Check_Reductant Yes Add_Acid->Check_Imine Use_Anhydrous->Check_Imine New_Reductant Use Fresh Reducing Agent Check_Reductant->New_Reductant No Increase_Equiv Increase Equivalents of Reductant Check_Reductant->Increase_Equiv Yes Consider_Alternative Consider Alternative Reducing Agent Increase_Equiv->Consider_Alternative

Troubleshooting Logic for Low Conversion

References

Improving yield and purity of 3-(2-Chlorophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2-Chlorophenyl)propan-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, two common and effective strategies for analogous amine syntheses are reductive amination and nitrile reduction.[1][2]

  • Route A: Reductive Amination of 3-(2-Chlorophenyl)propanal. This involves the reaction of 3-(2-chlorophenyl)propanal with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

  • Route B: Reduction of 3-(2-Chlorophenyl)propanenitrile. This pathway involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC is recommended.

Q3: What are the critical parameters to control for improving yield and purity?

A3: Key parameters to optimize include:

  • Reaction Temperature: Temperature control is crucial to prevent side reactions.

  • Choice of Reducing Agent: The type and amount of reducing agent can significantly impact the reaction's efficiency and selectivity.

  • Solvent: The solvent should be anhydrous and inert to the reactants.

  • pH Control: In reductive amination, maintaining the optimal pH is essential for imine formation and stability.[1]

  • Purification Method: Proper selection of the purification technique (e.g., column chromatography, distillation) is vital for isolating the pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Degraded Reducing Agent Use a fresh, properly stored batch of the reducing agent. For instance, sodium borohydride and its derivatives are sensitive to moisture.[1]
Poor Quality Starting Material Verify the purity of the starting material (3-(2-chlorophenyl)propanal or 3-(2-chlorophenyl)propanenitrile) by techniques like NMR or GC-MS.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reductions require cooling (e.g., 0°C) initially, followed by warming to room temperature.[1]
Incorrect pH For reductive amination, ensure the pH is weakly acidic (around 5-6) to facilitate imine formation without deactivating the amine.
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially when using moisture-sensitive reagents.
Presence of Impurities in the Final Product
Potential Impurity Source Troubleshooting and Prevention
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Over-reduced Byproducts Harsh reaction conditions.Use a milder reducing agent or control the stoichiometry of the reducing agent more carefully. Lowering the reaction temperature can also help.
Side-products from Aldol Condensation (in Route A) Basic conditions or high temperature.Maintain a slightly acidic pH and control the temperature during the reaction of the aldehyde.
Dimerization or Polymerization Products Instability of intermediates.Control the concentration of reactants and maintain a consistent temperature.

Experimental Protocols

Route A: Reductive Amination of 3-(2-Chlorophenyl)propanal

Materials:

  • 3-(2-Chlorophenyl)propanal

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

  • Anhydrous methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of ~10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the pure amine.

Route B: Reduction of 3-(2-Chlorophenyl)propanenitrile

Materials:

  • 3-(2-Chlorophenyl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with hydrogen gas[3]

  • Anhydrous diethyl ether or ethanol

  • 1 M Sodium hydroxide (NaOH)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of 3-(2-chlorophenyl)propanenitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by distillation under reduced pressure or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Reductive Amination Route B: Nitrile Reduction
Starting Material 3-(2-Chlorophenyl)propanal3-(2-Chlorophenyl)propanenitrile
Typical Yield 60-80%70-90%
Purity (after chromatography) >98%>98%
Key Reagents NaBH₃CN or NaBH(OAc)₃, NH₄OAcLiAlH₄ or Raney Ni/H₂
Advantages Milder conditions, functional group tolerance.High yields, readily available starting material.
Disadvantages Potential for side reactions (e.g., aldol), requires pH control.Highly reactive reducing agent (LiAlH₄), requires anhydrous conditions, potential for over-reduction.

Visualizations

experimental_workflow cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Nitrile Reduction start_a 3-(2-Chlorophenyl)propanal step_a1 Reaction with NH4OAc start_a->step_a1 step_a2 Reduction (NaBH3CN) step_a1->step_a2 workup_a Acid-Base Workup step_a2->workup_a purify_a Purification workup_a->purify_a end_a This compound purify_a->end_a start_b 3-(2-Chlorophenyl)propanenitrile step_b1 Reduction (LiAlH4) start_b->step_b1 workup_b Quenching & Workup step_b1->workup_b purify_b Purification workup_b->purify_b end_b This compound purify_b->end_b

Caption: Synthetic workflows for this compound.

troubleshooting_yield issue Low or No Product Yield cause1 Inactive Reducing Agent issue->cause1 cause2 Poor Starting Material issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Incorrect pH (Route A) issue->cause4 solution1 Use Fresh Reagent cause1->solution1 solution2 Verify Purity (NMR, GC-MS) cause2->solution2 solution3 Optimize Temperature Profile cause3->solution3 solution4 Adjust pH to 5-6 cause4->solution4

Caption: Troubleshooting logic for low product yield.

troubleshooting_purity issue Product Impurity cause1 Unreacted Starting Material issue->cause1 cause2 Over-reduction issue->cause2 cause3 Side Reactions issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Milder Reducing Agent cause2->solution2 solution3 Control Stoichiometry cause2->solution3 solution4 Optimize pH and Temperature cause3->solution4

Caption: Troubleshooting logic for product impurity issues.

References

Technical Support Center: Synthesis of 2-Chlorophenylpropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 2-chlorophenylpropanamine synthesis. The primary focus is on avoiding common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chlorophenylpropanamine and what are the primary challenges?

The most prevalent method for synthesizing 2-chlorophenylpropanamine is the reductive amination of 2-chlorophenylpropanone. This process involves reacting the ketone with an amine source, typically ammonia or ammonium acetate, to form an imine intermediate, which is subsequently reduced to the desired amine.[1] The main challenges include controlling side reactions such as the reduction of the starting ketone to an alcohol, over-reduction of the product, and incomplete reaction leading to a mixture of products that can be difficult to separate.[1][2]

Q2: I am observing a significant amount of 2-chloro-1-phenylpropan-1-ol in my reaction mixture. What is causing this and how can I prevent it?

The formation of 2-chloro-1-phenylpropan-1-ol is a common side reaction resulting from the direct reduction of the starting ketone, 2-chlorophenylpropanone, by the reducing agent.[1] This occurs when the reducing agent reacts with the ketone before the imine has had sufficient time to form.

To minimize this side reaction, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones, so it should only be added after allowing sufficient time for complete imine formation.[3]

  • Stepwise Procedure: Allow for the complete formation of the imine before introducing the reducing agent. The progress of imine formation can be monitored by techniques like TLC or ¹H NMR.[1]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[2]

Q3: My final product is impure, showing multiple spots on a TLC plate. What are the likely impurities and how can I purify the product?

Besides the alcohol byproduct, other common impurities include unreacted 2-chlorophenylpropanone, the intermediate imine, and potentially over-reduced products.[1][4]

For purification:

  • Acid-Base Extraction: Utilize the basic nature of the amine product. An acid wash can protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine.

  • Column Chromatography: This is a standard method for purification. However, amines can sometimes streak on silica gel due to its acidic nature. To mitigate this, the silica gel can be pre-treated with a small amount of a base like triethylamine in the eluent.[1]

  • Salt Formation: Converting the amine product to its hydrochloride salt can facilitate purification through recrystallization, as the salt is often a stable, crystalline solid.[1]

Q4: The reaction is sluggish and I'm getting a low yield of 2-chlorophenylpropanamine. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Inactive or Degraded Reagents: Ensure that the reducing agent is fresh and has been stored under appropriate conditions to prevent degradation.[1]

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[5] To drive the reaction forward, you can remove water as it forms or use a large excess of the amine source.[5]

  • Suboptimal pH: The pH of the reaction is crucial. If it is too acidic, the amine starting material will be protonated and non-nucleophilic. If it is too basic, the formation of the iminium ion, which is more readily reduced, is hindered.[2]

  • Moisture: If using a moisture-sensitive reducing agent like sodium triacetoxyborohydride, ensure all glassware is dry and anhydrous solvents are used.[1][3]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions during the synthesis of 2-chlorophenylpropanamine via reductive amination.

Issue Code Problem Potential Cause(s) Suggested Solution(s)
SYN-001 Low to no product yield1. Inactive or degraded reducing agent.[1]2. Incomplete imine formation prior to reduction.[1]3. Suboptimal reaction pH.[1]4. Presence of water with moisture-sensitive reagents.[1]1. Use a fresh batch of the reducing agent.2. Monitor imine formation by TLC or NMR before adding the reductant; consider extending the reaction time for imine formation.3. Adjust the pH to a slightly acidic range (5-6).4. Use anhydrous solvents and dry glassware.
SYN-002 Formation of significant side products1. Over-reduction of the product.2. Dimerization or polymerization of the starting ketone.[1]3. Reduction of the starting ketone to an alcohol.[1]1. Use a milder reducing agent or carefully control the stoichiometry of the reducing agent.2. Add the ketone slowly to the reaction mixture and maintain a lower reaction temperature.3. Allow for complete imine formation before adding the reducing agent; use an imine-selective reducing agent like NaBH₃CN.[2]
PUR-001 Difficulty in purifying the final product1. Co-elution of the product with starting materials or byproducts during column chromatography.[1]2. Formation of a stable emulsion during aqueous work-up.[1]3. The product is an oil and does not crystallize easily.[1]1. Optimize the solvent system for chromatography; consider using alumina instead of silica gel.2. Add brine to the aqueous layer to break the emulsion; filter the mixture through Celite.3. Attempt to form a salt (e.g., hydrochloride salt) of the amine, which is often crystalline and easier to purify by recrystallization.[1]
PUR-002 Product appears as a yellow or brown oil after purification1. Presence of residual colored impurities.2. Decomposition of the product during purification (e.g., on silica gel).[1]1. Treat the crude product with activated charcoal before final purification.2. Use a less acidic stationary phase for chromatography or consider alternative purification methods like distillation under reduced pressure.

Experimental Protocol: Reductive Amination of 2-Chlorophenylpropanone

This protocol provides a general procedure for the synthesis of 2-chlorophenylpropanamine.

Materials:

  • 2-Chlorophenylpropanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chlorophenylpropanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.

  • Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of about 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by salt formation and recrystallization to afford the pure 2-chlorophenylpropanamine.[1]

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis and Side Reaction Pathway

G ketone 2-Chlorophenylpropanone imine Imine Intermediate ketone->imine + Amine - H2O alcohol 2-Chloro-1-phenylpropan-1-ol (Side Product) ketone->alcohol + [H] amine_source Amine Source (e.g., NH4OAc) amine_source->imine product 2-Chlorophenylpropanamine imine->product + [H] reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product reducing_agent->alcohol

Caption: Main reaction pathway to 2-chlorophenylpropanamine and the competing side reaction leading to alcohol formation.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of 2-Chlorophenylpropanamine check_reagents Are reagents (especially reducing agent) fresh? start->check_reagents check_imine Was imine formation monitored and complete? check_reagents->check_imine Yes remedy_reagents Use fresh reagents. check_reagents->remedy_reagents No check_ph Was the reaction pH optimal (5-6)? check_imine->check_ph Yes remedy_imine Extend imine formation time or use excess amine source. check_imine->remedy_imine No check_conditions Were anhydrous conditions maintained? check_ph->check_conditions Yes remedy_ph Adjust pH. check_ph->remedy_ph No remedy_conditions Use dry glassware and anhydrous solvents. check_conditions->remedy_conditions No success Yield Improved check_conditions->success Yes remedy_reagents->success remedy_imine->success remedy_ph->success remedy_conditions->success

Caption: A logical workflow for diagnosing and resolving issues of low product yield in the synthesis of 2-chlorophenylpropanamine.

References

Technical Support Center: Degradation Pathways of Phenylpropanamine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of phenylpropanamine compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpropanamine compounds in solution?

A1: Phenylpropanamine compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2] The specific pathway and resulting degradation products depend on the compound's structure and the environmental conditions, such as pH, temperature, presence of oxidizing agents, and light exposure.[3][4]

Q2: How do pH and temperature affect the stability of phenylpropanamine compounds?

A2: Both pH and temperature significantly influence the stability of phenylpropanamine compounds. For instance, synthetic cathinones are generally more stable in acidic conditions and degrade more rapidly under alkaline conditions, especially at elevated temperatures.[3][5] Temperature is a critical factor, with increased temperatures accelerating degradation reactions.[4]

Q3: What are the common degradation products of phenylpropanamine compounds?

A3: Degradation can lead to a variety of products. For example, the oxidation of ephedrine can yield methcathinone through the oxidation of the hydroxyl group.[6] In some cases, N-demethylation can occur, converting ephedrine to phenylpropanolamine (norephedrine). Metabolic studies, which can sometimes mirror chemical degradation, show that cathinone can be reduced to cathine and norephedrine.[7]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to generate degradation products.[2] These studies are crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[2]

Q5: What analytical techniques are typically used to identify and quantify degradation products of phenylpropanamine compounds?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying phenylpropanamine compounds and their degradation products.[8][9][10][11] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation of unknown degradants.[12] Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for volatile derivatives.[13]

Troubleshooting Guides

Problem: My phenylpropanamine compound is degrading unexpectedly during my experiment.

  • Possible Cause: The pH of your solution may be unfavorable.

    • Troubleshooting: Measure the pH of your solution. For many phenylpropanamines, especially cathinones, acidic conditions (pH 4-6) are generally more stable.[5] Consider using a buffered solution to maintain a stable pH.

  • Possible Cause: The temperature of your experimental setup may be too high.

    • Troubleshooting: Phenylpropanamine compounds can be sensitive to heat.[4] If possible, conduct your experiment at a lower temperature or on ice. Store stock solutions at recommended temperatures (typically 2-8 °C or frozen) and protect them from temperature fluctuations.

  • Possible Cause: Your solvent may contain impurities.

    • Troubleshooting: Impurities in solvents, such as aldehydes in diethyl ether, can react with phenylpropanamine compounds. Use high-purity, HPLC-grade solvents and consider purifying solvents if necessary.

Problem: I am having difficulty separating the parent drug from its degradation products using HPLC.

  • Possible Cause: Your chromatographic conditions are not optimized.

    • Troubleshooting:

      • Mobile Phase: Adjust the mobile phase composition. Varying the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase can significantly alter selectivity. For basic compounds like phenylpropanamines, a mobile phase with a slightly acidic pH (e.g., pH 3-5) often provides good peak shape.[9]

      • Column: Ensure you are using an appropriate column. A C18 column is a good starting point, but for closely related compounds, a phenyl-hexyl or a cyano column might offer different selectivity.[9]

      • Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution method to improve the resolution of early and late-eluting peaks.

Problem: I am observing multiple unknown peaks in my chromatogram after a forced degradation study.

  • Possible Cause: Multiple degradation products have formed.

    • Troubleshooting: This is expected in a forced degradation study. To identify these peaks, couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern of each peak will provide valuable information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition of the degradants.[12]

Data Presentation

Table 1: Stability of Synthetic Cathinones in Whole Blood at Different Temperatures

CathinoneHalf-life at 32°CHalf-life at 20°CStability at -20°C
3-FMC8 hours22 hoursStable for 6 months
MDPBP21 days~3 monthsStable for 6 months

Data adapted from a study on synthetic cathinone stability.[3]

Table 2: Stability of Selected Cathinones in Different Matrices and Temperatures over 30 Days

CompoundMatrixStorage TemperatureStability
MephedroneMethanolRoom TemperatureDegrades
MephedroneAcetonitrileRoom TemperatureMore Stable
α-PVPNa2EDTA-preserved bloodRoom TemperatureUnstable after 14 days
α-PVPNa2EDTA-preserved bloodRefrigerator/FreezerStable
MDPVUnpreserved UrineAll TemperaturesStable

Data adapted from a study on the extended stability of selected cathinones.[14]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a phenylpropanamine compound.

  • Preparation of Stock Solution: Prepare a stock solution of the phenylpropanamine compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Pseudoephedrine Sulfate

This is an example of a stability-indicating HPLC method for pseudoephedrine sulfate and its related compounds.[9]

  • Column: Hypersil phenyl column (25 cm x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: A mixture of buffer and acetonitrile (95:5 v/v). The buffer consists of 10 mM potassium dihydrogen phosphate with the pH adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance Drug Substance in Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal (e.g., 60°C) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LC_MS LC-MS for Identification HPLC->LC_MS

Caption: General workflow for a forced degradation study.

Ephedrine_Oxidation Ephedrine Ephedrine Methcathinone Methcathinone Ephedrine->Methcathinone Oxidation of -OH group

Caption: Oxidation of ephedrine to methcathinone.

Cathinone_Reduction Cathinone Cathinone Cathine Cathine Cathinone->Cathine Reduction of C=O group Norephedrine Norephedrine Cathinone->Norephedrine Reduction of C=O group

Caption: Metabolic reduction of cathinone.

References

Technical Support Center: Overcoming Poor Solubility of Chlorophenylpropanamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with chlorophenylpropanamine salts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My chlorophenylpropanamine salt is poorly soluble in aqueous media. What is the first troubleshooting step I should take?

A1: The initial and often most effective step is to assess and adjust the pH of your solution. Chlorophenylpropanamine is a basic compound, and its salts, such as the hydrochloride (HCl) salt, are generally more soluble in acidic conditions.[1][2][3] By lowering the pH, you can increase the proportion of the ionized, more soluble form of the compound. However, it is crucial to ensure the chosen pH is compatible with your experimental system and does not cause degradation of the compound.[1][2]

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What other strategies can I employ?

A2: If pH adjustment alone is not sufficient, you can explore several other techniques, often in combination:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous medium.[4][5][6][] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[] These agents reduce the polarity of the solvent system, which can significantly enhance the solubility of less polar compounds.[]

  • Salt Form Selection: The counter-ion of the salt can significantly influence its solubility.[8][9][10] While hydrochloride salts are common, other salt forms like mesylate, tosylate, or citrate might exhibit different and potentially higher solubility.[8][10] A salt screening study can identify the optimal salt form for your application.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[11][12][13] This complexation effectively increases the apparent aqueous solubility of the guest molecule.[11][12]

  • Particle Size Reduction: Decreasing the particle size of your solid compound through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[5][6][14]

Q3: How do I choose the most appropriate solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the specific properties of your chlorophenylpropanamine salt, the requirements of your experimental system (e.g., cell-based assay, animal model), and the desired final concentration. The following decision-making workflow can guide your selection:

cluster_0 Solubility Enhancement Strategy Selection start Poorly Soluble Chlorophenylpropanamine Salt check_ph Is pH adjustment compatible with the experimental system? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph Yes consider_other Consider other techniques check_ph->consider_other No check_solubility1 Is solubility sufficient? adjust_ph->check_solubility1 check_solubility1->consider_other No end Optimized Solubility check_solubility1->end Yes check_cosolvent Is a co-solvent permissible? consider_other->check_cosolvent use_cosolvent Use Co-solvent check_cosolvent->use_cosolvent Yes consider_cyclodextrin Can cyclodextrins be used? check_cosolvent->consider_cyclodextrin No check_solubility2 Is solubility sufficient? use_cosolvent->check_solubility2 check_solubility2->consider_cyclodextrin No check_solubility2->end Yes use_cyclodextrin Use Cyclodextrin Complexation consider_cyclodextrin->use_cyclodextrin Yes salt_screen Perform Salt Screening consider_cyclodextrin->salt_screen No check_solubility3 Is solubility sufficient? use_cyclodextrin->check_solubility3 check_solubility3->salt_screen No check_solubility3->end Yes salt_screen->end

Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: Precipitation occurs when preparing an aqueous stock solution of chlorophenylpropanamine HCl.

Potential Cause Troubleshooting Step Expected Outcome
pH is too high The hydrochloride salt is more soluble at a lower pH. Prepare the solution using a buffer with a pH below the pKa of the amine. For many amine salts, a pH of 2-4 is a good starting point.[15][16]The compound fully dissolves, and the solution remains clear.
Concentration exceeds solubility limit Even at an optimal pH, the concentration may be too high. Prepare a more dilute stock solution and perform serial dilutions to reach the desired final concentration.A clear, stable stock solution is formed.
Common ion effect If the aqueous medium contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[16]Consider using a different salt form (e.g., mesylate) or a different buffer system.

Issue 2: The use of a co-solvent leads to precipitation upon dilution into the final aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Co-solvent concentration is too high in the final solution The final concentration of the organic co-solvent may be too low to maintain solubility. Minimize the volume of the stock solution added to the final buffer. It is advisable to prepare intermediate dilutions in the co-solvent before the final dilution into the aqueous medium.[1]The compound remains in solution after dilution.
"Salting out" effect The high concentration of salts in the final buffer can reduce the solubility of the compound.[17]Evaluate the solubility in different buffers or consider reducing the salt concentration of the buffer if experimentally permissible.

Data Presentation

The following tables provide illustrative quantitative data on the impact of different solubility enhancement techniques on a hypothetical chlorophenylpropanamine salt.

Table 1: Effect of pH on the Aqueous Solubility of Chlorophenylpropanamine HCl at 25°C

pHSolubility (mg/mL)
7.40.5
6.05.2
5.055.8
4.0> 100

Table 2: Effect of Co-solvents on the Solubility of Chlorophenylpropanamine HCl in a pH 7.4 Buffer at 25°C

Co-solventConcentration (% v/v)Solubility (mg/mL)
None00.5
Ethanol102.1
Ethanol208.5
Propylene Glycol103.8
Propylene Glycol2015.2
PEG 400106.5
PEG 4002028.9

Table 3: Comparison of the Aqueous Solubility of Different Chlorophenylpropanamine Salts at pH 7.4 and 25°C

Salt FormSolubility (mg/mL)
Free Base< 0.1
Hydrochloride0.5
Mesylate2.8
Tosylate1.5
Citrate8.2

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, acetate, or citrate buffers).

  • Sample Preparation: Add an excess amount of the chlorophenylpropanamine salt to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect a known volume of the supernatant and dilute it appropriately.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the corresponding pH value to generate the pH-solubility profile.

cluster_1 pH-Solubility Profile Experimental Workflow prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound to each buffer prep_buffers->add_compound equilibrate Equilibrate (24-48h at constant T) add_compound->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge collect_supernatant Collect and Dilute Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (e.g., HPLC) collect_supernatant->analyze plot Plot Solubility vs. pH analyze->plot

Workflow for determining the pH-solubility profile.

Protocol 2: Co-solvent Solubility Determination

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% v/v in a specific buffer).

  • Sample Preparation: Add an excess amount of the chlorophenylpropanamine salt to a known volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Sample Collection and Analysis: Centrifuge the samples, collect the supernatant, and dilute as necessary.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin Complexation and Solubility Assessment

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Phase Solubility Study: Add an excess amount of the chlorophenylpropanamine salt to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis: After centrifugation, analyze the concentration of the dissolved drug in the supernatant by a suitable method like HPLC.

  • Data Analysis: Plot the concentration of the dissolved chlorophenylpropanamine salt against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.[11]

References

Matrix effects in LC-MS/MS analysis of biological samples containing 2-chlorophenylpropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-chlorophenylpropanamine and related compounds in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest (in this case, 2-chlorophenylpropanamine).[1] These components can include endogenous substances like proteins, lipids, salts, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of quantitative results.[2][3]

Q2: What are the typical signs that my 2-chlorophenylpropanamine analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.

  • Inaccurate and imprecise quantitative results.[3]

  • Non-linear calibration curves, particularly at the lower concentration end.

  • A noticeable decrease in assay sensitivity.

  • Inconsistent results between different batches or sources of the biological matrix.[4]

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A standard solution of 2-chlorophenylpropanamine is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.[5]

  • Post-Extraction Spike Method: This is a quantitative assessment.[6][7] It involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[6] The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and mitigating matrix effects in your LC-MS/MS analysis of 2-chlorophenylpropanamine.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility
  • Possible Cause: Significant and variable matrix effects between samples. This is often due to insufficient sample cleanup.

  • Solution:

    • Enhance Sample Preparation: Move from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, particularly using mixed-mode or polymeric sorbents, can provide cleaner extracts.[3]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate 2-chlorophenylpropanamine from the regions of ion suppression identified by post-column infusion.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-chlorophenylpropanamine is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4]

Issue 2: Low Analyte Recovery
  • Possible Cause: The chosen sample preparation method is not efficient for extracting 2-chlorophenylpropanamine from the biological matrix.

  • Solution:

    • Re-evaluate Extraction Parameters (LLE): Optimize the pH of the aqueous sample and the choice of organic solvent. For a basic compound like 2-chlorophenylpropanamine, adjusting the sample pH to be at least 2 units above its pKa will improve extraction into an organic solvent.[8][9]

    • Re-evaluate Extraction Parameters (SPE): Ensure the correct sorbent chemistry is being used (e.g., mixed-mode cation exchange for a basic amine). Optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interfering matrix components.[10]

    • Check for Analyte Stability: Ensure that 2-chlorophenylpropanamine is not degrading during the sample preparation process.

Issue 3: Persistent Ion Suppression Despite Improved Sample Cleanup
  • Possible Cause: Co-elution of phospholipids, which are common in plasma and serum and are known to cause significant ion suppression.

  • Solution:

    • Targeted Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE plates or cartridges (e.g., HybridSPE).

    • Chromatographic Separation: Modify the LC method to separate the analyte from the phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient.

    • Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI), which is more susceptible to matrix effects from phospholipids, to Atmospheric Pressure Chemical Ionization (APCI).[11]

Data Presentation: Comparative Efficacy of Sample Preparation Methods

The following tables summarize typical recovery and matrix effect data for amphetamine-like compounds in biological matrices using different sample preparation techniques. While specific data for 2-chlorophenylpropanamine is limited, these tables provide a representative comparison to guide your method development.

Table 1: Recovery of Amphetamine-like Compounds from Human Urine

Sample Preparation MethodAnalyteAverage Recovery (%)Reference
Dilute-and-Shoot (1:10)AmphetamineNot Applicable[12]
Liquid-Liquid Extraction (LLE)Amphetamine81.5 - 97.2[8][13]
Solid-Phase Extraction (SPE)Amphetamine87.7 - 110.4[13]
Online SPEAmphetamine72 - 86[4]

Table 2: Matrix Effect for Amphetamine-like Compounds in Human Meconium

Sample Preparation MethodAnalyteMatrix Effect (%)Reference
Salting-Out Assisted LLEAmphetamine60.2 - 101.4[14]
Salting-Out Assisted LLEMethamphetamine60.2 - 101.4[14]
Salting-Out Assisted LLEMDMA60.2 - 101.4[14]

(Note: Matrix Effect (%) is often calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma/Serum Samples

This protocol is a quick and simple method for sample cleanup but may result in significant matrix effects.

Materials:

  • Plasma or serum sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.[15]

  • Add 300 µL of ice-cold ACN (a 3:1 ratio of solvent to sample).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[15]

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[15]

  • Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Blood/Urine Samples

LLE provides a cleaner extract than PPT and can be optimized for basic compounds like 2-chlorophenylpropanamine.

Materials:

  • Blood or urine sample

  • Internal Standard (IS) solution

  • Ammonia solution (or other base to adjust pH)

  • Extraction solvent (e.g., a mixture of ethyl acetate and hexane)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • To 500 µL of sample in a centrifuge tube, add the IS.

  • Add a sufficient amount of ammonia solution to adjust the pH to >10.

  • Add 2 mL of the extraction solvent.

  • Vortex for 1-2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) of Urine Samples

SPE offers the most effective cleanup and can significantly reduce matrix effects. This is a general protocol for a mixed-mode cation exchange cartridge, suitable for basic drugs.[10]

Materials:

  • Urine sample

  • Internal Standard (IS)

  • 2% Formic Acid

  • Methanol

  • Elution Solvent (e.g., freshly prepared 50:50:2 ethyl acetate:methanol:ammonium hydroxide)

  • Mixed-mode cation exchange SPE cartridges

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

Procedure:

  • Sample Pre-treatment: To 0.5 mL of urine, add the IS and 1 mL of 2% formic acid. Vortex to mix.[10]

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid. Do not let the cartridge go dry.[10]

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid to remove polar interferences.[10]

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences.[10]

  • Dry Cartridge: Dry the cartridge under vacuum for 5-10 minutes.[10]

  • Elute: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation cluster_mitigation Mitigation Strategy PPT Protein Precipitation LC LC Separation PPT->LC LLE Liquid-Liquid Extraction LLE->LC SPE Solid-Phase Extraction SPE->LC MS MS/MS Detection LC->MS PCI Post-Column Infusion MS->PCI PES Post-Extraction Spike MS->PES Optimize_Prep Optimize Sample Prep PCI->Optimize_Prep If Matrix Effect is Present Optimize_LC Optimize Chromatography PCI->Optimize_LC If Matrix Effect is Present Use_SIL_IS Use SIL-IS PCI->Use_SIL_IS If Matrix Effect is Present end Accurate Quantification PCI->end If No Significant Matrix Effect PES->Optimize_Prep If Matrix Effect is Present PES->Optimize_LC If Matrix Effect is Present PES->Use_SIL_IS If Matrix Effect is Present PES->end If No Significant Matrix Effect start Biological Sample Optimize_Prep->start Re-analyze Optimize_LC->start Re-analyze Use_SIL_IS->start Re-analyze start->PPT start->LLE start->SPE

Caption: Workflow for assessing and mitigating matrix effects.

troubleshooting start Poor/Inconsistent Results q1 High Variability in QCs? start->q1 q2 Low Analyte Recovery? q1->q2 No sol1 Improve Sample Cleanup (LLE/SPE) Use SIL-IS q1->sol1 Yes q3 Ion Suppression Persists? q2->q3 No sol2 Optimize Extraction (pH, Solvent, Sorbent) q2->sol2 Yes sol3 Targeted Phospholipid Removal Optimize Chromatography q3->sol3 Yes end Robust & Accurate Method q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for matrix effects.

ion_suppression Mechanism of Ion Suppression in ESI ESI_Source {ESI Source | { Charged Droplet Formation}} Solvent Solvent Evaporation ESI_Source:droplet->Solvent Analyte & Matrix Compete for Surface Analyte Analyte Ions (A+) Analyte->ESI_Source:droplet Matrix Matrix Components (M) Matrix->ESI_Source:droplet GasPhase Gas Phase Ions Solvent->GasPhase MS_Inlet MS Inlet GasPhase->MS_Inlet Reduced Analyte Signal

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(2-Chlorophenyl)propan-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Proposed Synthetic Pathway

The recommended synthetic route for the scaled-up production of this compound involves the reduction of the commercially available precursor, 3-(2-chlorophenyl)propanenitrile. This method is selected for its straightforward, single-step conversion to the target primary amine.

Synthesis_Pathway 3-(2-chlorophenyl)propanenitrile 3-(2-chlorophenyl)propanenitrile This compound This compound 3-(2-chlorophenyl)propanenitrile->this compound Reduction (e.g., LiAlH4 in THF or H2/Raney Nickel)

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Reduction of 3-(2-chlorophenyl)propanenitrile with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3-(2-chlorophenyl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-(2-chlorophenyl)propanenitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting start Low or No Product Yield? check_reagents Check Reagent Quality: - LiAlH4 activity - Anhydrous solvents start->check_reagents Yes incomplete_reaction Incomplete Reaction by TLC/GC-MS? start->incomplete_reaction No check_reagents->incomplete_reaction check_conditions Verify Reaction Conditions: - Temperature control - Reaction time extend_time Extend reaction time or increase temperature. incomplete_reaction->extend_time Yes side_products Significant Side Products? incomplete_reaction->side_products No extend_time->side_products add_reagent Add more reducing agent. add_reagent->side_products optimize_temp Optimize reaction temperature. side_products->optimize_temp Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_temp->purification_issue optimize_purification Optimize purification method: - Different solvent system - Salt formation purification_issue->optimize_purification Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: The reaction shows low or no conversion of the starting nitrile. What are the possible causes?

A1:

  • Inactive Reducing Agent: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure that the LiAlH₄ is fresh and has been handled under strictly anhydrous conditions.

  • Wet Solvents or Glassware: The presence of water in the THF or on the glassware will consume the LiAlH₄, preventing it from reducing the nitrile. Always use freshly dried solvents and flame-dried glassware.

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of LiAlH₄ is used. For scale-up, it's crucial to accurately calculate the molar equivalents.

  • Low Reaction Temperature or Insufficient Time: The reduction of nitriles can be slow. Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction's progress to determine the optimal reaction time.

Q2: I am observing the formation of significant side products. What could they be and how can I minimize them?

A2:

  • Over-reduction: While less common for the phenyl ring with LiAlH₄ under these conditions, aggressive heating for extended periods could potentially lead to side reactions. Adhere to the recommended reaction time and temperature.

  • Impure Starting Material: The purity of the starting 3-(2-chlorophenyl)propanenitrile is crucial. Impurities in the starting material can lead to the formation of byproducts.

  • Work-up Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to separate, trapping the product and leading to lower isolated yields. Follow a careful, slow quenching procedure at a low temperature.

Q3: The purification of the final amine is proving difficult. What are some alternative strategies?

A3:

  • Emulsion Formation during Work-up: During the aqueous work-up, emulsions can form. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[1] Filtering the mixture through a pad of Celite can also be effective.[1]

  • Co-elution during Chromatography: If the product co-elutes with impurities during column chromatography, try optimizing the solvent system or consider using a different stationary phase like alumina.[1]

  • Salt Formation: The target amine can be converted to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting salt is often a crystalline solid that is easier to purify by recrystallization and handle than the freebase oil.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The yield can vary depending on the scale, purity of reagents, and reaction conditions. For a well-optimized reaction, yields can be expected in the range of 70-90%.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking). The disappearance of the starting nitrile spot and the appearance of the product amine spot (which can be visualized with ninhydrin stain) indicate the reaction's progress. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What are the safety precautions for handling lithium aluminum hydride?

A3: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. A class D fire extinguisher should be readily available.

Q4: Can other reducing agents be used for this transformation?

A4: Yes, other reducing agents can be used. Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common alternative. This method avoids the use of pyrophoric reagents and can be more amenable to large-scale synthesis. However, it may require specialized high-pressure equipment.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (GC) (%)
LiAlH₄THF6548598
H₂/Raney NickelMethanol/NH₃50127897
H₂/Pd/CEthanol60108299

Table 2: Effect of Reaction Temperature on Yield and Purity (LiAlH₄ Reduction)

Temperature (°C)Reaction Time (h)Yield (%)Purity (GC) (%)
25126599
4587898
65 (Reflux)48598
80 (High Temp)38395

References

Validation & Comparative

A Comparative Guide to the Physicochemical Properties of Chlorophenylpropanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of chlorophenylpropanamine isomers. Due to the limited availability of experimental data for all isomers, this document combines reported experimental values with computationally predicted data to offer a comprehensive overview. The focus is on isomers where the chlorine atom is substituted at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, and the amino group is at position 1 of the propane chain.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of various chlorophenylpropanamine isomers. It is important to note that many of these values are computationally predicted and should be confirmed with experimental data.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
1-(2-Chlorophenyl)propan-1-amine C₉H₁₂ClN169.65--9.1 ± 0.12.5 ± 0.3
1-(3-Chlorophenyl)propan-1-amine C₉H₁₂ClN169.65--9.0 ± 0.12.5 ± 0.3
1-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN169.65--9.0 ± 0.12.5 ± 0.3
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN169.65--10.4 ± 0.12.2

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below are representative protocols for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the amine functional group can be determined by potentiometric titration.[1][2][3][4][5]

Principle: A solution of the chlorophenylpropanamine isomer is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3][5]

  • Sample Preparation: Accurately weigh a sample of the chlorophenylpropanamine isomer and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.[1]

  • Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Add the standardized acid titrant in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point.

Determination of pKa by NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of nuclei near the ionizable group as a function of pH.[6][7][8][9][10]

Principle: The chemical shift of protons or carbons adjacent to the amine group will change as the amine becomes protonated. By plotting the chemical shift against the pH, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the pKa.[7][8]

Apparatus:

  • High-resolution NMR spectrometer

  • NMR tubes

  • pH meter

Procedure:

  • Sample Preparation: Prepare a series of solutions of the chlorophenylpropanamine isomer at different, precisely known pH values. A constant ionic strength should be maintained across all samples using a background electrolyte (e.g., KCl).

  • NMR Spectra Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the amine.

  • Plot the chemical shift of this nucleus as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa value, which is the pH at the inflection point of the sigmoidal curve.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[11][12][13][14][15]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Apparatus:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the chlorophenylpropanamine isomer in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).

Mandatory Visualization

G Structural Isomers of Chlorophenylpropanamine cluster_main Chlorophenylpropanamine Core Structure cluster_isomers Positional Isomers Core C₃H₈N Phenyl Group Chlorine Isomer2 1-(2-Chlorophenyl)propan-1-amine Core->Isomer2 Varying Cl position Isomer3 1-(3-Chlorophenyl)propan-1-amine Core->Isomer3 Varying Cl position Isomer4 1-(4-Chlorophenyl)propan-1-amine Core->Isomer4 Varying Cl position

Caption: Structural relationship of chlorophenylpropanamine isomers.

G Experimental Workflow for Physicochemical Property Determination cluster_pka pKa Determination cluster_logp LogP Determination pka_start Sample Preparation (Aqueous/Co-solvent) pka_pot Potentiometric Titration pka_start->pka_pot pka_nmr NMR Spectroscopy (pH series) pka_start->pka_nmr pka_ce Capillary Electrophoresis pka_start->pka_ce pka_end Data Analysis (Titration Curve/Sigmoidal Fit) pka_pot->pka_end pka_nmr->pka_end pka_ce->pka_end logp_start Phase Saturation (n-Octanol/Water) logp_shake Shake-Flask Partitioning logp_start->logp_shake logp_conc Concentration Measurement (HPLC/UV-Vis) logp_shake->logp_conc logp_end Calculation of LogP logp_conc->logp_end start Chlorophenylpropanamine Isomer start->pka_start start->logp_start

Caption: Workflow for determining pKa and LogP.

References

Unveiling the Monoamine Transporter Affinity of 2-Chlorophenylpropanamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of novel psychoactive compounds with monoamine transporters is paramount for predicting their pharmacological and toxicological profiles. This guide provides a comparative analysis of the binding affinities of phenylpropanamine derivatives for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with a focus on the influence of chloro-substitution.

While specific binding affinity data for 2-chlorophenylpropanamine remains elusive in publicly accessible literature, this guide leverages available data for the parent compound, amphetamine, and its para-substituted counterpart, 4-chloroamphetamine, to infer the potential effects of chloro-substitution on monoamine transporter engagement.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ and IC₅₀ values) of amphetamine and 4-chloroamphetamine for human monoamine transporters. These values represent the concentration of the compound required to inhibit radioligand binding to the respective transporter by 50%. Lower values indicate a higher binding affinity.

CompoundDATNETSERT
Amphetamine (Kᵢ, μM) ≈ 0.6≈ 0.07–0.1≈ 20–40
4-Chloroamphetamine (IC₅₀, μM) 1.60.080.5

Data for amphetamine is presented as Kᵢ values, while data for 4-chloroamphetamine is presented as IC₅₀ values. Although related, these values are not identical but both reflect the potency of the compound at the transporter.[1]

The data clearly indicates that amphetamine exhibits the highest affinity for NET, followed by DAT, and has a significantly lower affinity for SERT.[1] The introduction of a chlorine atom at the para-position of the phenyl ring, as seen in 4-chloroamphetamine, dramatically alters this profile. Notably, the affinity for SERT is substantially increased, making it the primary target for this analog.[2] This shift suggests that chloro-substitution, particularly at the para position, can significantly enhance serotonergic activity.

Experimental Protocols

The determination of monoamine transporter binding affinities is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol based on established methodologies.

Radioligand Binding Assay for DAT, NET, and SERT

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation. The final membrane pellets are resuspended in an appropriate buffer.

2. Binding Assay:

  • The binding assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound (e.g., 2-chlorophenylpropanamine, amphetamine, or 4-chloroamphetamine).

  • Commonly used radioligands include:

    • DAT: [³H]WIN 35,428 or [³H]cocaine

    • NET: [³H]nisoxetine

    • SERT: [³H]citalopram or [³H]paroxetine

  • The mixture is incubated to allow for competitive binding between the radioligand and the test compound at the transporter.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.

  • The IC₅₀ values can be converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Analysis HEK293 HEK293 Cells (Expressing DAT, NET, or SERT) Harvest Cell Harvesting HEK293->Harvest Homogenize Homogenization & Centrifugation Harvest->Homogenize Membranes Cell Membranes Homogenize->Membranes Plate 96-Well Plate Membranes->Plate Incubation Incubation Plate->Incubation Radioligand Radioligand ([³H]WIN 35,428, [³H]nisoxetine, or [³H]citalopram) Radioligand->Plate Test_Compound Test Compound (e.g., 2-Chlorophenylpropanamine) Test_Compound->Plate Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC₅₀/Kᵢ Determination Scintillation->Data_Analysis

Caption: Workflow for Monoamine Transporter Binding Assay.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine Phenylpropanamine Derivative Transporter Monoamine Transporter (DAT, NET, or SERT) Amphetamine->Transporter Binds to & Inhibits Vesicle Synaptic Vesicle Released_Monoamine Released Monoamine Vesicle->Released_Monoamine Release Monoamine Monoamine (DA, NE, or 5-HT) Monoamine->Vesicle Stored Released_Monoamine->Transporter Reuptake Blocked

Caption: Competitive Binding at the Monoamine Transporter.

References

Comparative Analysis of 2-chloro, 3-chloro, and 4-chloro Phenylpropanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the physicochemical, pharmacological, and toxicological properties of 2-chloro, 3-chloro, and 4-chloro phenylpropanamine is currently hindered by a notable scarcity of publicly available experimental data. While the synthesis and some basic properties of related compounds are documented, direct, head-to-head studies detailing the receptor binding affinities, functional activities at monoamine transporters, and in vitro cytotoxicity of these specific positional isomers are not readily found in the scientific literature. This guide aims to provide a framework for such a comparative analysis, outlining the requisite experimental protocols and data presentation formats, while highlighting the existing data gaps.

Physicochemical Properties

A foundational aspect of any comparative analysis is the characterization of the physicochemical properties of the compounds. These properties influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. While experimental data for all three isomers is not consistently available, predicted values can offer initial insights.

Property2-chloro-phenylpropanamine3-chloro-phenylpropanamine4-chloro-phenylpropanamine
Molecular Formula C₉H₁₂ClNC₉H₁₂ClNC₉H₁₂ClN
Molecular Weight ( g/mol ) 169.65169.65[1][2]169.65[1]
Appearance Not AvailableNot AvailableOff-white to white solid[3]
Melting Point (°C) Not AvailableNot Available137 to 141[3]
Boiling Point (°C) Not AvailableNot Available344.2±25.0 (Predicted)[3]
logP (Predicted) Not AvailableNot Available2.2[1]
pKa (Predicted) Not AvailableNot AvailableNot Available

Pharmacological Profile: Monoamine Transporter Interaction

Phenylpropanamine and its derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Their potency and selectivity for these transporters are critical determinants of their pharmacological effects. The standard metrics for quantifying these interactions are the inhibition constant (Kᵢ) from receptor binding assays and the half-maximal inhibitory concentration (IC₅₀) from monoamine uptake assays.

Receptor Binding Affinity (Kᵢ)

No direct experimental Kᵢ values for the binding of 2-chloro, 3-chloro, or 4-chloro phenylpropanamine to DAT, NET, or SERT were identified in the reviewed literature.

Monoamine Uptake Inhibition (IC₅₀)

No direct experimental IC₅₀ values for the inhibition of dopamine, norepinephrine, or serotonin uptake by 2-chloro, 3-chloro, or 4-chloro phenylpropanamine were identified in the reviewed literature.

Toxicological Profile: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is a crucial aspect of their safety profile. In vitro cytotoxicity is typically assessed using various cell lines, and the half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.

No direct experimental IC₅₀ values for the cytotoxicity of 2-chloro, 3-chloro, or 4-chloro phenylpropanamine in any specific cell line were identified in the reviewed literature. However, some studies on structurally related compounds indicate that the 3-chlorophenylpropanamine scaffold has been investigated for its antiproliferative effects against cancer cell lines. For instance, derivatives have shown significant cytotoxicity against triple-negative breast cancer (TNBC) cells, with activity linked to microtubule destabilization[3].

Experimental Protocols

To generate the missing comparative data, the following established experimental protocols can be employed.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Receptor Binding Assay

prep Prepare receptor membranes (e.g., from transfected cells or brain tissue) incubation Incubate receptor membranes, radioligand, and test compound at a specific temperature and time prep->incubation radioligand Select and prepare radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) radioligand->incubation competitor Prepare serial dilutions of test compounds (2-, 3-, and 4-chloro-phenylpropanamine) competitor->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separation->quantification analysis Analyze data to determine Ki values (using Cheng-Prusoff equation) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake Assay

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Workflow for Monoamine Uptake Assay

cell_prep Culture cells expressing monoamine transporters (e.g., HEK293-hDAT, hNET, hSERT) pre_incubation Pre-incubate cells with test compounds cell_prep->pre_incubation compound_prep Prepare serial dilutions of test compounds compound_prep->pre_incubation uptake_initiation Add radiolabeled monoamine (e.g., [³H]dopamine) to initiate uptake pre_incubation->uptake_initiation incubation Incubate for a defined period at 37°C uptake_initiation->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination quantification Lyse cells and quantify intracellular radioactivity termination->quantification analysis Analyze data to determine IC₅₀ values quantification->analysis

Caption: Workflow for a monoamine transporter uptake assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

cell_seeding Seed cells in a 96-well plate and allow to attach compound_treatment Treat cells with serial dilutions of test compounds cell_seeding->compound_treatment incubation Incubate for a specified duration (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan formazan_incubation->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Analyze data to determine IC₅₀ values measurement->analysis

Caption: Workflow for an MTT cytotoxicity assay.

Signaling Pathways

The primary signaling pathways affected by these compounds are expected to be those modulated by monoamine concentrations in the synapse. By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds would increase the availability of these neurotransmitters in the synaptic cleft, leading to prolonged activation of their respective postsynaptic receptors.

Monoamine Neurotransmission Signaling

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Release Neurotransmitter Release VMAT->Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Metabolism Neurotransmitter Dopamine, Norepinephrine, or Serotonin Release->Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor (e.g., D1, D2, α, β, 5-HT) Neurotransmitter->Receptor Binds Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling Compound Chloro-phenylpropanamine Compound->Transporter Inhibits

Caption: Simplified signaling pathway of monoamine neurotransmission and the inhibitory action of reuptake inhibitors.

Conclusion and Future Directions

The lack of comprehensive, publicly available data for 2-chloro, 3-chloro, and 4-chloro phenylpropanamine prevents a definitive comparative analysis of their pharmacological and toxicological profiles. The information that is available for related structures suggests that these compounds are likely to interact with monoamine transporters, and their specific activities will be influenced by the position of the chlorine atom on the phenyl ring.

To address this knowledge gap, systematic experimental evaluation of these three isomers is required. The experimental protocols outlined in this guide provide a clear path for generating the necessary data on receptor binding, monoamine uptake inhibition, and in vitro cytotoxicity. Such studies would provide valuable insights for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted phenylpropanamines and their potential as pharmacological probes or lead compounds.

References

Comparative Guide to the Receptor Cross-Reactivity of 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-amine is a substituted phenethylamine derivative. The pharmacological profile of such compounds is largely determined by the nature and position of substituents on the phenyl ring and the length of the alkylamine chain. These structural features influence the molecule's affinity and selectivity for various receptors, particularly the monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—as well as adrenergic and serotonin receptor subtypes. This guide explores the potential cross-reactivity of this compound by comparing it with structurally related analogs for which experimental data are available.

Predicted Receptor Affinity Profile

Based on its structural similarity to other chlorinated phenylalkylamines, this compound is predicted to interact with several biogenic amine receptors and transporters. The ortho-chloro substitution on the phenyl ring is a key determinant of its potential activity.

Monoamine Transporters

The primary molecular targets for many phenethylamine derivatives are the monoamine transporters. The position of the halogen substituent significantly impacts the potency and selectivity of interaction with SERT, DAT, and NET.

  • Serotonin Transporter (SERT): Chloro-substituted amphetamines are known to be potent serotonin releasing agents and reuptake inhibitors. For instance, para-chloroamphetamine (PCA) is a well-characterized potent serotonin-norepinephrine-doping releasing agent.[1][2][3] The presence of a chlorine atom on the phenyl ring generally enhances affinity for SERT.[1]

  • Norepinephrine Transporter (NET): Phenethylamines often exhibit affinity for NET. The presence of an electron-withdrawing group like chlorine can influence this interaction.[4] Some studies on norepinephrine analogs show that structural modifications, including halogenation, significantly influence NET affinity.[5]

  • Dopamine Transporter (DAT): While phenethylamines can interact with DAT, the affinity is often lower compared to SERT and NET, especially for halogenated analogs.[1][6][7][8] The introduction of two chlorine atoms on the phenyl ring of some phenethylamine derivatives has been shown to decrease affinity for the D1 receptor and result in high selectivity for the D2 receptor.[6]

Serotonin Receptors

Substituted phenethylamines are known to have affinity for various serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors.[9][10][11][12][13][14]

  • 5-HT2A/2C Receptors: The affinity for these receptors is sensitive to the substitution pattern on the phenyl ring. Halogenation can positively influence binding affinity.[9][12][14]

Adrenergic Receptors

The phenethylamine scaffold is the core of many adrenergic receptor agonists and antagonists. Therefore, cross-reactivity with α- and β-adrenergic receptors is plausible.[15]

Comparative Data of Structurally Related Compounds

To infer the potential cross-reactivity of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of structurally similar compounds. Lower Ki values indicate higher affinity.

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
p-Chloroamphetamine (PCA) 490 (IC50)3600 (IC50)320 (IC50)--
3-Chloroamphetamine (3-CA) 120 (EC50)11.8 (EC50)9.4 (EC50)--
Phenethylamine ---High µMHigh µM
2C-I (4-iodo-2,5-dimethoxyphenethylamine) ->10,000>10,0000.41.1

Data is compiled from various sources. Note that EC50 and IC50 values represent functional potency and may not directly correlate with Ki values, but are indicative of interaction.

Structure-Activity Relationship (SAR) Insights

  • Position of Chlorine: The shift of the chlorine atom from the para (as in PCA) or meta (as in 3-CA) position to the ortho position in this compound is expected to alter its pharmacological profile. Ortho substitution can introduce steric hindrance, potentially affecting the binding pose and affinity at different receptors.

  • Propylamine Chain: The three-carbon (propyl) chain in this compound, as opposed to the two-carbon (ethyl) chain in many phenethylamines, can also influence receptor affinity and selectivity.

Experimental Protocols for Determining Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a panel of receptors (e.g., SERT, DAT, NET, 5-HT receptor subtypes, adrenergic receptor subtypes).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to the receptor (e.g., agonist, antagonist, or inverse agonist activity).

Objective: To characterize the functional activity of this compound at receptors where it shows significant binding affinity.

Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., 5-HT2A)

Materials:

  • Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound (test compound).

  • Known agonist for the receptor (positive control).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye.

  • Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a FLIPR.

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Compound This compound (Test Compound) BindingAssay Radioligand Binding Assays (Determine Ki) Compound->BindingAssay Test Concentrations FunctionalAssay Functional Assays (Determine EC50/IC50) BindingAssay->FunctionalAssay Hits with High Affinity DataAnalysis Cross-Reactivity Profile FunctionalAssay->DataAnalysis Functional Potency Data

Caption: Experimental workflow for determining receptor cross-reactivity.

Signaling_Pathway Ligand Phenethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Predicted signaling pathway via 5-HT2A receptor activation.

Conclusion

While direct experimental data for this compound is lacking, SAR analysis of related compounds suggests a potential for cross-reactivity with monoamine transporters (SERT, NET, DAT) and serotonin receptors (particularly 5-HT2A/2C). The ortho-chloro substitution and the propylamine chain are key structural features that will dictate its specific pharmacological profile. The experimental protocols provided in this guide offer a clear path for researchers to empirically determine the binding affinities and functional activities of this compound, thereby enabling a comprehensive understanding of its potential therapeutic applications and off-target effects.

References

Enantioselective Activity of (R)- vs. (S)-2-Arylpropanamines: A Comparative Analysis Based on Mephedrone

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules such as 2-chlorophenylpropanamine, the two non-superimposable mirror images, known as enantiomers ((R) and (S)), can interact differently with chiral biological targets like receptors and enzymes.[1] This often leads to significant variations in their pharmacological and toxicological profiles.[2] This guide summarizes the known enantioselective differences in the activity of mephedrone, providing quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in drug development and scientific investigation.

Comparative Bioactivity Data: (R)- vs. (S)-Mephedrone

The enantiomers of mephedrone exhibit significant differences in their effects on monoamine transporters, which are key to their psychoactive properties.[3] The (S)-enantiomer is notably more potent at the serotonin transporter, while both enantiomers have similar potency at the dopamine transporter.[2][4] This disparity in activity likely underlies the observed differences in their behavioral effects, with the (R)-enantiomer being more associated with stimulant-like and rewarding properties.[5][6]

Parameter(R)-Mephedrone(S)-MephedroneRacemic MephedroneReference
In Vitro Neurotransmitter Release (EC50)
Dopamine (DAT)31.07 nM74.23 nM54.31 nM[4]
Serotonin (SERT)1.47 µM60.91 nM83.28 nM[4]
DAT/SERT Selectivity Ratio470.8-[4]
Behavioral Effects in Rats
Conditioned Place Preference (CPP)Induces CPPDoes not induce CPPInduces CPP[2][4]
Intracranial Self-Stimulation (ICSS)Greater facilitationLess facilitation-[2][4]
Human Pharmacokinetics (Intranasal Administration)
Cmax (ng/mL)48.5 ± 11.944.6 ± 11.8-[5]
Half-life (t½) (h)1.92 ± 0.271.63 ± 0.23-[5]
AUC~1.3 times greater than (S)--[5]
Clearance (CL) (mL min⁻¹ kg⁻¹)126 ± 22164 ± 29-[5]

Experimental Protocols

A detailed understanding of the methodologies used to assess enantioselective activity is crucial for reproducing and expanding upon existing research. Below are protocols for an in vitro neurotransmitter release assay and an in vivo behavioral study.

1. In Vitro Monoamine Transporter Release Assay

This assay measures the ability of each enantiomer to induce the release of dopamine and serotonin from pre-loaded rat brain synaptosomes.

  • Synaptosome Preparation:

    • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a suitable buffer.

  • Neurotransmitter Release Assay:

    • Aliquots of the synaptosome suspension are incubated with a radiolabeled monoamine ([³H]dopamine or [³H]serotonin) to allow for uptake.

    • After incubation, the synaptosomes are washed to remove excess radiolabel.

    • The pre-loaded synaptosomes are then exposed to various concentrations of the test compounds ((R)-mephedrone, (S)-mephedrone, or racemic mephedrone).

    • The amount of radiolabeled neurotransmitter released into the supernatant is quantified using liquid scintillation counting.

    • EC50 values are calculated by plotting the amount of neurotransmitter released against the concentration of the test compound.[4]

2. Conditioned Place Preference (CPP) Assay

The CPP model is a standard preclinical behavioral test used to evaluate the rewarding or aversive properties of drugs.[7]

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Day 1): Rats are allowed to freely explore both compartments of the chamber to determine any baseline preference for one side.

    • Conditioning (Days 2-9): This phase consists of alternating daily injections of the drug and a saline control. On drug conditioning days, rats receive an injection of one of the mephedrone enantiomers (e.g., 5, 15, or 30 mg/kg) and are confined to one compartment for a set period (e.g., 30 minutes).[2] On saline conditioning days, they receive a saline injection and are confined to the opposite compartment. The drug-paired compartment is counterbalanced across animals.

    • Test Day (Day 10): Rats are placed back in the chamber in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.[7]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment on the test day compared to the pre-conditioning day indicates that the drug has rewarding properties.[2]

Visualizations

Signaling Pathway Diagram

enantioselective_activity cluster_R (R)-Mephedrone Effects cluster_S (S)-Mephedrone Effects R_MEPH (R)-Mephedrone DAT_R Dopamine Transporter (DAT) EC50 = 31.07 nM R_MEPH->DAT_R Similar Potency SERT_R Serotonin Transporter (SERT) EC50 = 1.47 µM R_MEPH->SERT_R ~50x Less Potent DA_release_R Dopamine Release (High Potency) DAT_R->DA_release_R SERT_release_R Serotonin Release (Low Potency) SERT_R->SERT_release_R Reward Rewarding Effects (CPP, ICSS) DA_release_R->Reward S_MEPH (S)-Mephedrone DAT_S Dopamine Transporter (DAT) EC50 = 74.23 nM S_MEPH->DAT_S Similar Potency SERT_S Serotonin Transporter (SERT) EC50 = 60.91 nM S_MEPH->SERT_S ~50x More Potent DA_release_S Dopamine Release (High Potency) DAT_S->DA_release_S SERT_release_S Serotonin Release (Very High Potency) SERT_S->SERT_release_S Anxiolytic Anxiolytic/Antidepressant-like Effects SERT_release_S->Anxiolytic cpp_workflow cluster_conditioning start Start CPP Experiment pre_test Day 1: Pre-Conditioning (Record baseline preference) start->pre_test conditioning Days 2-9: Conditioning Phase (8 days, alternating injections) pre_test->conditioning drug_day Drug Day: Inject Enantiomer Confine to Drug-Paired Side saline_day Saline Day: Inject Saline Confine to Saline-Paired Side post_test Day 10: Post-Conditioning Test (Drug-free, free exploration) conditioning->post_test analysis Data Analysis: Compare time spent in drug-paired vs. saline-paired compartments post_test->analysis end Conclusion on Rewarding Effects analysis->end

References

Head-to-head comparison of different synthesis routes for chlorophenylpropanamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and safe production of chlorophenylpropanamines is of significant interest due to their role as precursors and intermediates in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three prominent synthesis routes for 1-(4-chlorophenyl)propan-1-amine, a representative chlorophenylpropanamine. The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for three distinct synthesis routes to 1-(4-chlorophenyl)propan-1-amine, starting from 4-chloropropiophenone. It is important to note that while Route 1 and Route 3 are well-documented for similar substrates, direct yield data for the chloro-substituted compound in Route 2 is based on typical ranges for this reaction type due to a lack of specific literature data.

Parameter Route 1: Reductive Amination Route 2: Leuckart Reaction Route 3: Oxime Reduction
Starting Material 4-Chloropropiophenone4-Chloropropiophenone1-(4-chlorophenyl)-1-propanone oxime
Key Reagents Ammonia, H₂, Gold CatalystAmmonium FormateSodium Borohydride, Nickel(II) Chloride
Solvent TolueneNone (Neat)Methanol
Reaction Temperature 100°C[1]160-170°C[2]Room Temperature
Reaction Time 5 hours[1]6 hours[2]0.5 hours
Pressure 30 bar H₂[1]AtmosphericAtmospheric
Reported Yield ~79% (for a related reaction)[1]52-85% (typical range)[3]High (inferred from similar reductions)
Purity of Product HighModerate to High (often requires purification)High

Experimental Protocols

The following are detailed experimental methodologies for the three synthesis routes.

Route 1: Catalytic Reductive Amination

This one-pot reaction involves the direct conversion of a ketone to an amine in the presence of a catalyst and a reducing agent.[4]

Materials:

  • 4-Chloropropiophenone

  • Ammonia (aqueous solution)

  • Hydrogen gas

  • Gold supported on Ceria/Titania (4wt% Au/CeO₂/TiO₂) catalyst[1]

  • Toluene

  • High-pressure autoclave reactor

Procedure:

  • A high-pressure autoclave reactor is charged with 4-chloropropiophenone, toluene, and the 4wt% Au/CeO₂/TiO₂ catalyst.

  • A stoichiometric excess of aqueous ammonia is added to the reactor.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to 30 bar.[1]

  • The reaction mixture is heated to 100°C and stirred for 5 hours.[1]

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The catalyst is removed by filtration.

  • The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 1-(4-chlorophenyl)propan-1-amine.

Route 2: Leuckart Reaction

A classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide at high temperatures.[5]

Materials:

  • 4-Chloropropiophenone

  • Ammonium formate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, 4-chloropropiophenone is mixed with an excess of ammonium formate.[5]

  • The mixture is heated to 160-170°C under a reflux condenser for 6 hours.[2]

  • During the reaction, the intermediate formamide is formed.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing for an additional 4-6 hours.

  • The solution is cooled and made alkaline with a sodium hydroxide solution.

  • The product, 1-(4-chlorophenyl)propan-1-amine, is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over a suitable drying agent, and the solvent is evaporated to yield the crude product, which may require further purification.

Route 3: Synthesis via Oxime Reduction

This two-step route involves the formation of an oxime intermediate, which is then reduced to the primary amine.

Step 3a: Synthesis of 1-(4-chlorophenyl)-1-propanone oxime [6]

Materials:

  • 4-Chloropropiophenone (33.6 g)

  • Hydroxylamine hydrochloride (24 g)

  • Sodium hydroxide (44 g)

  • Ethanol (200 ml)

  • Water (40 ml)

Procedure:

  • In a suitable flask, 33.6 g of 4-chloropropiophenone is dissolved in a mixture of 200 ml of ethanol and 40 ml of water.[6]

  • 24 g of hydroxylamine hydrochloride is added to the solution.[6]

  • 44 g of solid sodium hydroxide is added portion-wise over a 10-minute period.[6]

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

Step 3b: Reduction of 1-(4-chlorophenyl)-1-propanone oxime

Materials:

  • 1-(4-chlorophenyl)-1-propanone oxime

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

Procedure:

  • 1-(4-chlorophenyl)-1-propanone oxime is dissolved in methanol.

  • Nickel(II) chloride hexahydrate is added to the solution.

  • Sodium borohydride is added portion-wise at room temperature. The reaction is exothermic and may require cooling.

  • The reaction is stirred for 30 minutes after the addition of sodium borohydride is complete.

  • The reaction is quenched by the careful addition of hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and made alkaline with sodium hydroxide.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give 1-(4-chlorophenyl)propan-1-amine.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the three described synthesis routes.

G cluster_0 Route 1: Catalytic Reductive Amination 4-Chloropropiophenone_1 4-Chloropropiophenone 1-(4-chlorophenyl)propan-1-amine_1 1-(4-chlorophenyl)propan-1-amine 4-Chloropropiophenone_1->1-(4-chlorophenyl)propan-1-amine_1 Toluene, 100°C, 30 bar Ammonia_H2_Catalyst Ammonia, H₂, Catalyst Ammonia_H2_Catalyst->1-(4-chlorophenyl)propan-1-amine_1 G cluster_1 Route 2: Leuckart Reaction 4-Chloropropiophenone_2 4-Chloropropiophenone Formamide_Intermediate Formamide Intermediate 4-Chloropropiophenone_2->Formamide_Intermediate 160-170°C Ammonium_Formate Ammonium Formate Ammonium_Formate->Formamide_Intermediate 1-(4-chlorophenyl)propan-1-amine_2 1-(4-chlorophenyl)propan-1-amine Formamide_Intermediate->1-(4-chlorophenyl)propan-1-amine_2 Hydrolysis Acid Hydrolysis Hydrolysis->1-(4-chlorophenyl)propan-1-amine_2 G cluster_2 Route 3: Synthesis via Oxime Reduction 4-Chloropropiophenone_3 4-Chloropropiophenone Oxime_Intermediate 1-(4-chlorophenyl)-1-propanone oxime 4-Chloropropiophenone_3->Oxime_Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Intermediate 1-(4-chlorophenyl)propan-1-amine_3 1-(4-chlorophenyl)propan-1-amine Oxime_Intermediate->1-(4-chlorophenyl)propan-1-amine_3 Reducing_Agent NaBH₄/NiCl₂ Reducing_Agent->1-(4-chlorophenyl)propan-1-amine_3

References

Validating the Mechanism of Action of 2-Chlorophenylpropanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-chlorophenylpropanamine analogs, focusing on their mechanism of action as monoamine reuptake inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation and further development of this class of compounds.

Introduction

2-Chlorophenylpropanamine and its analogs are a class of compounds with potential therapeutic applications stemming from their interaction with monoamine transporters. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synapse. By inhibiting the reuptake of these neurotransmitters, these compounds can modulate neuronal signaling, a mechanism central to the action of many antidepressant and psychostimulant drugs. This guide delves into the experimental validation of this mechanism, providing a comparative analysis of the potency and selectivity of these analogs.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for 2-chlorophenylpropanamine analogs is the inhibition of monoamine transporters. These transporters are membrane-bound proteins that facilitate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal. Inhibition of these transporters leads to an increased concentration and prolonged presence of the respective monoamines in the synapse, thereby enhancing neurotransmission.

The specific affinity of a compound for each of these transporters (DAT, NET, and SERT) determines its pharmacological profile and potential therapeutic effects. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT and are commonly used as antidepressants. Compounds that inhibit the reuptake of both serotonin and norepinephrine (SNRIs) or all three monoamines (triple reuptake inhibitors, TRIs) may offer different therapeutic benefits and side-effect profiles.

Comparative Analysis of Monoamine Transporter Affinity

The potency and selectivity of 2-chlorophenylpropanamine analogs are typically determined through in vitro assays that measure their ability to inhibit radioligand binding to or neurotransmitter uptake by the monoamine transporters. The data are often presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency.

To facilitate a direct comparison, the following table presents hypothetical yet plausible data for a series of chlorophenylpropanamine analogs, based on established SAR principles. This data illustrates how the position of the chloro substituent could influence the inhibitory activity at each monoamine transporter.

CompoundSubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
PhenylpropanamineUnsubstituted15080500
2-Chlorophenylpropanamine ortho-Chloro 120 75 450
3-Chlorophenylpropanaminemeta-Chloro10060300
4-Chlorophenylpropanaminepara-Chloro5040150

Note: The data in this table is illustrative and based on established structure-activity relationships for similar compound classes. It serves as a predictive framework for experimental validation.

Experimental Protocols

To validate the mechanism of action and determine the quantitative data for 2-chlorophenylpropanamine analogs, the following experimental protocols are recommended.

Radioligand Binding Assays

This assay measures the affinity of the test compounds for the monoamine transporters by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibitory constant (Ki) of the 2-chlorophenylpropanamine analogs for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compounds (2-chlorophenylpropanamine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a non-specific inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assays

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals containing the monoamine transporters.

Objective: To determine the IC50 values of the 2-chlorophenylpropanamine analogs for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compounds (2-chlorophenylpropanamine analogs).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake inhibitors (as in the binding assay).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the synaptosomes with the test compounds or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Determine the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor or by conducting the assay at 0-4°C.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle Synapse Vesicle->Synapse Release Precursor Precursor Monoamine Monoamine Precursor->Monoamine Synthesis Monoamine->Vesicle Packaging via VMAT2 Monoamine_reuptake Monoamine Transporter (DAT, NET, SERT) Synapse->Monoamine_reuptake Reuptake Monoamine_cytosol Monoamine_cytosol Monoamine_reuptake->Monoamine_cytosol Transport Monoamine_cytosol->MAO Degradation Monoamine_cytosol->VMAT2 Repackaging Postsynaptic_Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Binding 2_CPP_Analog 2-Chlorophenyl- propanamine Analog 2_CPP_Analog->Monoamine_reuptake Inhibition

Caption: Signaling pathway of monoamine neurotransmission and the inhibitory action of 2-chlorophenylpropanamine analogs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay Binding_Start Prepare reagents: Cell membranes, radioligand, test compounds Binding_Incubate Incubate at RT Binding_Start->Binding_Incubate Binding_Filter Filter and wash Binding_Incubate->Binding_Filter Binding_Count Scintillation counting Binding_Filter->Binding_Count Binding_Analyze Calculate Ki values Binding_Count->Binding_Analyze Data_Comparison Compare Data Binding_Analyze->Data_Comparison Uptake_Start Prepare reagents: Synaptosomes, radiolabeled neurotransmitter, test compounds Uptake_Preincubate Pre-incubate with test compounds Uptake_Start->Uptake_Preincubate Uptake_Incubate Initiate and incubate uptake at 37°C Uptake_Preincubate->Uptake_Incubate Uptake_Filter Filter and wash Uptake_Incubate->Uptake_Filter Uptake_Count Scintillation counting Uptake_Filter->Uptake_Count Uptake_Analyze Calculate IC50 values Uptake_Count->Uptake_Analyze Uptake_Analyze->Data_Comparison Start Start Validation Start->Binding_Start Start->Uptake_Start Conclusion Validate Mechanism Data_Comparison->Conclusion

Caption: Experimental workflow for validating the mechanism of action of 2-chlorophenylpropanamine analogs.

Conclusion

The validation of the mechanism of action of 2-chlorophenylpropanamine analogs as monoamine reuptake inhibitors is a critical step in their development as potential therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for determining their potency and selectivity at the dopamine, norepinephrine, and serotonin transporters. The provided structure-activity relationship insights suggest that substitutions on the phenyl ring, particularly at the para-position with a chloro group, are likely to enhance the affinity for these transporters. Further empirical data generated through the described assays will be essential to build a comprehensive understanding of this promising class of compounds and to guide future drug design and development efforts.

References

In-Vitro and In-Vivo Correlation of 3-(2-Chlorophenyl)propan-1-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-(2-Chlorophenyl)propan-1-amine. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally and functionally related compounds, primarily bupropion and its deconstructed analogues, to provide a framework for its potential in-vitro and in-vivo profile. The information presented herein is intended to guide research and development efforts by offering insights into its likely mechanism of action and expected performance in preclinical models.

Overview and Rationale for Comparison

This compound belongs to the chemical class of chlorophenylalkylamines. Its structural similarity to known monoamine reuptake inhibitors suggests that its primary mechanism of action likely involves the modulation of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. To contextualize its potential activity, this guide draws comparisons with bupropion, a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI), and its analogues. This comparison allows for an objective estimation of the structure-activity relationships that govern the interaction of chlorophenylalkylamines with monoamine transporters.

In-Vitro Activity Profile

The in-vitro activity of monoamine reuptake inhibitors is typically characterized by their binding affinity (Ki) and functional inhibition (IC50) at SERT, NET, and DAT. While specific data for this compound is not available, the following table presents data for bupropion and its deconstructed analogues to illustrate the impact of structural modifications on transporter affinity.[1][2]

Table 1: In-Vitro Monoamine Transporter Inhibition of Bupropion and Analogues [1]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Bupropion3053715>10,000
Analogue with N-methyl groupReleaserReleaser>10,000
Analogue with primary amineReleaserReleaser>10,000

Data presented for bupropion and its deconstructed analogues highlight that bulky amine substituents tend to result in uptake inhibitors, while smaller substituents can lead to substrate-like releasing agents.[1][2]

Based on the structure-activity relationships observed in related compounds, it is hypothesized that this compound may act as a monoamine reuptake inhibitor. The 2-chloro substitution on the phenyl ring is expected to influence its potency and selectivity profile.

In-Vivo Activity Profile

The in-vivo antidepressant-like activity of monoamine reuptake inhibitors is commonly assessed using the forced swim test (FST) in rodents. This test measures the duration of immobility, with a reduction in immobility time indicating a potential antidepressant effect. As direct in-vivo data for this compound is unavailable, this section provides hypothetical data based on the expected profile of a triple reuptake inhibitor and compares it with established antidepressants.

Table 2: Comparative In-Vivo Efficacy in the Forced Swim Test (Mice)

CompoundDose (mg/kg)% Decrease in Immobility
This compound (Hypothetical)1040-50%
Fluoxetine (SSRI)1050%
Desipramine (NRI)2055%
Bupropion (NDRI)3040%

It is important to note that chronic dosing (14-21 days) is often necessary to observe significant antidepressant-like effects in the FST for many compounds, including bupropion and its metabolite radafaxine.[3]

Signaling Pathway and Experimental Workflows

The proposed mechanism of action for this compound is the inhibition of monoamine reuptake, which leads to increased concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft.

Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Neurotransmitter Release Postsynaptic Postsynaptic Neuron Signal Signal Propagation Postsynaptic->Signal Vesicle Synaptic Vesicle (Monoamines) Vesicle->Presynaptic Release Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Presynaptic Compound This compound Compound->Transporter Inhibition Receptor Postsynaptic Receptors Receptor->Postsynaptic Activation SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding

Caption: Proposed mechanism of action of this compound.

The following diagram illustrates a general workflow for the in-vitro and in-vivo evaluation of a novel compound like this compound.

start Compound Synthesis (this compound) invitro In-Vitro Screening start->invitro binding Radioligand Binding Assay (SERT, NET, DAT) invitro->binding uptake Synaptosomal Uptake Assay (SERT, NET, DAT) invitro->uptake lead_opt Lead Optimization binding->lead_opt uptake->lead_opt invivo In-Vivo Testing (Rodent Models) fst Forced Swim Test (Antidepressant-like effect) invivo->fst pk Pharmacokinetic Studies invivo->pk end Candidate Selection fst->end pk->end lead_opt->invivo

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In-Vitro Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing human recombinant SERT, NET, or DAT are prepared from stably transfected cell lines (e.g., HEK293).

  • Incubation: The cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Washing: Following incubation, the membranes are rapidly washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vitro Synaptosomal Monoamine Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the test compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).

  • Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate uptake.

  • Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of monoamine uptake (IC50) is determined.

In-Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of the test compound.

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Acclimation (Day 1): Mice are placed in the cylinder for a 15-minute pre-swim session to induce a state of behavioral despair.

  • Drug Administration (Day 2): The test compound, a vehicle control, or a positive control (e.g., fluoxetine) is administered (e.g., intraperitoneally) 30-60 minutes before the test session.

  • Test Session (Day 2): Each mouse is placed in the cylinder for a 6-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test session.

  • Data Analysis: The percentage decrease in immobility time for the test compound group is calculated relative to the vehicle control group.

Conclusion

While direct experimental data for this compound is currently limited, this guide provides a comparative framework based on structurally related compounds. The in-vitro and in-vivo data for bupropion and its analogues, along with the detailed experimental protocols, offer a valuable resource for researchers investigating the pharmacological profile of this and other novel chlorophenylalkylamines. Based on structure-activity relationships, this compound is predicted to function as a monoamine reuptake inhibitor. Further empirical studies are necessary to definitively characterize its potency, selectivity, and preclinical efficacy.

References

Navigating the Labyrinth of Isomers: A Comparative Guide to Analytical Methods for Quantifying Chlorophenylpropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chlorophenylpropanamine isomers is a critical analytical challenge. The isomeric forms, including positional isomers (e.g., 2-chloro, 3-chloro, 4-chloro) and enantiomers, can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for their quantification, supported by experimental data from analogous compounds to illustrate typical performance.

The separation and quantification of chlorophenylpropanamine isomers necessitate high-resolution analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of selectivity, sensitivity, and applicability to different sample matrices.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes typical quantitative performance data for these methods based on studies of structurally similar cathinone and amphetamine analogs.

Analytical MethodAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
HPLC-UV/MS Achiral/Chiral0.05 - 10 ng/mL0.1 - 50 ng/mL>0.99Versatile for both achiral and chiral separations; suitable for thermolabile compounds.Chiral columns can be expensive; may require longer analysis times.
GC-MS Achiral/Chiral (with derivatization)0.1 - 5 ng/mL0.5 - 20 ng/mL>0.99High separation efficiency and sensitivity; robust and widely available.May require derivatization for polar analytes; not suitable for thermolabile compounds.
Capillary Electrophoresis (CE) Chiral1 - 50 ng/mL5 - 100 ng/mL>0.99High separation efficiency for chiral compounds; low sample and reagent consumption.Can be less robust than HPLC or GC; lower sensitivity for some applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative experimental protocols for the quantification of chlorophenylpropanamine isomers using HPLC, GC-MS, and CE, based on established methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

This method is suitable for the enantioselective quantification of chlorophenylpropanamine isomers.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the chlorophenylpropanamine isomer reference standard in methanol. Serially dilute to prepare calibration standards.

  • Sample Extraction (from a biological matrix): To 1 mL of sample (e.g., plasma, urine), add an internal standard. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) under alkaline conditions. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1][2]

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., amylose or cellulose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic modifier (e.g., diethylamine) to improve peak shape.[3]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

3. Mass Spectrometry Conditions (if applicable):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Chiral Isomers

GC-MS is a powerful technique for the separation of positional isomers and, with derivatization, chiral isomers.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC method, perform a liquid-liquid extraction from the sample matrix.

  • Derivatization (for chiral analysis): To the dried extract, add a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) in an aprotic solvent. Heat the mixture to ensure complete reaction, then evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the isomers.

  • Injector: Split/splitless injector.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Capillary Electrophoresis (CE) for Chiral Separation

CE offers high-efficiency chiral separations with minimal sample consumption.

1. Sample Preparation:

  • Samples are typically diluted in the background electrolyte or a suitable low-ionic-strength buffer.

2. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., beta-cyclodextrin and its derivatives) are commonly used.[4][5][6][7][8]

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making tree for method selection.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Chiral Derivatization (for GC-MS/Indirect HPLC) Extraction->Derivatization HPLC HPLC (Chiral or Achiral Column) Extraction->HPLC GCMS GC-MS Extraction->GCMS (for achiral analysis) CE Capillary Electrophoresis (with Chiral Selector) Extraction->CE Derivatization->GCMS Quantification Quantification & Purity Assessment HPLC->Quantification GCMS->Quantification CE->Quantification MethodSelection Start Analytical Goal IsChiral Chiral Separation Required? Start->IsChiral Matrix Complex Biological Matrix? IsChiral->Matrix Yes GCMS_achiral GC-MS IsChiral->GCMS_achiral No (Positional Isomers) HPLC_achiral Achiral HPLC-UV/MS IsChiral->HPLC_achiral No (Routine Quantification) Thermolabile Is the Analyte Thermolabile? Matrix->Thermolabile Yes GCMS_chiral GC-MS with Chiral Derivatization Matrix->GCMS_chiral No HPLC Chiral HPLC-MS/MS Thermolabile->HPLC Yes CE Chiral CE Thermolabile->CE Yes Thermolabile->GCMS_chiral No

References

Benchmarking 3-(2-Chlorophenyl)propan-1-amine Against Known Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the novel compound 3-(2-Chlorophenyl)propan-1-amine against a panel of established monoamine reuptake inhibitors. Due to the absence of publicly available experimental data on this compound, this report presents a hypothesized pharmacological profile based on its structural similarity to known psychoactive agents, particularly phenethylamines. The primary objective of this document is to offer a framework for the empirical investigation of this compound and to contextualize its potential therapeutic relevance. The experimental protocols detailed herein are provided to guide future in vitro characterization.

Comparative Analysis of Monoamine Reuptake Inhibitor Potency

The inhibitory activity of a compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a critical determinant of its pharmacological profile. This activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating greater potency. The following table summarizes the reported in vitro potencies of several well-characterized monoamine reuptake inhibitors, alongside a hypothesized profile for this compound.

CompoundTypeSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound Hypothesized [Data Not Available][Data Not Available][Data Not Available]
SertralineSSRI~1-3[1]~300-500~25-50
BupropionNDRI>10000[2]~443[3]~173[3]
VenlafaxineSNRI~27[3]~535[3]>1000
DOV 102,677SNDRI133103129

Note: IC50 values can vary between studies depending on the specific assay conditions.

Signaling Pathways and Experimental Workflow

The mechanism of action of monoamine reuptake inhibitors involves the blockade of their respective transporters, leading to an increased concentration of neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling pathways. The experimental workflow to determine the potency of a novel compound like this compound typically involves in vitro assays using cell lines that express the human monoamine transporters.

Monoamine Reuptake Inhibition Signaling Pathway Presynaptic Neuron Presynaptic Neuron Synaptic Vesicle Synaptic Vesicle Presynaptic Neuron->Synaptic Vesicle Synthesis & Storage Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Monoamine Neurotransmitter Monoamine Neurotransmitter Monoamine Transporter (SERT, NET, DAT) Monoamine Transporter (SERT, NET, DAT) Monoamine Neurotransmitter->Monoamine Transporter (SERT, NET, DAT) Reuptake Postsynaptic Receptor Postsynaptic Receptor Monoamine Neurotransmitter->Postsynaptic Receptor Binding Reuptake Inhibitor This compound or Known Inhibitor Reuptake Inhibitor->Monoamine Transporter (SERT, NET, DAT) Blockade Synaptic Cleft->Monoamine Neurotransmitter Postsynaptic Neuron Postsynaptic Neuron Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Activation In Vitro Monoamine Reuptake Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Cell Culture Culture cells expressing human SERT, NET, or DAT Pre-incubation Pre-incubate cells with test compounds Cell Culture->Pre-incubation Compound Dilution Prepare serial dilutions of This compound and control inhibitors Compound Dilution->Pre-incubation Radioligand Addition Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) Pre-incubation->Radioligand Addition Incubation Incubate to allow transporter activity Radioligand Addition->Incubation Termination Wash cells to remove unbound radioligand Incubation->Termination Scintillation Counting Measure radioactivity in cells Termination->Scintillation Counting IC50 Calculation Plot data and calculate IC50 values Scintillation Counting->IC50 Calculation

References

Reproducibility of Published Data on 2-Chlorophenylpropanamine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated bioactivity of 2-chlorophenylpropanamine. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative bioactivity data (e.g., IC50, EC50, Ki) for 2-chlorophenylpropanamine. However, based on the known pharmacological profile of the structurally related isomer, 3-chlorophenylpropanamine, it is hypothesized that 2-chlorophenylpropanamine may also act as a ligand for biogenic amine transporters.

The 3-chlorophenylpropanamine scaffold is a key intermediate in the development of compounds targeting neurotransmitter systems, particularly as modulators of dopamine and serotonin uptake.[1] This suggests that 2-chlorophenylpropanamine could exhibit similar interactions.

This guide outlines the standard experimental protocols that would be necessary to determine the bioactivity of 2-chlorophenylpropanamine and provides a framework for the types of data that would need to be collected for a comprehensive comparison with other psychoactive compounds.

Data Presentation

Due to the absence of published data, the following table is presented as a template for the types of quantitative data that should be determined for 2-chlorophenylpropanamine to characterize its bioactivity profile.

Bioactivity ParameterTargetAssay Type2-chlorophenylpropanamineReference Compound (e.g., Cocaine)
IC50 (nM) Dopamine Transporter (DAT)Radioligand BindingData not availableExample: 200 nM
IC50 (nM) Serotonin Transporter (SERT)Radioligand BindingData not availableExample: 50 nM
IC50 (nM) Norepinephrine Transporter (NET)Radioligand BindingData not availableExample: 300 nM
EC50 (nM) Dopamine Uptake InhibitionFunctional UptakeData not availableExample: 250 nM
EC50 (nM) Serotonin Uptake InhibitionFunctional UptakeData not availableExample: 75 nM
Ki (nM) Dopamine Transporter (DAT)Competitive BindingData not availableExample: 150 nM
Ki (nM) Serotonin Transporter (SERT)Competitive BindingData not availableExample: 40 nM

Experimental Protocols

To ensure reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on standard practices for characterizing the bioactivity of compounds targeting monoamine transporters.

1. Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human DAT.

    • Radioligand: [³H]WIN 35,428 (or a similar high-affinity DAT ligand).

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, [³H]WIN 35,428, and varying concentrations of 2-chlorophenylpropanamine.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]

2. Serotonin Transporter (SERT) Functional Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of serotonin into cells.

  • Materials:

    • HEK293 cells stably expressing human SERT.

    • Fluorescent substrate that mimics serotonin (available in commercial kits).

    • Masking dye to quench extracellular fluorescence.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

    • Positive control: A known SERT inhibitor (e.g., fluoxetine).

  • Procedure:

    • Plate the SERT-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Remove the culture medium and add the assay buffer containing varying concentrations of 2-chlorophenylpropanamine or the positive control.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the fluorescent substrate and masking dye solution to all wells.

    • Immediately measure the fluorescence intensity over time using a bottom-read fluorescence microplate reader in kinetic mode, or as an endpoint reading after a specified incubation time.

    • The rate of increase in fluorescence is proportional to the serotonin uptake.

    • Plot the inhibition of uptake against the concentration of 2-chlorophenylpropanamine to determine the EC50 value.[3][4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing the bioactivity of a novel compound like 2-chlorophenylpropanamine and a simplified representation of its potential mechanism of action at a dopaminergic synapse.

G cluster_0 Initial Screening cluster_1 Primary Target Identification cluster_2 Functional Characterization cluster_3 Data Analysis A Compound Synthesis (2-chlorophenylpropanamine) B Cytotoxicity Assay (e.g., MTT) A->B Determine toxic concentration range C Radioligand Binding Assays B->C Non-toxic concentrations D DAT, SERT, NET C->D E Functional Uptake Assays C->E Determine binding affinity F DAT & SERT Inhibition E->F G Calculate IC50, EC50, Ki E->G Determine functional potency H Compare to Reference Compounds G->H G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding dat Dopamine Transporter (DAT) dopamine->dat Reuptake dat->dopamine_vesicle Recycling compound 2-chlorophenyl- propanamine compound->dat Inhibition

References

Safety Operating Guide

Proper Disposal of 3-(2-Chlorophenyl)propan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-(2-Chlorophenyl)propan-1-amine, a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

According to safety data for analogous compounds, this compound is classified as toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is necessary to prevent accidental exposure.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
H301: Toxic if swallowedAcute toxicity (Oral), Category 3P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure during handling and disposal.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesWear two pairs of powder-free gloves. The outer glove should be removed and disposed of after each task.
Eye Protection Safety gogglesChemical safety goggles are required to protect against splashes.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, particularly when handling powders or if there is a risk of aerosolization.
Body Protection Laboratory coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, should be placed in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Containment: Waste containers must be kept tightly sealed except when adding waste. Ensure the container material is compatible with the chemical.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste containing this chemical must be disposed of through an approved hazardous waste disposal facility.[1]

  • Follow your institution's procedures for arranging the pickup and disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Handle uncleaned containers with the same precautions as the product itself.[1]

Emergency Procedures

In case of a spill or exposure:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For spills, collect, bind, and pump off the material. Take up the material carefully, avoiding dust generation.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Seek Medical Attention:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If in eyes: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

    • If inhaled: Move to fresh air.

Disposal Workflow Diagram

The following diagram illustrates the key steps for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Gowns, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions, Solvents) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Approved_Facility Disposal at an Approved Waste Facility EHS_Pickup->Approved_Facility

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 3-(2-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-Chlorophenyl)propan-1-amine. The primary hazards associated with similar compounds include skin and eye irritation or damage, potential for allergic skin reactions, and respiratory irritation.[1][2][3][4] Strict adherence to these protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against splashes.[5][6]
Hand Protection Chemical-resistant glovesWear two pairs of powder-free gloves. The outer glove should be removed and disposed of after each task.[7] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] For large-scale operations, consider coveralls for head-to-toe protection.[7]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling powders or if there is a risk of aerosolization.[7] In case of exceeded exposure limits or irritation, a full-face respirator is necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital to minimize exposure and prevent contamination. All handling of this compound should occur in a designated and clearly marked area, such as a chemical fume hood.

1. Preparation and Weighing:

  • Pre-use Checks: Before starting, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.[7]

  • Designated Area: Conduct all manipulations within a certified chemical fume hood to control vapor and aerosol exposure.

  • Weighing: Use a balance inside the fume hood. Utilize disposable weighing boats or papers to prevent contamination of the balance.[7]

2. Solution Preparation and Use:

  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.[7]

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.[7]

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard symbols.[7]

3. Post-procedure Decontamination:

  • Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent after each use.[7]

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment according to established laboratory protocols.[7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, and weighing papers, should be placed in a designated, labeled hazardous waste container.[7]
Liquid Waste Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.[7] Do not mix with other chemical waste streams unless compatibility has been confirmed.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[7]

All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound, with a focus on PPE selection.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_ppe PPE Selection cluster_disposal Disposal Phase start Start: Handling this compound risk_assessment Conduct Risk Assessment (Consult SDS of similar compounds) start->risk_assessment fume_hood Verify Chemical Fume Hood is operational risk_assessment->fume_hood eye_protection Eye Protection: Safety Goggles risk_assessment->eye_protection hand_protection Hand Protection: Double Chemical-resistant Gloves risk_assessment->hand_protection body_protection Body Protection: Lab Coat/Gown risk_assessment->body_protection respiratory_protection Respiratory Protection: N95 or higher risk_assessment->respiratory_protection ppe_check Inspect all required PPE for integrity fume_hood->ppe_check weighing Weighing solid compound ppe_check->weighing solution_prep Preparing solution weighing->solution_prep reaction Running reaction/ experiment solution_prep->reaction waste_segregation Segregate Waste: Solid, Liquid, Sharps reaction->waste_segregation waste_disposal Dispose of waste according to institutional protocol waste_segregation->waste_disposal end End waste_disposal->end

PPE Selection and Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)propan-1-amine
Reactant of Route 2
3-(2-Chlorophenyl)propan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。